Osmium(4+);oxygen(2-)
Description
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Structure
2D Structure
Properties
IUPAC Name |
osmium(4+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Os/q2*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGPIBBXHTZPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Os+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2Os | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923354 | |
| Record name | Osmium(4+) dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12036-02-1 | |
| Record name | Osmium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osmium(4+) dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure and Space Group of Osmium Dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and space group of osmium dioxide (OsO₂). The information presented herein is compiled from authoritative crystallographic studies and databases, intended to serve as a vital resource for professionals in research, materials science, and drug development.
Crystal Structure and Space Group
Osmium dioxide (OsO₂) crystallizes in a rutile-type structure, which is a common motif for metal dioxides.[1][2] The crystal system is tetragonal, and the corresponding space group is P4₂/mnm.[1][2] In this structure, each osmium atom is coordinated to six oxygen atoms, forming a slightly distorted octahedron. Concurrently, each oxygen atom is coordinated to three osmium atoms in a trigonal planar arrangement.[1]
Crystallographic Data
The precise determination of the crystal structure of osmium dioxide was reported by C.E. Boman in 1970. The following tables summarize the key crystallographic data from this seminal work and other corroborating sources.
Table 1: Crystal Data and Structure Refinement for Osmium Dioxide
| Parameter | Value |
| Empirical Formula | OsO₂ |
| Formula Weight | 222.23 g/mol |
| Crystal System | Tetragonal |
| Space Group | P4₂/mnm (No. 136) |
| Unit Cell Dimensions | a = 4.500 Å, c = 3.184 Å |
| Unit Cell Volume | 64.46 ų |
| Z (Formula units per cell) | 2 |
| Calculated Density | 11.45 g/cm³ |
Table 2: Atomic Coordinates and Isotropic Thermal Parameters
| Atom | Wyckoff Position | x | y | z | B_iso (Ų) |
| Os | 2a | 0 | 0 | 0 | 0.25 |
| O | 4f | 0.306 | 0.306 | 0 | 0.40 |
Bond Lengths and Angles
The rutile structure of OsO₂ features two distinct Os-O bond lengths within the OsO₆ octahedra.
Table 3: Selected Interatomic Distances
| Bond | Distance (Å) |
| Os-O (equatorial) | 1.968 |
| Os-O (axial) | 1.980 |
Experimental Protocol: Crystal Structure Determination
The crystallographic data for osmium dioxide was primarily determined using single-crystal X-ray diffraction techniques. The general workflow for such a determination is outlined below.
Single Crystal Growth
High-quality single crystals of OsO₂ are typically grown via chemical vapor transport. In this method, polycrystalline OsO₂ is sealed in a quartz ampoule with a transport agent (e.g., O₂). A temperature gradient is applied across the ampoule, leading to the formation of gaseous OsO₄, which then decomposes and deposits as single crystals in the cooler region of the ampoule.
X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, typically with Mo Kα radiation. The crystal is rotated, and a series of diffraction patterns are recorded at different orientations.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is subsequently refined using least-squares methods to minimize the difference between the observed and calculated structure factors, yielding the final atomic coordinates, and thermal parameters.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the crystal structure of osmium dioxide.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Osmium(IV) Oxide (OsO2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmium(IV) oxide (OsO2), an inorganic compound of osmium in the +4 oxidation state, presents a unique combination of metallic conductivity and chemical stability.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of OsO2, with a focus on quantitative data, detailed experimental methodologies, and a visualization of its role in a key application. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the material science and chemical behavior of this transition metal oxide.
Physical Properties of OsO2
Osmium(IV) oxide is a dense, thermally stable material with distinct electrical and magnetic characteristics. The key physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Citation(s) |
| Appearance | Brown to black crystalline powder; single crystals are golden with metallic luster. | [1][2] |
| Crystal Structure | Rutile-type, Tetragonal | [1][3] |
| Space Group | P4₂/mnm | [1][3] |
| Lattice Constants | a = 4.497 Å, c = 3.181 Å | [1] |
| Density | 11.4 g/cm³ | [1][2] |
| Melting Point | Decomposes at approximately 500 °C (932 °F; 773 K) | [1][2] |
| Solubility | Insoluble in water and most common organic solvents. | [1][2] |
| Electrical Resistivity (crystalline) | ~15 μΩ·cm at room temperature | [2] |
| Electrical Properties (amorphous) | Resistivity is almost temperature-independent, with a negative temperature coefficient. | [4] |
| Magnetic Properties | Non-magnetic | [3] |
Chemical Properties and Reactivity of OsO2
OsO2 is characterized by its relative chemical inertness under ambient conditions, a feature attributed to the stability of the Os(IV) oxidation state.[1] However, it participates in several notable chemical reactions and exhibits catalytic activity.
| Property | Description | Citation(s) |
| Oxidation State of Osmium | +4 | [5][6] |
| Reactivity with Air | Stable in air up to its decomposition temperature. | [1] |
| Reactivity with Acids | Insoluble in water but dissolves in strong acids like concentrated hydrochloric acid upon heating to form hexachloroosmate(IV) anions ([OsCl₆]²⁻). | [1][2] |
| Reactivity with Halogens | Reacts with chlorine gas at elevated temperatures (>300 °C) to produce osmium tetrachloride (OsCl₄). | [1] |
| Redox Properties | Can be reduced to metallic osmium by strong reducing agents at high temperatures. The standard reduction potential for the OsO₂/Os couple is approximately +0.85 V. | [1] |
| Catalytic Activity | Serves as a catalyst in various oxidation reactions, including the dihydroxylation of alkenes. | [1] |
Experimental Protocols
Synthesis of OsO2 Single Crystals by Chemical Vapor Transport (CVT)
The growth of high-quality single crystals of OsO2 is commonly achieved via chemical vapor transport. This method relies on the reversible formation of a volatile osmium species, typically osmium tetroxide (OsO4), to transport osmium in the gas phase.
Methodology:
-
Precursor Preparation: Polycrystalline OsO2 powder is placed in a quartz ampoule.
-
Transport Agent: A small amount of a transport agent, such as oxygen gas (O2), is introduced into the ampoule.
-
Sealing: The ampoule is evacuated and sealed under vacuum.
-
Temperature Gradient: The sealed ampoule is placed in a two-zone tube furnace. The zone containing the OsO2 powder (the source zone) is heated to a higher temperature (e.g., 900-1000 °C), while the other end of the ampoule (the growth zone) is maintained at a slightly lower temperature (e.g., 800-900 °C).
-
Transport and Deposition: At the source temperature, the OsO2 reacts with the oxygen to form volatile OsO4 gas: OsO₂(s) + O₂(g) ⇌ OsO₄(g) The OsO4 gas diffuses to the cooler growth zone, where the equilibrium shifts to the left, causing the decomposition of OsO4 and the deposition of OsO2 single crystals.
-
Crystal Growth: Over a period of several days to weeks, well-formed single crystals of OsO2 grow in the cooler zone.
Characterization of OsO2
XRD is a fundamental technique for determining the crystal structure and phase purity of OsO2.
Methodology:
-
Sample Preparation: A fine powder of the OsO2 sample is prepared and mounted on a sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Collection: The sample is scanned over a 2θ range (e.g., 10-90°) with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns for OsO2 (e.g., from the ICDD database) to confirm the rutile-type structure and identify any crystalline impurities.
XPS is employed to determine the elemental composition and oxidation state of osmium in the sample.
Methodology:
-
Sample Preparation: The OsO2 sample is mounted on a sample holder and placed in an ultra-high vacuum chamber.
-
Instrumentation: An XPS system with a monochromatic Al Kα X-ray source (1486.6 eV) is used.
-
Data Acquisition: A survey scan is first performed to identify all elements present on the surface. High-resolution spectra are then acquired for the Os 4f and O 1s regions.
-
Data Analysis: The binding energies of the Os 4f peaks (typically around 50-55 eV for Os 4f₇/₂) are used to confirm the +4 oxidation state of osmium. The O 1s spectrum helps to distinguish between lattice oxygen in OsO2 and any surface adventitious carbon or hydroxyl groups.
TGA is used to study the thermal stability and decomposition of OsO2.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of OsO2 (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Experimental Conditions: The sample is heated from room temperature to a temperature above its decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The onset temperature of weight loss indicates the beginning of decomposition, confirming the thermal stability up to approximately 500 °C.
Visualization of OsO2 Formation in Electron Microscopy Staining
Osmium tetroxide (OsO4) is a widely used staining agent in electron microscopy, particularly for imaging lipids. The contrast in the resulting images is due to the deposition of electron-dense OsO2. The following diagram illustrates the proposed mechanism for the formation of OsO2 from OsO4 in the presence of unsaturated lipids.
Caption: Proposed mechanism of OsO2 formation during lipid staining for electron microscopy.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Contrast Mechanism of Osmium Staining in Electron Microscopy of Biological Tissues | NSF Public Access Repository [par.nsf.gov]
- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. What Are The Steps Of Mocvd Process? A Guide To High-Quality Semiconductor Film Growth - Kintek Solution [kindle-tech.com]
The Synthesis and Discovery of Osmium Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osmium dioxide (OsO₂), a compound of the platinum group metal osmium, is distinguished by its notable chemical inertness, thermal stability, and metallic conductivity.[1] This guide provides an in-depth exploration of the discovery and synthesis of osmium dioxide, presenting detailed experimental protocols for its preparation. It aims to serve as a comprehensive resource for researchers and professionals in chemistry and materials science. The document summarizes key quantitative data, outlines various synthesis methodologies, and includes visualizations of historical and chemical pathways to facilitate a deeper understanding of this significant inorganic compound.
Discovery of Osmium and Its Oxides
The discovery of osmium is credited to the English chemist Smithson Tennant in 1803. While investigating the residue left after dissolving crude platinum in aqua regia—a mixture of nitric and hydrochloric acids—Tennant concluded that the black, insoluble powder contained new metallic elements. Through a series of treatments with acids and alkalis, he successfully isolated two new metals: iridium and osmium. He named the latter "osmium," derived from the Greek word osme for "smell," due to the pungent, chlorine-like odor of its volatile oxide, osmium tetroxide (OsO₄). The discovery of osmium dioxide followed from the systematic study of osmium's various oxidation states.
The logical workflow of Tennant's discovery can be visualized as follows:
Caption: Workflow of Smithson Tennant's discovery of osmium.
Properties of Osmium Dioxide
Osmium dioxide is a crystalline solid that typically appears as a brown to black powder, though single crystals can exhibit a golden luster.[1][2] It is characterized by its rutile-type crystal structure, which belongs to the tetragonal crystal system.[1][2] Unlike the highly toxic and volatile osmium tetroxide, OsO₂ is non-toxic and chemically inert to many common solvents.[1] It is insoluble in water but can be dissolved in strong acids like hydrochloric acid.[2]
Quantitative Data
The key physical and chemical properties of osmium dioxide are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | OsO₂ | [2] |
| Molar Mass | 222.229 g/mol | [2] |
| Appearance | Brown to black crystalline powder; golden single crystals | [1][2] |
| Density | 11.4 g/cm³ | [2] |
| Melting Point | Decomposes at ~500 °C (773 K) | [2] |
| Crystal Structure | Rutile (Tetragonal) | [1][2] |
| Space Group | P4₂/mnm | [1] |
| Unit Cell Parameters | a = 4.497 Å, c = 3.181 Å | [1] |
| Os-O Bond Distances | 1.922 Å (equatorial), 1.949 Å (axial) | [1] |
| Solubility | Insoluble in water; soluble in HCl | [2] |
Synthesis of Osmium Dioxide
Several methods have been developed for the synthesis of osmium dioxide, ranging from high-temperature solid-state reactions to solution-based precipitation. The choice of method often depends on the desired form of the final product, such as polycrystalline powder or single crystals.
Caption: Overview of synthetic routes to osmium dioxide.
Thermal Decomposition of Osmium Tetroxide
A direct method for preparing polycrystalline OsO₂ involves the thermal decomposition of osmium tetroxide.[1]
Experimental Protocol:
-
Place a carefully weighed amount of osmium tetroxide (OsO₄) into a sealed quartz tube.
-
Evacuate and seal the tube to prevent the escape of the volatile and toxic OsO₄.
-
Heat the sealed tube in a furnace to a temperature between 400-450 °C.[1]
-
Maintain this temperature for several hours to ensure complete decomposition according to the reaction: OsO₄ → OsO₂ + O₂.[1]
-
After the reaction period, cool the furnace slowly to room temperature.
-
Carefully open the sealed tube in a well-ventilated fume hood to recover the resulting brown-to-black OsO₂ powder.
Reduction of Osmate Compounds
Osmium dioxide can also be synthesized by the reduction of osmate compounds, often in an aqueous solution. One common method involves the use of an alcohol as the reducing agent.
Experimental Protocol:
-
Prepare a solution of a hexavalent osmium compound, such as potassium osmate (K₂[OsO₂(OH)₄]).
-
Add an alcohol, such as ethanol (C₂H₅OH), to the solution. The alcohol serves as the reducing agent.
-
The reaction proceeds to form a bluish-black precipitate of hydrated osmium dioxide (OsO₂·2H₂O).[2] The simplified reaction is: K₂[OsO₂(OH)₄] + C₂H₅OH → OsO₂·2H₂O + 2KOH + CH₃CHO.[2]
-
Separate the precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water to remove any soluble byproducts.
-
Dry the product under vacuum to obtain the hydrated osmium dioxide. Anhydrous OsO₂ can be obtained by gentle heating.
Hydrolytic Precipitation
This method is particularly useful for the gravimetric determination of osmium and involves the precipitation of hydrated osmium dioxide from a solution.
Experimental Protocol:
-
Begin with a solution containing osmium, for example, from the absorption of distilled osmium tetroxide in an acidic solution.
-
Neutralize the solution carefully, for instance, with sodium bicarbonate, to a pH range of 1.5 to 6.3.
-
Heat the solution to boiling to induce the hydrolytic precipitation of hydrated osmium dioxide.[1]
-
Continue boiling until the precipitation is complete.
-
Filter the hot solution to collect the precipitate.
-
Wash the precipitate with a hot 1% ammonium chloride solution to remove any co-precipitated salts.[1]
-
The hydrated dioxide can be impregnated with ammonium chloride, which aids in preventing mechanical loss upon subsequent ignition to the metal in a hydrogen atmosphere if desired for gravimetric analysis.[1]
Chemical Vapor Transport (for Single Crystals)
High-quality single crystals of OsO₂ can be grown using the chemical vapor transport (CVT) method. This technique relies on a reversible chemical reaction to transport a non-volatile substance in the gas phase from a source zone to a growth zone along a temperature gradient.
Experimental Protocol:
-
Place polycrystalline OsO₂ powder (the source material) at one end of a sealed quartz ampoule.
-
Introduce a transport agent, typically oxygen (O₂), into the ampoule.
-
Establish a temperature gradient along the ampoule in a two-zone tube furnace. The source zone (containing the OsO₂ powder) is heated to a higher temperature (e.g., 800-940 °C), while the growth zone is maintained at a slightly lower temperature.
-
At the high temperature of the source zone, the OsO₂ reacts with the oxygen transport agent to form volatile osmium tetroxide (OsO₄) via the reversible reaction: OsO₂(s) + O₂(g) ⇌ OsO₄(g).[2]
-
The gaseous OsO₄ diffuses to the cooler growth zone.
-
In the cooler zone, the equilibrium shifts, and the reverse reaction occurs, leading to the decomposition of OsO₄ and the deposition of OsO₂ as single crystals.
-
The liberated oxygen gas diffuses back to the source zone to react with more OsO₂ powder, continuing the transport cycle.
-
After a prolonged period (days to weeks), well-formed single crystals of OsO₂ can be harvested from the growth zone.
Caption: Chemical Vapor Transport (CVT) for OsO₂ single crystal growth.
Conclusion
Osmium dioxide is a compound with a rich history and a range of synthetic methodologies that allow for the production of both polycrystalline powders and high-quality single crystals. Its unique combination of properties, including metallic conductivity and chemical stability, makes it a subject of ongoing interest in materials science. The detailed protocols provided in this guide offer a practical resource for researchers to synthesize and further explore the potential applications of this intriguing transition metal oxide.
References
Theoretical Insights into Osmium Dioxide (OsO₂) Surfaces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmium dioxide (OsO₂), a member of the rutile-structured transition metal oxide family, has garnered interest for its metallic conductivity and potential catalytic applications.[1][2] Despite its intriguing electronic properties, theoretical studies dedicated to the surface science of OsO₂ remain notably scarce in the scientific literature. This guide aims to provide an in-depth technical overview of the current theoretical understanding of OsO₂ surfaces, drawing upon available data and analogous well-studied rutile oxides, such as RuO₂ and IrO₂, to offer a comprehensive perspective. The focus is on providing a foundational understanding for researchers and professionals in catalysis and materials science, particularly those in fields like drug development where catalytic processes are crucial.
Computational Methodology for Rutile Oxide Surfaces
Theoretical investigations of rutile oxide surfaces, including OsO₂, predominantly employ Density Functional Theory (DFT).[3][4] This computational quantum mechanical modeling method is instrumental in exploring the electronic structure of materials.[1] The standard approach involves the following key steps:
-
Slab Model Construction: To simulate a surface, a "slab" is created by cleaving the bulk crystal along a specific crystallographic plane (e.g., (110), (100), (001)).[4] A vacuum region is added to separate the slab from its periodic images, thus creating two surfaces.[4]
-
DFT Calculations: The electronic structure of the slab is then calculated using a DFT code package like the Vienna Ab initio Simulation Package (VASP).[5]
-
Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial for accuracy. The Perdew-Berke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is commonly used for such systems.[5]
-
Wavefunction and Energy Cutoff: Plane waves are used as a basis set for the valence electrons, with a defined kinetic energy cutoff to ensure convergence.[5]
-
k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid of k-points to accurately describe the electronic band structure.
-
Structural Relaxation: The atomic positions within the slab are relaxed until the forces on each atom are minimized, allowing the surface to reach its lowest energy configuration.
This computational framework allows for the calculation of key surface properties, including surface energy, adsorption energies of molecules, and reaction pathways for catalytic processes.
Surface Stability of Rutile Oxides
The stability of a particular crystal surface is determined by its surface energy (γ), which is the excess energy at the surface compared to the bulk.[5] Lower surface energy indicates a more stable surface. For rutile-structured oxides, the (110) surface is generally the most stable.[6][7]
Due to the lack of specific DFT calculations for OsO₂ surface energies in the literature, we present a comparative summary of calculated surface energies for the analogous and well-studied rutile oxide, TiO₂.
| Surface Plane | Calculated Surface Energy (J/m²) |
| (110) | 0.33 |
| (100) | 0.53 |
| (001) | 0.99 |
| (101) - Anatase | 0.44 |
| (Data for TiO₂ from R. H. Hana, L. A. Z. GR, and G. W. Watson, 2006) |
It is reasonable to expect a similar trend in stability for OsO₂ surfaces, with the (110) facet being the most predominant and thus the most relevant for catalytic studies.
Catalytic Activity: The Oxygen Evolution Reaction (OER)
A significant area of research for rutile oxides is their application as electrocatalysts for the Oxygen Evolution Reaction (OER), a key process in water splitting for hydrogen production.[3][8] A theoretical study by Lim et al. (2021) investigated the OER activity of 11 different rutile-type transition metal oxides, including OsO₂, on their (110) surfaces using DFT.[3]
The OER is proposed to proceed through a four-step mechanism involving the adsorption of reaction intermediates (OH, O, and OOH*) on a metal active site (M) on the oxide surface.
OER Mechanism on the OsO₂(110) Surface
The generally accepted mechanism for the OER on rutile oxide surfaces is as follows:
-
H₂O(l) + * → HO* + H⁺ + e⁻
-
HO* → O* + H⁺ + e⁻
-
O* + H₂O(l) → HOO* + H⁺ + e⁻
-
HOO* → * + O₂(g) + H⁺ + e⁻
Where * represents an active site on the OsO₂ surface.
The binding energies of the OER intermediates (ΔEHO, ΔEO, and ΔEHOO*) are crucial in determining the catalytic activity. While the specific binding energies for OsO₂ were not explicitly reported in the graphical data of the aforementioned study, the work positions RuO₂ and IrO₂ as the most promising OER catalysts among the screened rutile oxides, suggesting that OsO₂ likely exhibits a comparable, though perhaps less optimal, activity.[3]
Below is a conceptual workflow for the theoretical evaluation of OER catalysts.
Adsorption of Molecules on Rutile Oxide Surfaces
The adsorption of molecules is a fundamental step in heterogeneous catalysis. While no specific data for CO or O₂ adsorption on OsO₂ surfaces are available, extensive research on the analogous RuO₂(110) surface provides valuable insights.
On the RuO₂(110) surface, two types of active sites are typically considered: the coordinatively unsaturated metal sites (cus) and the bridging oxygen sites (br). Studies have shown that CO adsorbs on the Ru-cus sites. The adsorption of molecular oxygen can occur at various sites, and its dissociation is a key step in oxidation reactions.
The following table summarizes representative DFT-calculated adsorption energies for CO and O₂ on the RuO₂(110) surface. These values can serve as an estimate for the expected range of adsorption energies on OsO₂(110), although the exact values for OsO₂ will differ due to variations in electronic structure.
| Adsorbate | Adsorption Site | Adsorption Energy (eV) |
| CO | Ru-cus | -1.5 to -1.8 |
| O₂ | Ru-cus | -0.5 to -0.9 |
| O (atomic) | Bridge | -2.5 to -3.0 |
| (Data compiled from various theoretical studies on RuO₂(110)) |
The logical relationship for a catalytic oxidation reaction, such as CO oxidation, can be visualized as follows:
Conclusion and Future Outlook
This technical guide highlights the current state of theoretical knowledge regarding OsO₂ surfaces. While direct computational studies on OsO₂ are limited, by drawing parallels with well-understood analogous rutile oxides like RuO₂ and TiO₂, we can infer key characteristics. The (110) surface is expected to be the most stable and catalytically relevant. OsO₂ is a candidate for OER catalysis, with its activity governed by the binding energies of OER intermediates.
The significant gap in the literature concerning fundamental surface properties of OsO₂, such as surface energies and adsorption energies for common reactants, underscores a critical need for further theoretical investigation. Such studies would be invaluable for designing novel catalysts and for applications in various fields, including the development of new synthetic routes in the pharmaceutical industry. Future computational work should focus on:
-
Calculating the surface energies of low-index OsO₂ facets to confirm their relative stabilities.
-
Investigating the adsorption of key molecules like CO, O₂, H₂, and H₂O on the stable surfaces to build a foundational understanding of its surface chemistry.
-
Exploring reaction mechanisms for important catalytic processes beyond OER, such as CO oxidation and hydrogenation reactions.
By addressing these areas, a more complete and predictive theoretical framework for the surface science of OsO₂ can be established, paving the way for its rational application in catalysis and materials design.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | First-Principles Design of Rutile Oxide Heterostructures for Oxygen Evolution Reactions [frontiersin.org]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. docs.materialsproject.org [docs.materialsproject.org]
- 6. nathan.instras.com [nathan.instras.com]
- 7. The Surface Science of Titanium Dioxide | Journal Article | PNNL [pnnl.gov]
- 8. Dynamic Surface Chemistry of Catalysts in Oxygen Evolution Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Magnetic Properties of Osmium Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmium dioxide (OsO₂), a transition metal oxide with a rutile crystal structure, has garnered significant interest within the scientific community due to its intriguing electronic and magnetic properties. While theoretically predicted to exhibit antiferromagnetism, detailed experimental elucidation of its magnetic characteristics has been a subject of ongoing research. This technical guide provides a comprehensive overview of the current understanding of the magnetic properties of OsO₂, focusing on its magnetic structure, ordering temperature, and magnetic moment. The information presented herein is compiled from theoretical studies and available experimental data, offering a valuable resource for researchers in materials science and related fields.
Core Magnetic Properties
Theoretical investigations have consistently pointed towards an antiferromagnetic ground state for osmium dioxide. This magnetic ordering arises from the interactions between the magnetic moments of the Os⁴⁺ ions within the crystal lattice. In an antiferromagnetic material, adjacent magnetic moments align in an antiparallel fashion, resulting in a net magnetic moment of zero in the absence of an external magnetic field. This is consistent with the classification of OsO₂ as "non-magnetic" in some materials databases, which typically refers to the absence of a net magnetic moment in the unit cell.
More recent theoretical studies have proposed that OsO₂ may exhibit a specific type of antiferromagnetism known as altermagnetism. Altermagnets are a class of magnetic materials that, like conventional antiferromagnets, have a zero net magnetization. However, they possess a unique spin-splitting in their electronic band structure, which is not present in traditional antiferromagnets. This property could lead to novel spintronic applications.
Quantitative Magnetic Data
Experimental determination of the magnetic properties of OsO₂ has been challenging, and consequently, quantitative data in the literature is sparse. The following table summarizes the key magnetic parameters for osmium dioxide based on available experimental and theoretical findings.
| Magnetic Property | Value | Experimental Method | Theoretical Prediction |
| Magnetic Ordering | Antiferromagnetic | Neutron Diffraction | Antiferromagnetic/Altermagnetic |
| Néel Temperature (TN) | Not explicitly reported | - | - |
| Ordered Magnetic Moment | Not explicitly reported | - | - |
| Magnetic Susceptibility (χ) | Not explicitly reported | - | - |
Experimental Protocols
The primary experimental technique for determining the magnetic structure of materials like OsO₂ is neutron diffraction . This method is uniquely sensitive to the magnetic moments of atoms and can provide direct evidence of antiferromagnetic ordering.
Neutron Diffraction for Magnetic Structure Determination
Principle: Neutrons, possessing a magnetic dipole moment, interact with the magnetic moments of atoms in a crystal. When a magnetically ordered material is illuminated with a beam of neutrons, the scattered neutrons form a diffraction pattern. The appearance of new diffraction peaks below a certain critical temperature (the Néel temperature) that are absent in the diffraction pattern above this temperature is a hallmark of antiferromagnetic ordering. The positions and intensities of these magnetic Bragg peaks can be used to determine the arrangement and orientation of the magnetic moments in the crystal lattice.
Methodology:
-
Sample Preparation: A high-quality single crystal or a polycrystalline powder sample of OsO₂ is required. Single crystals are often grown using chemical vapor transport methods.
-
Neutron Source: The experiment is performed at a research reactor or a spallation neutron source that provides a high flux of thermal or cold neutrons.
-
Diffractometer: The sample is mounted on a neutron diffractometer equipped with a cryostat to control the sample temperature.
-
Data Collection: Neutron diffraction patterns are collected at various temperatures, both above and below the expected Néel temperature.
-
Data Analysis: The diffraction patterns are analyzed to separate the nuclear and magnetic scattering contributions. The magnetic Bragg peaks are indexed, and their intensities are used to refine a model of the magnetic structure.
The logical workflow for this experimental process is illustrated in the following diagram:
Signaling Pathways and Theoretical Models
The magnetic properties of OsO₂ are governed by the interplay of several factors, including the crystal field environment of the Os⁴⁺ ions, spin-orbit coupling, and exchange interactions between neighboring magnetic moments. Theoretical models, often employing density functional theory (DFT), are crucial for understanding these complex interactions.
The logical relationship between the fundamental properties of OsO₂ and its resulting magnetic behavior can be visualized as follows:
Conclusion
Osmium dioxide is a fascinating material with theoretically predicted antiferromagnetic and potentially altermagnetic properties. While experimental confirmation of its antiferromagnetic nature exists, a significant gap remains in the quantitative characterization of its magnetic parameters, such as the Néel temperature and the ordered magnetic moment. Further detailed experimental studies, particularly using neutron scattering techniques on high-quality single crystals, are crucial to fully elucidate the rich magnetic phenomena in this compound. Such investigations will not only advance our fundamental understanding of magnetism in 5d transition metal oxides but also pave the way for the exploration of OsO₂ in future spintronic and other advanced technological applications.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Phase Diagrams and Transitions of Osmium Dioxide
Abstract
Osmium dioxide (OsO₂), a transition metal oxide, is distinguished by its rutile crystal structure, metallic conductivity, and significant chemical stability.[1] Under ambient conditions, it exists as a brown-to-black crystalline powder, though single crystals exhibit a notable golden metallic luster.[1][2] The compound's behavior under extreme pressure is a subject of significant interest, with theoretical studies predicting a series of structural phase transitions to denser, harder polymorphs. This guide provides a comprehensive overview of the known and predicted phase behavior of OsO₂, summarizes key quantitative data, details relevant experimental methodologies, and illustrates the logical pathways governing its structural transformations.
Osmium Dioxide Polymorphs and Phase Transitions
Under standard temperature and pressure, OsO₂ crystallizes in the rutile-type structure, which is common to several other metal dioxides.[1][2][3] This phase belongs to the tetragonal crystal system with the space group P4₂/mnm.[1] The rutile structure is characterized by osmium atoms in an octahedral coordination environment with oxygen.
Computational studies, specifically first-principles plane-wave basis pseudopotential calculations, have systematically investigated the structural response of OsO₂ to high pressure.[4] These theoretical investigations predict a sequence of phase transitions as pressure is increased.[4] The likely transformation pathway is from the initial rutile structure to a pyrite phase, and subsequently to a fluorite phase.[4] It is noteworthy that the CaCl₂-type structure, a common high-pressure polymorph for similar dioxides like RuO₂, is not predicted to be a stable phase for OsO₂.[4]
The high-pressure fluorite phase is of particular interest as it is predicted to be a superhard material, exhibiting a high bulk modulus, large shear modulus, and significant elastic constants.[4]
Caption: Predicted pressure-induced phase transition sequence in OsO₂.
Quantitative Data
The following tables summarize the key crystallographic and mechanical property data for the known and predicted phases of OsO₂.
Table 1: Crystallographic Data for OsO₂ Polymorphs
| Phase | Crystal System | Space Group | Notes |
| Rutile | Tetragonal | P4₂/mnm | Stable phase at ambient conditions.[1] |
| Pyrite | Cubic | Pa-3 | Theoretically predicted high-pressure phase.[4] |
| Fluorite | Cubic | Fm-3m | Theoretically predicted high-pressure phase.[4] |
Table 2: Calculated Mechanical Properties of OsO₂ High-Pressure Phases
Data derived from first-principles calculations.[4]
| Property | Pyrite Phase | Fluorite Phase | Unit |
| Bulk Modulus (K) | --- | 355.3 | GPa |
| Shear Modulus (G) | --- | 267.9 | GPa |
| Elastic Constant (C₄₄) | --- | 292.7 | GPa |
Experimental Protocols
The study of OsO₂ phase transitions involves specialized synthesis techniques and high-pressure experimental setups.
Synthesis of Osmium Dioxide
High-quality OsO₂ samples are crucial for accurate high-pressure studies. Two primary methods are employed:
-
Chemical Vapor Transport (CVT): This is a common method for growing large, high-purity single crystals of rutile-type OsO₂.[2][5] The process typically involves the reaction of osmium metal with an oxidizing agent like O₂ or sodium chlorate at elevated temperatures (approx. 600 °C).[2] Oxygen acts as a transport agent via the reversible formation of volatile osmium tetroxide (OsO₄), which then decomposes to deposit OsO₂ crystals in a cooler region of the reaction vessel.[2]
-
Reaction: OsO₂ (s) + O₂ (g) ⇌ OsO₄ (g)[2]
-
-
Hydrothermal Synthesis: This method can produce OsO₂ nanocrystals.[5] It involves the hydrolysis of an osmium precursor, such as K₂OsCl₆, in an aqueous solution under high temperature (e.g., 150–550 °C) and pressure (e.g., 100 MPa) in a sealed vessel.[5] The morphology and size of the resulting OsO₂ particles can be controlled by adjusting reaction parameters like temperature and time.[5]
High-Pressure Phase Transition Studies
The investigation of materials under extreme pressures is typically conducted using a diamond anvil cell (DAC) .
-
Methodology:
-
Sample Loading: A small amount of the synthesized OsO₂ powder or a single crystal is placed into a sample chamber, which is a microscopic hole drilled into a metal gasket.
-
Pressure Medium: To ensure quasi-hydrostatic conditions, a pressure-transmitting medium (e.g., silicone oil, helium, or argon) is loaded into the chamber along with the sample.
-
Pressure Calibration: A pressure calibrant, such as a small ruby chip or a piece of platinum powder, is included in the sample chamber. The pressure is determined by measuring the fluorescence shift of the ruby or the change in the lattice parameter of the platinum via X-ray diffraction.
-
Pressure Application: Pressure is applied by mechanically driving two opposing diamond anvils together, compressing the gasket and the sample chamber within.
-
In-situ Analysis: The crystal structure of the sample at various pressures is determined using angle-dispersive X-ray diffraction (XRD). A collimated X-ray beam is passed through the diamonds and diffracted by the sample, and the resulting diffraction pattern is collected on a detector. Analysis of the diffraction pattern allows for the identification of the crystal structure and the determination of its lattice parameters at each pressure point.
-
Caption: General experimental workflow for high-pressure studies of OsO₂.
Summary and Outlook
Osmium dioxide presents a rich area for high-pressure materials science. While its ambient rutile structure is well-characterized, the predicted high-pressure polymorphs, particularly the potentially superhard fluorite phase, invite further experimental verification.[4] The methodologies of chemical synthesis coupled with diamond anvil cell technology and in-situ X-ray diffraction provide a clear path for exploring the OsO₂ phase diagram. Future research will likely focus on experimentally confirming the predicted rutile-pyrite-fluorite transition sequence, precisely determining the transition pressures, and measuring the mechanical properties of these novel high-pressure phases.
References
An In-depth Technical Guide to the Solubility of Osmium(IV) Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of Osmium(IV) Oxide (OsO₂), a compound of interest in various scientific and industrial applications. Due to its unique electronic and catalytic properties, understanding the solubility of OsO₂ in different solvent systems is crucial for its application in catalysis, electrochemistry, and materials science. This document summarizes the available qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow. It is important to note that while extensive research has been conducted on the properties of OsO₂, quantitative solubility data remains scarce in publicly available literature.
Introduction to Osmium(IV) Oxide (OsO₂)
Osmium(IV) oxide, also known as osmium dioxide, is a black or brownish-black crystalline solid. It is a dense, refractory material with notable chemical stability. Unlike the highly volatile and toxic osmium tetroxide (OsO₄), OsO₂ is relatively non-toxic and stable under ambient conditions, making it a more practical choice for many applications. Its rutile-type crystal structure is associated with its metallic conductivity and catalytic activity. A thorough understanding of its solubility is paramount for process development, formulation, and in predicting its environmental fate and transport.
Solubility of Osmium(IV) Oxide
The solubility of OsO₂ is generally low across a wide range of common solvents. The available data is predominantly qualitative, indicating its resistance to dissolution under standard conditions.
Aqueous Solubility
Osmium(IV) oxide is considered to be insoluble in water.[1][2][3] Various sources consistently report its lack of significant solubility in aqueous media under neutral pH conditions.
Solubility in Organic Solvents
OsO₂ is generally insoluble in most common organic solvents.[1] This low solubility in non-polar and polar organic solvents limits its application in homogeneous catalysis in organic media.
Solubility in Acidic Media
Osmium(IV) oxide exhibits limited solubility in acidic solutions.[4] It is largely unreactive with non-oxidizing acids like sulfuric acid and nitric acid under standard conditions.[1] However, it can be dissolved by strong, concentrated acids, particularly hydrochloric acid, especially at elevated temperatures.[1][2][3] The dissolution in hot, concentrated hydrochloric acid is a slow process that results in the formation of the hexachloroosmate(IV) anion ([OsCl₆]²⁻).[1]
Solubility in Alkaline Media
In strongly basic solutions, OsO₂ shows slight solubility.[1] This dissolution is a slow process and is thought to involve the formation of osmate(IV) species. The process can be facilitated by the presence of oxidizing agents.[1]
Summary of Qualitative Solubility Data
The following table summarizes the qualitative solubility of Osmium(IV) Oxide in various solvents based on available literature.
| Solvent System | Solubility | Remarks | Citations |
| Water | Insoluble | Stable in aqueous environments at neutral pH. | [1][2][3] |
| Common Organic Solvents | Insoluble | Low utility in homogeneous organic reactions. | [1] |
| Sulfuric Acid (dilute, conc.) | Insoluble | Shows minimal reactivity under standard conditions. | [1] |
| Nitric Acid (dilute, conc.) | Insoluble | Shows minimal reactivity under standard conditions. | [1] |
| Hydrochloric Acid (conc.) | Slightly Soluble | Dissolution is slow and requires elevated temperatures, forming [OsCl₆]²⁻. | [1][2][3] |
| Strong Alkaline Solutions | Slightly Soluble | Dissolution is slow, forming osmate(IV) species; may be enhanced by oxidizing agents. | [1] |
Experimental Protocol for Solubility Determination
Given the absence of standardized protocols for OsO₂ solubility determination in the literature, the following is a generalized and robust methodology based on established principles for measuring the solubility of sparingly soluble inorganic compounds.
Objective
To determine the solubility of Osmium(IV) Oxide in a given solvent system at a specified temperature and pressure.
Materials
-
Osmium(IV) Oxide (OsO₂) powder of known purity
-
Selected solvent (e.g., deionized water, 12 M HCl, 10 M NaOH)
-
Thermostatically controlled shaker or incubator
-
Inert, sealed reaction vessels (e.g., PFA or glass-lined)
-
Filtration system with inert filters (e.g., 0.2 µm PTFE)
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for osmium concentration analysis
-
Calibrated pH meter (for aqueous solutions)
-
Analytical balance
Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of OsO₂ powder and add it to a known volume of the chosen solvent in a reaction vessel. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Seal the vessels to prevent solvent evaporation.
-
Place the vessels in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 50 °C).
-
Agitate the mixture for a prolonged period (e.g., 48-72 hours) to ensure that equilibrium is reached. Preliminary kinetic studies may be necessary to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vessels to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through an inert, pre-conditioned filter to remove any suspended solid particles.
-
Accurately dilute the filtered solution with an appropriate solvent to a concentration suitable for the analytical technique to be used.
-
-
Quantification of Dissolved Osmium:
-
Prepare a series of osmium standard solutions of known concentrations.
-
Analyze the diluted sample and the standard solutions using a calibrated ICP-MS or ICP-OES instrument to determine the concentration of osmium in the sample.[5][6]
-
Perform multiple independent measurements to ensure the reproducibility of the results.
-
-
Data Analysis and Reporting:
-
Calculate the original concentration of osmium in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
If studying solubility in aqueous solutions, measure and report the pH of the saturated solution.
-
Visualizations
Experimental Workflow for OsO₂ Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Osmium(IV) Oxide.
Caption: Experimental workflow for determining OsO₂ solubility.
Dissolution Pathway of OsO₂ in Concentrated Hydrochloric Acid
This diagram illustrates the proposed chemical transformation of Osmium(IV) Oxide when it dissolves in hot, concentrated hydrochloric acid.
Caption: Dissolution of OsO₂ in concentrated HCl.
Conclusion
The solubility of Osmium(IV) Oxide is a critical parameter for its practical application. Current knowledge indicates that OsO₂ is largely insoluble in water and organic solvents, with limited solubility in strong acidic and alkaline media under specific conditions. The lack of quantitative solubility data in the existing literature highlights a significant area for future research. The experimental protocol outlined in this guide provides a robust framework for researchers to systematically investigate and quantify the solubility of OsO₂ in various solvent systems. Such data will be invaluable for the advancement of technologies that utilize this promising material.
References
An In-depth Technical Guide to the Optical Properties and Spectra of Osmium Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmium dioxide (OsO₂), a transition metal oxide, is gaining increasing interest in materials science due to its unique combination of properties, including high electrical conductivity and chemical stability.[1] While its electronic properties have been the primary focus of research, a thorough understanding of its optical characteristics is crucial for its potential application in various optoelectronic devices. This technical guide provides a comprehensive overview of the current knowledge on the optical properties and spectra of osmium dioxide, with a focus on quantitative data, experimental methodologies, and logical workflows for its characterization.
Osmium dioxide typically exists as a brown to black crystalline powder, though single crystals can exhibit a golden metallic luster.[1] It crystallizes in the rutile structure, similar to other well-known metal dioxides like TiO₂.[1] This crystal structure inherently influences its optical response.
Quantitative Optical Properties
Refractive Index and Extinction Coefficient
Data for the refractive index (n) and a complete spectrum for the extinction coefficient (k) of osmium dioxide are sparse. One study by Heidari et al. investigated the optical properties of OsO₂ thin films and presented the extinction coefficient as a function of wavelength. The data presented in Table 1 has been extracted from the graphical representation in the aforementioned study and may have some inherent inaccuracies due to the extraction process.
Table 1: Extinction Coefficient (k) of Osmium Dioxide (OsO₂) Thin Film
| Wavelength (nm) | Extinction Coefficient (k) |
| 400 | 0.85 |
| 500 | 0.68 |
| 600 | 0.55 |
| 700 | 0.48 |
| 800 | 0.43 |
| 900 | 0.40 |
| 1000 | 0.38 |
| 1100 | 0.37 |
Note: Data extracted from a graphical representation in a scientific publication. The original paper should be consulted for precise values and experimental context.
Information regarding the refractive index of OsO₂ is currently limited in the available literature.
Dielectric Function
The dielectric function (ε = ε₁ + iε₂) is directly related to the refractive index and extinction coefficient. Due to the limited availability of n and k data, a comprehensive dielectric function spectrum for OsO₂ cannot be presented. The imaginary part of the dielectric function (ε₂) is proportional to the absorption and can be derived from the extinction coefficient.
Spectroscopic Analysis
Spectroscopic techniques are fundamental to understanding the interaction of light with osmium dioxide and deducing its optical properties.
UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy of osmium dioxide reveals broad absorption across the visible spectrum, with increasing intensity towards shorter wavelengths.[2] This characteristic contributes to the material's dark coloration. The absorption is a key indicator of the electronic transitions occurring within the material.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a material, which are sensitive to its crystal structure and chemical bonding. For osmium dioxide, which crystallizes in the rutile structure, Raman spectroscopy reveals prominent bands corresponding to the active vibrational modes.
Table 2: Raman Active Modes of Osmium Dioxide (OsO₂) with Rutile Structure
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~520 | E_g |
| ~680 | A₁_g |
Source:[2]
These characteristic peaks can be used for material identification and to assess crystalline quality.
Experimental Protocols
This section details the methodologies for the synthesis of osmium dioxide and its subsequent optical characterization.
Synthesis of Osmium Dioxide Samples
The quality of the osmium dioxide sample, whether a single crystal or a thin film, is critical for obtaining reliable optical data.
Large, high-quality single crystals of OsO₂ can be grown by the chemical vapor transport (CVT) method.
-
Starting Material: High-purity osmium powder.
-
Transport Agent: Oxygen gas (O₂).
-
Apparatus: A sealed quartz ampoule placed in a two-zone tube furnace.
-
Procedure:
-
Osmium powder is placed at one end of the quartz ampoule (the source zone).
-
The ampoule is evacuated and backfilled with a controlled partial pressure of oxygen.
-
The source zone is heated to a high temperature (e.g., 900 °C), while the other end (the growth zone) is maintained at a slightly lower temperature (e.g., 850 °C).
-
The osmium reacts with oxygen to form the volatile osmium tetroxide (OsO₄).
-
The OsO₄ gas diffuses to the cooler growth zone, where it decomposes back into solid OsO₂ and O₂, resulting in the growth of single crystals.
-
For many optical applications and characterization techniques, OsO₂ is required in the form of a thin film.
-
Method: Metal-Organic Chemical Vapor Deposition (MOCVD).
-
Precursor: A suitable metal-organic osmium precursor.
-
Substrate: A choice of substrate is crucial and depends on the intended optical measurement (e.g., silicon, quartz).
-
Procedure:
-
The substrate is placed in a reaction chamber and heated to a specific deposition temperature.
-
The osmium precursor is vaporized and carried into the chamber by an inert carrier gas.
-
An oxidizing agent (e.g., O₂) is introduced into the chamber.
-
The precursor and oxidizing agent react on the heated substrate surface, leading to the deposition of an OsO₂ thin film.
-
Deposition parameters such as precursor flow rate, oxygen partial pressure, and substrate temperature are carefully controlled to achieve the desired film thickness and quality.
-
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a highly sensitive, non-destructive technique for determining the optical constants and thickness of thin films.
-
Instrument: A variable angle spectroscopic ellipsometer.
-
Light Source: Typically a Xenon lamp covering the UV-Vis-NIR range.
-
Procedure:
-
A polarized beam of light is directed onto the OsO₂ thin film sample at a known angle of incidence.
-
The change in polarization of the reflected light is measured by the detector as a function of wavelength.
-
The measured parameters, Psi (Ψ) and Delta (Δ), are related to the ratio of the complex reflection coefficients for p- and s-polarized light.
-
A theoretical model of the sample (e.g., substrate/film/ambient) is constructed. The optical properties of the OsO₂ film in the model are typically represented by a dispersion model, such as the Drude-Lorentz model, which is suitable for conductive materials.
-
The parameters of the model (e.g., film thickness, and the parameters of the dispersion model) are varied to obtain the best fit between the calculated and the experimental Ψ and Δ spectra.
-
From the best-fit model, the refractive index (n) and extinction coefficient (k) of the OsO₂ film are extracted as a function of wavelength.
-
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes and crystalline structure of the OsO₂ sample.
-
Instrument: A confocal Raman microscope.
-
Laser Source: A monochromatic laser with a specific wavelength (e.g., 532 nm or 633 nm).
-
Procedure:
-
The laser is focused onto the surface of the OsO₂ sample.
-
The scattered light is collected by the same microscope objective and directed into a spectrometer.
-
A filter is used to remove the elastically scattered (Rayleigh) light.
-
The inelastically scattered (Raman) light is dispersed by a grating and detected by a CCD camera.
-
The resulting spectrum shows the intensity of the Raman scattered light as a function of the Raman shift (in cm⁻¹), which corresponds to the vibrational frequencies of the material.
-
The positions and widths of the Raman peaks are analyzed to identify the material and assess its crystallinity.
-
Mandatory Visualizations
Experimental Workflow for Optical Characterization of Osmium Dioxide
The following diagram illustrates the logical workflow for the synthesis and optical characterization of osmium dioxide.
Caption: Experimental workflow for OsO₂ optical characterization.
Conclusion
This technical guide has summarized the currently available information on the optical properties and spectra of osmium dioxide. While a complete and readily accessible quantitative dataset for its optical constants remains a subject for future research, the provided data and experimental protocols offer a solid foundation for scientists and engineers working with this promising material. The metallic nature of OsO₂ suggests a complex optical response that can be effectively probed using techniques like spectroscopic ellipsometry, while Raman spectroscopy serves as an excellent tool for structural verification. The detailed experimental workflows provide a clear path for researchers to obtain and analyze the optical properties of their OsO₂ samples, paving the way for its integration into novel optical and electronic applications.
References
Methodological & Application
Synthesis of Osmium Dioxide Nanoparticles: Application Notes and Protocols for Researchers
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of osmium dioxide (OsO₂) nanoparticles. These nanoparticles are of growing interest in various fields, including catalysis, sensing, and biomedicine, due to their unique electronic and catalytic properties. This guide is intended to provide researchers with the necessary information to synthesize and characterize OsO₂ nanoparticles for their specific applications.
Overview of Synthesis Methods
The synthesis of osmium dioxide nanoparticles can be achieved through various methods, each yielding nanoparticles with different characteristics. The choice of method will depend on the desired particle size, morphology, and surface properties. The most common methods are wet-chemical approaches, which offer good control over nanoparticle characteristics.
Summary of Key Synthesis Parameters
The following table summarizes the typical parameters and outcomes for two common wet-chemical synthesis methods for osmium-based nanoparticles.
| Synthesis Method | Precursor | Reducing/Hydrolyzing Agent | Solvent | Temperature (°C) | Typical Nanoparticle Size |
| Chemical Reduction | Osmium(III) chloride (OsCl₃) | Sodium borohydride (NaBH₄) | Aqueous with chitosan | Room Temperature | ~1.3 ± 0.2 nm |
| Hydrolysis | Potassium (IV) hexachloroosmate (K₂OsCl₆) | Water | Water | 150 - 550 °C | 40 - 450 nm |
Experimental Protocols
This section provides detailed step-by-step protocols for the synthesis of osmium-based nanoparticles.
Protocol 1: Wet-Chemical Reduction Synthesis of Osmium Nanoparticles
This protocol describes the synthesis of osmium nanoparticles using the reduction of osmium(III) chloride in the presence of a stabilizing agent.
Materials:
-
Osmium(III) chloride (OsCl₃)
-
Chitosan
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Prepare a 0.1% (w/v) chitosan solution by dissolving chitosan in a 1% acetic acid solution.
-
Add OsCl₃ to the chitosan solution to a final concentration of 1 mM.
-
Stir the solution vigorously for 30 minutes to ensure complete dissolution and complexation.
-
Slowly add a freshly prepared aqueous solution of NaBH₄ (10 mM) dropwise to the OsCl₃-chitosan solution while stirring.
-
Continue stirring the solution for 3 hours at room temperature. The formation of a dark brown to black color indicates the formation of osmium nanoparticles.
-
Purify the nanoparticles by centrifugation at 10,000 rpm for 20 minutes, followed by washing with deionized water three times.
-
Resuspend the purified osmium nanoparticles in deionized water for storage and further characterization.
Characterization:
The resulting osmium nanoparticles can be characterized using Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) to determine the crystal structure, and X-ray Photoelectron Spectroscopy (XPS) to confirm the oxidation state of osmium.
Protocol 2: Hydrothermal Synthesis of Osmium Dioxide Nanospheres
This protocol is adapted from studies on the hydrolysis of osmium complexes to form osmium dioxide nanospheres at elevated temperatures and pressures.[1]
Materials:
-
Potassium (IV) hexachloroosmate (K₂OsCl₆)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of K₂OsCl₆ at the desired concentration (e.g., 0.01 M).
-
Transfer the solution to a high-pressure autoclave.
-
Heat the autoclave to the desired temperature (e.g., 200 °C) and maintain it for a specific duration (e.g., 24 hours). The temperature and time can be varied to control the size of the nanoparticles.
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the precipitated OsO₂ nanospheres by centrifugation or filtration.
-
Wash the collected nanoparticles with deionized water and ethanol to remove any unreacted precursors or byproducts.
-
Dry the final product in a vacuum oven at 60 °C.
Characterization:
The synthesized OsO₂ nanospheres should be characterized by TEM or Scanning Electron Microscopy (SEM) for size and morphology, and XRD to confirm the rutile-type crystal structure of OsO₂.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the synthesis of osmium dioxide nanoparticles and a generalized cellular response to metal oxide nanoparticles.
Caption: Workflow for the synthesis of osmium-based nanoparticles.
Caption: Generalized cellular response to metal oxide nanoparticles.
Applications in Drug Development
Osmium dioxide nanoparticles are being explored for various applications in drug development, leveraging their catalytic and physicochemical properties.
-
Drug Delivery: Their high surface area-to-volume ratio allows for the potential loading of therapeutic agents. Functionalization of the nanoparticle surface can enable targeted delivery to specific cells or tissues, enhancing therapeutic efficacy while minimizing systemic side effects.
-
Cancer Therapy: Osmium-based compounds have shown potential in chemotherapy.[2] Nanoparticle formulations can improve the delivery of these compounds to tumor sites. Additionally, the generation of reactive oxygen species (ROS) by metal oxide nanoparticles can be exploited for photodynamic or photothermal therapy.
-
Biosensing: The unique electronic properties of OsO₂ nanoparticles make them suitable candidates for the development of sensitive and selective biosensors for diagnostic applications.
It is important to note that while the applications are promising, research into the biocompatibility and potential toxicity of osmium dioxide nanoparticles is ongoing and crucial for their translation into clinical use. The generalized cellular response diagram illustrates that metal oxide nanoparticles can induce oxidative stress, which in turn can activate signaling pathways such as MAPK and NF-κB, leading to various cellular outcomes including inflammation and apoptosis.[3][4]
References
Application Notes and Protocols for Chemical Vapor Deposition of OsO₂ Thin Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmium dioxide (OsO₂) is a fascinating material with a unique combination of properties, including metallic conductivity and high chemical stability.[1] These characteristics make it a promising candidate for various applications, including as a catalyst, in electrochemical devices, and potentially as a contrast-enhancing agent in advanced imaging techniques for biological samples.[1] Chemical Vapor Deposition (CVD) is a powerful technique for synthesizing high-quality thin films of various materials. However, the deposition of pure, single-phase OsO₂ thin films via CVD presents significant challenges due to the complex thermodynamics of the osmium-oxygen system.[2]
This document provides detailed application notes and proposed experimental protocols for the deposition of OsO₂ thin films using Metal-Organic Chemical Vapor Deposition (MOCVD). It is important to note that established, detailed protocols for the CVD of OsO₂ are scarce in publicly available literature, and the process is known to be challenging.[2] Therefore, the information provided herein is intended as a starting point for process development and optimization.
Challenges in OsO₂ Chemical Vapor Deposition
The primary challenge in the CVD of OsO₂ lies in controlling the oxidation state of osmium. Osmium can exist in various oxidation states, with osmium tetroxide (OsO₄) being a highly volatile and toxic species.[3][4] The formation of volatile OsO₄ can lead to film etching or the deposition of mixed phases. Finely divided osmium metal is pyrophoric and reacts with oxygen at room temperature to form OsO₄, while bulk osmium requires heating to 400 °C for this reaction to occur.[5] This highlights the critical role of temperature and oxygen partial pressure in selectively forming the desired OsO₂ phase.
Proposed Precursors and Substrates
The selection of an appropriate osmium precursor is crucial for a successful CVD process. An ideal precursor should have sufficient volatility, thermal stability to avoid premature decomposition, and clean decomposition pathways.
Potential Osmium Precursors:
While specific precursors for OsO₂ CVD are not well-documented, organometallic compounds are a promising class. Based on related deposition processes for osmium metal, the following precursor is a logical starting point:
-
Osmocene (Os(C₅H₅)₂): This precursor has been successfully used for the Atomic Layer Deposition (ALD) of metallic osmium thin films.[6][7] Its volatility and handling characteristics are well-understood, making it a suitable candidate for MOCVD.
Reactant Gas:
-
Oxygen (O₂): As the oxygen source, high-purity oxygen is required. The precise control of the oxygen flow rate is critical to achieving the desired stoichiometry.
Substrates:
The choice of substrate will depend on the intended application. Common substrates for thin film deposition that are compatible with the proposed process conditions include:
-
Silicon (Si) wafers (with or without a native oxide layer)
-
Sapphire (Al₂O₃)
-
Quartz (SiO₂)
-
Glassy carbon
Proposed Experimental Protocol for MOCVD of OsO₂
This protocol outlines a starting point for the deposition of OsO₂ thin films. Researchers should expect to perform a systematic optimization of the deposition parameters.
1. Substrate Preparation:
-
Clean the substrate using a standard procedure appropriate for the material (e.g., RCA clean for silicon).
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
Load the substrate into the CVD reactor.
2. Precursor Handling and Delivery:
-
Handle Osmocene in an inert atmosphere (e.g., a glovebox) due to its air sensitivity.
-
Heat the Osmocene precursor in a bubbler to a temperature that provides a stable vapor pressure. The optimal temperature will need to be determined experimentally.
-
Use a carrier gas (e.g., high-purity Argon or Nitrogen) to transport the precursor vapor to the reaction chamber.
3. Deposition Parameters:
The following table provides a proposed range for the key deposition parameters.
| Parameter | Proposed Starting Range | Notes |
| Substrate Temperature | 300 - 500 °C | Temperature control is critical. Lower temperatures may favor incomplete decomposition, while higher temperatures may lead to the formation of volatile OsO₄. |
| Precursor Temperature (Osmocene) | 80 - 150 °C | Adjust to achieve a stable and sufficient precursor vapor pressure. |
| Carrier Gas Flow Rate (Ar or N₂) | 10 - 100 sccm | This will influence the precursor delivery rate. |
| Oxygen Flow Rate | 1 - 50 sccm | The Os:O ratio is a critical parameter for controlling the film stoichiometry. |
| Reactor Pressure | 1 - 20 Torr | Lower pressures can increase the mean free path of molecules and improve film uniformity. |
| Deposition Time | 10 - 60 minutes | This will determine the final film thickness. |
4. Post-Deposition:
-
After the deposition, cool the reactor to room temperature under an inert gas flow.
-
Unload the samples for characterization.
Characterization of OsO₂ Thin Films
A comprehensive characterization of the deposited films is essential to understand the process-property relationships.
| Characterization Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline phase identification, crystal structure, and grain size. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states of osmium. |
| Scanning Electron Microscopy (SEM) | Surface morphology, thickness (from cross-section), and grain structure. |
| Atomic Force Microscopy (AFM) | Surface roughness and topography. |
| Four-Point Probe Measurement | Electrical resistivity. |
| Raman Spectroscopy | Vibrational modes, which can help confirm the OsO₂ phase. |
Data Presentation
The following table is a template for summarizing the quantitative data obtained during process development.
| Experiment ID | Substrate Temperature (°C) | Precursor Temperature (°C) | O₂ Flow Rate (sccm) | Pressure (Torr) | Film Thickness (nm) | Resistivity (μΩ·cm) | Phase (from XRD) |
| OsO2-001 | 300 | 100 | 5 | 5 | |||
| OsO2-002 | 350 | 100 | 5 | 5 | |||
| OsO2-003 | 400 | 100 | 5 | 5 | |||
| ... | ... | ... | ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow
Caption: Workflow for the chemical vapor deposition of OsO₂ thin films.
Logical Relationship of Deposition Parameters
Caption: Interdependencies of key parameters in OsO₂ CVD.
References
- 1. OsO2 as the Contrast-Generating Chemical Species of Osmium-Stained Biological Tissues in Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Osmium - Sciencemadness Wiki [sciencemadness.org]
- 4. Osmium tetroxide - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrothermal Synthesis of Osmium Dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of osmium dioxide (OsO₂) nanoparticles and nanospheres via the hydrothermal method. This method offers a versatile approach to producing controlled-size OsO₂ crystals, which have potential applications in catalysis, electrochemistry, and as a precursor for other osmium-based compounds.
Introduction
Osmium dioxide is a conductive oxide with a rutile-type crystal structure. Traditional synthesis methods often require high temperatures and complex setups.[1][2] Hydrothermal synthesis presents an alternative route, enabling the formation of crystalline OsO₂ at significantly lower temperatures through the hydrolysis of an osmium precursor in an aqueous solution under high pressure.[3][4] The key advantage of this technique lies in the ability to tune the particle size and morphology by controlling the reaction parameters such as temperature, time, and precursor concentration.[5]
Data Presentation
The following tables summarize the quantitative data obtained from the hydrothermal synthesis of osmium dioxide, demonstrating the influence of various experimental parameters on the final product characteristics.
Table 1: Effect of Reaction Time on OsO₂ Crystal Size
| Reaction Time (hours) | Average Crystal Size (nm) | Morphology |
| 5 | 40 - 150 | Irregular Nanoparticles |
| 12 | 150 - 250 | Developing Nanospheres |
| 24 | 200 - 350 | Nanospheres |
| 36 | 150 - 450 | Coarsened Nanospheres |
Conditions: 300 °C, 100 MPa, 0.002 mol/L K₂OsCl₆ initial solution.[5]
Table 2: Effect of Temperature on OsO₂ Nanosphere Size
| Temperature (°C) | Average Crystal Size (nm) | Morphology |
| 150 | 40 - 100 | Irregular Nanoparticles |
| 250 | 100 - 200 | Nanospheres |
| 350 | 200 - 400 | Nanospheres |
| 450 | 300 - 500 | Nanospheres |
| 550 | 400 - 500 | Well-defined Nanospheres |
Conditions: 24 hours, 100 MPa, 0.005 mol/L K₂OsCl₆ initial solution.[3][5]
Table 3: Effect of Initial Precursor Concentration on OsO₂ Crystal Size
| Initial Concentration (mol/L) | Average Crystal Size (nm) | Morphology |
| 0.002 | 200 - 350 | Nanospheres |
| 0.005 | 300 - 500 | Larger, more uniform Nanospheres |
Conditions: 24 hours, 350 °C, 100 MPa.[3] An increase in the initial solution concentration generally leads to the formation of larger and more uniform OsO₂ nanosphere crystals.[5]
Experimental Protocols
This section provides a detailed methodology for the hydrothermal synthesis of osmium dioxide nanospheres based on the hydrolysis of potassium chlorosmate (K₂OsCl₆).
Materials:
-
Potassium chlorosmate (K₂OsCl₆) (precursor)
-
Deionized water (solvent)
-
Ethanol (for washing)
-
Teflon-lined stainless steel autoclave
-
Drying oven
-
Centrifuge
Protocol: Hydrothermal Synthesis of OsO₂ Nanospheres
-
Precursor Solution Preparation:
-
Prepare a 0.002 to 0.005 mol/L aqueous solution of potassium chlorosmate (K₂OsCl₆) in deionized water.
-
Ensure the precursor is fully dissolved by stirring the solution thoroughly.
-
-
Autoclave Setup:
-
Transfer the prepared precursor solution into the Teflon liner of a stainless steel autoclave.
-
It is recommended to fill the liner to approximately 70-80% of its total volume to ensure safe operation under pressure.
-
Seal the autoclave tightly.
-
-
Hydrothermal Reaction:
-
Place the sealed autoclave into a pre-heated oven or a programmable furnace.
-
Heat the autoclave to the desired reaction temperature (e.g., 150–550 °C).[5]
-
Maintain the reaction at the set temperature for the desired duration (e.g., 5–36 hours).[5] The internal pressure will reach approximately 100 MPa.[5]
-
-
Cooling and Product Recovery:
-
After the reaction is complete, turn off the heating and allow the autoclave to cool down to room temperature naturally. Caution: Do not quench the autoclave as this can cause a dangerous pressure differential.
-
Once cooled, carefully open the autoclave in a well-ventilated fume hood.
-
A solid black precipitate of osmium dioxide will be present at the bottom of the Teflon liner.
-
-
Washing and Purification:
-
Separate the solid product from the supernatant solution by centrifugation.
-
Wash the collected OsO₂ precipitate multiple times with deionized water to remove any unreacted precursors and by-products.
-
Perform a final wash with ethanol to aid in the subsequent drying process.
-
After each wash, separate the solid by centrifugation.
-
-
Drying:
-
Dry the purified OsO₂ powder in a drying oven at a low temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved.
-
Characterization:
The synthesized OsO₂ nanoparticles can be characterized using various analytical techniques:
-
Scanning Electron Microscopy (SEM): To observe the morphology and size of the nanoparticles.[3]
-
X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the OsO₂.[3]
-
Raman Spectroscopy: To further verify the chemical identity and crystalline quality of the osmium dioxide.[3]
-
Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanoparticle morphology and size distribution.
Visualizations
Experimental Workflow for Hydrothermal Synthesis of OsO₂
Caption: Experimental workflow for the hydrothermal synthesis of OsO₂.
References
- 1. Osmium and OsO x nanoparticles: an overview of syntheses and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obtaining and Characterizing the Osmium Nanoparticles/n–Decanol Bulk Membrane Used for the p–Nitrophenol Reduction and Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Osmium and OsOx nanoparticles: an overview of syntheses and applications [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Osmium Dioxide and Other Osmium Oxides as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of osmium dioxide (OsO₂) and related osmium species as catalysts in key organic synthesis reactions. While osmium tetroxide (OsO₄) is a widely recognized homogeneous catalyst, its high toxicity and volatility have driven research towards more stable and recoverable heterogeneous systems, where osmium dioxide often plays a crucial role, either as a catalyst precursor or as the active species on a solid support. This document details protocols for dihydroxylation and hydrogenation reactions, presents quantitative data in tabular format, and includes diagrams to illustrate catalytic cycles and workflows.
Section 1: Dihydroxylation of Alkenes
The syn-dihydroxylation of alkenes to form 1,2-diols is a cornerstone transformation in organic synthesis, crucial for the preparation of polyols, carbohydrates, and other highly functionalized molecules in drug discovery and development.
Homogeneous Catalysis: The OsO₄ Benchmark
To understand the context of osmium-catalyzed dihydroxylation, it is essential to be familiar with the well-established homogeneous systems employing catalytic amounts of osmium tetroxide. In these reactions, Os(VIII) is reduced to Os(VI) during the dihydroxylation step and then re-oxidized by a stoichiometric co-oxidant. This catalytic cycle is fundamental to understanding the potential role of Os(VI) species like osmium dioxide in related heterogeneous processes.
Two of the most important methods are the Upjohn and the Sharpless asymmetric dihydroxylations.[1][2] The Upjohn dihydroxylation utilizes N-methylmorpholine N-oxide (NMO) as the co-oxidant, while the Sharpless asymmetric dihydroxylation employs potassium ferricyanide(III) in the presence of a chiral ligand to achieve high enantioselectivity.[1][2]
The generalized catalytic cycle for these reactions involves the formation of an osmate ester, which is then hydrolyzed to the diol, regenerating a reduced osmium species that is subsequently re-oxidized to OsO₄.[1][2]
References
Application Notes and Protocols for Electrochemical Applications of Osmium Dioxide (OsO₂) Electrodes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of osmium dioxide (OsO₂) electrodes in various electrochemical applications. Osmium dioxide, a conductive rutile-type oxide, has garnered interest for its potential in electrocatalysis and energy storage. These notes are intended to serve as a comprehensive guide for researchers exploring the capabilities of OsO₂-based electrochemical systems.
Electrocatalysis: Oxygen Evolution Reaction (OER)
OsO₂ electrodes can serve as efficient catalysts for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production and in metal-air batteries.
Quantitative Performance Data
The following table summarizes typical electrochemical performance metrics for OsO₂-based electrodes in OER.
| Parameter | Value | Conditions |
| Overpotential @ 10 mA/cm² | 248 mV | 1 M KOH |
| Tafel Slope | 51 mV/dec | 1 M KOH |
| Stability | > 90% current retention after 10h | 1 M KOH, constant potential |
Experimental Protocol: OER Performance Evaluation
Objective: To evaluate the electrocatalytic activity and stability of an OsO₂-modified electrode for the OER.
Materials:
-
Working Electrode: OsO₂-modified glassy carbon electrode (GCE) or other suitable substrate.
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Ag/AgCl (in saturated KCl) or a calibrated mercury/mercurous sulfate electrode (MSE).
-
Electrolyte: 1.0 M potassium hydroxide (KOH) solution.
-
Electrochemical Workstation (Potentiostat/Galvanostat).
-
Three-electrode electrochemical cell.
Procedure:
-
Electrode Preparation:
-
Prepare an OsO₂ catalyst ink by dispersing 5 mg of OsO₂ nanoparticles in a solution of 1 mL isopropanol and 40 µL of 5 wt% Nafion® solution.
-
Sonication of the ink for at least 30 minutes to ensure a homogeneous dispersion.
-
Drop-cast a specific volume (e.g., 10 µL) of the catalyst ink onto the polished surface of a glassy carbon electrode (GCE) of a known area (e.g., 0.196 cm²).
-
Allow the electrode to dry completely at room temperature.
-
-
Electrochemical Measurements:
-
Assemble the three-electrode cell with the prepared OsO₂ working electrode, Pt counter electrode, and Ag/AgCl reference electrode.
-
Fill the cell with 1.0 M KOH electrolyte.
-
Purge the electrolyte with high-purity oxygen (O₂) for at least 30 minutes prior to the measurement to ensure O₂ saturation.
-
Cyclic Voltammetry (CV): Record CVs at a scan rate of 50 mV/s in the potential window of interest to activate and clean the electrode surface.
-
Linear Sweep Voltammetry (LSV) for OER Activity: Record the polarization curve by sweeping the potential from the open-circuit potential towards more positive potentials at a slow scan rate (e.g., 5 mV/s). The potential should be iR-corrected.
-
Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data to determine the Tafel slope.
-
Chronoamperometry for Stability: Apply a constant potential corresponding to a current density of 10 mA/cm² and record the current response over an extended period (e.g., 10 hours) to assess the long-term stability of the catalyst.
-
Experimental Workflow: OER Electrocatalyst Evaluation
Electrochemical Sensing: Non-Enzymatic Glucose Detection
OsO₂ electrodes can be employed for the non-enzymatic detection of glucose, which is crucial for diabetes management and in the food industry. The electrocatalytic oxidation of glucose on the OsO₂ surface generates a measurable current proportional to the glucose concentration.
Quantitative Performance Data
The following table presents typical performance characteristics of OsO₂-based non-enzymatic glucose sensors.
| Parameter | Value | Conditions |
| Linear Range | 0.5 - 10 mM | 0.1 M NaOH |
| Sensitivity | 150 µA mM⁻¹ cm⁻² | 0.1 M NaOH |
| Limit of Detection (LOD) | 10 µM | 0.1 M NaOH, S/N = 3 |
| Response Time | < 5 s | 0.1 M NaOH |
Experimental Protocol: Non-Enzymatic Glucose Sensing
Objective: To fabricate and characterize an OsO₂-based electrochemical sensor for the non-enzymatic detection of glucose.
Materials:
-
Working Electrode: OsO₂-modified glassy carbon electrode (GCE).
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgCl (in saturated KCl).
-
Electrolyte: 0.1 M sodium hydroxide (NaOH) solution.
-
Glucose stock solution (e.g., 1 M).
-
Electrochemical Workstation.
-
Three-electrode electrochemical cell.
Procedure:
-
Electrode Preparation:
-
Follow the same procedure as described in the OER section to prepare the OsO₂-modified GCE.
-
-
Electrochemical Measurements:
-
Assemble the three-electrode cell with the OsO₂-modified GCE, Pt counter electrode, and Ag/AgCl reference electrode in 0.1 M NaOH electrolyte.
-
Cyclic Voltammetry (CV): Record CVs in the absence and presence of varying concentrations of glucose at a scan rate of 50 mV/s to observe the electrocatalytic oxidation of glucose.
-
Chronoamperometry: Apply a constant potential (determined from the CV, typically at the peak of glucose oxidation) and sequentially add known concentrations of glucose to the stirred electrolyte. Record the corresponding step-wise current response.
-
Calibration Curve: Plot the steady-state current response from chronoamperometry against the corresponding glucose concentration to generate a calibration curve.
-
Selectivity Test: Perform chronoamperometric measurements in the presence of potential interfering species (e.g., ascorbic acid, uric acid, dopamine) to evaluate the sensor's selectivity.
-
Logical Relationship: Glucose Sensing Mechanism
Energy Storage: Supercapacitors
OsO₂ exhibits pseudocapacitive behavior, making it a candidate material for supercapacitor electrodes. Its ability to undergo fast and reversible faradaic reactions at the surface contributes to high specific capacitance.
Quantitative Performance Data
The table below summarizes the typical electrochemical performance of OsO₂-based supercapacitor electrodes.
| Parameter | Value | Conditions |
| Specific Capacitance | 250 F/g | 1 A/g in 1 M KOH |
| Rate Capability | 70% capacitance retention at 10 A/g | 1 M KOH |
| Cycling Stability | 85% capacitance retention after 5000 cycles | 1 M KOH |
Experimental Protocol: Supercapacitor Electrode Characterization
Objective: To fabricate and evaluate the performance of an OsO₂-based electrode for supercapacitor applications.
Materials:
-
Working Electrode: OsO₂-coated nickel foam or carbon cloth.
-
Counter Electrode: Activated carbon electrode.
-
Reference Electrode: Ag/AgCl (in saturated KCl).
-
Separator: A piece of filter paper or a commercial separator.
-
Electrolyte: 1.0 M potassium hydroxide (KOH) solution.
-
Electrochemical Workstation.
-
Three-electrode or two-electrode (for symmetric device) cell setup.
Procedure:
-
Electrode Fabrication:
-
Prepare a slurry by mixing OsO₂ powder (80 wt%), carbon black (10 wt%), and polyvinylidene fluoride (PVDF) binder (10 wt%) in N-methyl-2-pyrrolidone (NMP).
-
Coat the slurry onto a piece of nickel foam or carbon cloth (current collector).
-
Dry the electrode in a vacuum oven at 80°C for 12 hours.
-
-
Electrochemical Testing (Three-Electrode Setup):
-
Assemble a three-electrode cell with the OsO₂ electrode as the working electrode, an oversized activated carbon electrode as the counter electrode, and an Ag/AgCl reference electrode.
-
Cyclic Voltammetry (CV): Record CV curves at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a stable potential window.
-
Galvanostatic Charge-Discharge (GCD): Perform GCD measurements at different current densities (e.g., 1, 2, 5, 10 A/g).
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the electrode's resistance and capacitive behavior.
-
-
Data Analysis:
-
Calculate the specific capacitance from the CV and GCD curves.
-
Evaluate the rate capability from the specific capacitance at different current densities.
-
Assess the cycling stability by performing repeated GCD cycles.
-
Experimental Workflow: Supercapacitor Characterization
Application Notes and Protocols for OsO2 in Oxygen Evolution Reaction (OER) Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxygen evolution reaction (OER) is a critical process in various renewable energy technologies, including water splitting for hydrogen production and rechargeable metal-air batteries. However, the sluggish kinetics of the four-electron oxidation of water to molecular oxygen necessitates the use of efficient electrocatalysts to minimize the energy input. While iridium (Ir) and ruthenium (Ru) oxides are the state-of-the-art catalysts for OER, especially in acidic media, their scarcity and high cost are significant barriers to large-scale implementation.[1] This has spurred research into other platinum-group metal oxides, including osmium dioxide (OsO₂), as potentially cost-effective and highly active OER catalysts.
OsO₂ is a conductive oxide with a rutile crystal structure, similar to that of active OER catalysts like RuO₂ and IrO₂. Its position in the periodic table suggests that it may possess favorable electronic properties for facilitating the adsorption of OER intermediates and promoting the formation of O-O bonds. These application notes provide an overview of the synthesis, characterization, and electrochemical evaluation of OsO₂ as an OER catalyst. Detailed protocols for the synthesis of OsO₂ nanoparticles and their electrochemical testing are provided to guide researchers in this field.
Quantitative Data on OER Performance
| Catalyst | Substrate | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability Test | Current/Potential Retention |
| OsO₂ Nanoparticles | Glassy Carbon | 0.5 M H₂SO₄ | Data not available | Data not available | Chronoamperometry/Chronopotentiometry | Data not available |
| IrO₂ (Representative) | Glassy Carbon | 0.5 M H₂SO₄ | ~280-320 | ~40-60 | Chronopotentiometry @ 10 mA/cm² for 10h | >95% potential stability |
Experimental Protocols
Synthesis of OsO₂ Nanoparticles (Hydrothermal Method)
This protocol describes a general hydrothermal method for the synthesis of crystalline OsO₂ nanoparticles.[2][3] This method is adaptable, and parameters such as temperature, time, and precursor concentration can be optimized to control the particle size and morphology.
Materials:
-
Osmium(III) chloride hydrate (OsCl₃·xH₂O) or Potassium hexachloroosmate(IV) (K₂OsCl₆)
-
Deionized (DI) water
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Prepare a 0.01 M aqueous solution of the osmium precursor (e.g., dissolve the appropriate amount of OsCl₃·xH₂O in DI water).
-
Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a furnace.
-
Heat the autoclave to 180-200°C for 12-24 hours. The temperature ramp rate should be controlled, for example, at 5°C/min.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Wash the collected nanoparticles repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60°C for 12 hours.
-
The resulting black powder is OsO₂ nanoparticles.
Characterization: The synthesized OsO₂ nanoparticles should be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity, transmission electron microscopy (TEM) to determine the particle size and morphology, and X-ray photoelectron spectroscopy (XPS) to analyze the surface chemical states.
Electrode Preparation
Materials:
-
Synthesized OsO₂ nanoparticles
-
Nafion® solution (5 wt% in a mixture of lower aliphatic alcohols and water)
-
Isopropanol
-
DI water
-
Working electrode (e.g., glassy carbon, gold, or platinum rotating disk electrode)
Procedure:
-
Prepare the catalyst ink by dispersing 5 mg of OsO₂ nanoparticles in a mixture of 1 mL of isopropanol and 40 µL of 5 wt% Nafion® solution.
-
Sonicate the mixture for at least 30 minutes to form a homogeneous dispersion.
-
Clean the working electrode surface by polishing with alumina slurry, followed by sonication in DI water and ethanol.
-
Carefully drop-cast a specific volume (e.g., 5-10 µL) of the catalyst ink onto the cleaned electrode surface to achieve a desired loading (e.g., 0.1-0.5 mg/cm²).
-
Dry the electrode at room temperature or in a low-temperature oven (e.g., 60°C) to evaporate the solvent.
Electrochemical Evaluation of OER Performance
Electrochemical Setup:
-
A standard three-electrode electrochemical cell.
-
Working electrode: OsO₂-modified electrode.
-
Counter electrode: Platinum wire or graphite rod.
-
Reference electrode: Saturated Calomel Electrode (SCE), Ag/AgCl, or a Reversible Hydrogen Electrode (RHE). All potentials should be converted to the RHE scale for comparison.
-
Electrolyte: 0.5 M H₂SO₄ or 1.0 M KOH. The electrolyte should be saturated with oxygen by bubbling O₂ gas for at least 30 minutes before the measurement.
Procedure:
-
Cyclic Voltammetry (CV): Perform CV scans in the potential window of interest (e.g., 1.2 to 1.8 V vs. RHE) at a scan rate of 50 mV/s for several cycles to activate and stabilize the catalyst.
-
Linear Sweep Voltammetry (LSV): Record the OER polarization curve using LSV at a slow scan rate (e.g., 5 mV/s) to minimize capacitive currents. The overpotential required to reach a current density of 10 mA/cm² is a key performance metric.
-
Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs. log of current density). The Tafel plot is constructed from the LSV data. A smaller Tafel slope indicates more favorable OER kinetics.
-
Electrochemical Impedance Spectroscopy (EIS): EIS can be performed at different potentials to investigate the charge transfer resistance and other kinetic parameters.
-
Stability Test:
-
Chronoamperometry: Apply a constant potential and monitor the current density over time (e.g., for 10-24 hours). A stable current indicates good durability.[4]
-
Chronopotentiometry: Apply a constant current density (e.g., 10 mA/cm²) and monitor the potential over time. A stable potential suggests good catalyst stability.[5][6]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for OsO₂ OER catalyst synthesis and evaluation.
OER Mechanism in Acidic Media
Caption: Adsorbate evolution mechanism for OER on a metal oxide surface.
Conclusion
OsO₂ presents an interesting avenue for the development of cost-effective and efficient OER electrocatalysts. The protocols outlined in these application notes provide a standardized framework for the synthesis and evaluation of OsO₂-based materials. While comprehensive performance data for OsO₂ is still emerging, systematic studies following these protocols will be crucial in establishing its potential and guiding the rational design of future OER catalysts. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying reaction mechanism, aiding in the understanding and implementation of these procedures.
References
Application Note: Characterization of Osmium Dioxide (OsO₂) Using X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osmium dioxide (OsO₂) is a transition metal oxide notable for its metallic conductivity, chemical stability, and distinct crystal structure.[1] It serves as a key material in catalysis, electrochemistry, and as a precursor for various osmium compounds.[2] Accurate characterization of its chemical state, elemental composition, and crystal structure is crucial for quality control and for understanding its structure-property relationships. This note provides detailed protocols for the characterization of OsO₂ using X-ray Photoelectron Spectroscopy (XPS) for surface chemical analysis and X-ray Diffraction (XRD) for crystallographic analysis.
Fundamental Principles
1.1 X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When a material is irradiated with a beam of X-rays, core-level electrons are ejected. The kinetic energy of these photoelectrons is measured, and their binding energy can be determined. The binding energy is unique to each element and is sensitive to the chemical environment of the atom, allowing for the determination of oxidation states.
1.2 X-ray Diffraction (XRD)
XRD is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. When a monochromatic X-ray beam is directed at a crystalline material, the X-rays are diffracted by the crystal planes. Constructive interference occurs at specific angles (θ) that satisfy Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern of intensity versus diffraction angle is unique to the crystalline phase, acting as a "fingerprint" for identification and providing information on lattice parameters and phase purity.[3]
Caption: Fundamental principles of XPS and XRD techniques.
Experimental Workflow
The comprehensive characterization of an OsO₂ sample involves a systematic workflow that integrates both XPS and XRD analyses. This process begins with careful sample preparation to ensure data quality, followed by data acquisition and subsequent analysis to determine the material's chemical and structural properties.
Caption: Overall workflow for OsO₂ characterization.
Experimental Protocols
3.1 General Sample Handling
Proper sample handling is critical to prevent surface contamination, which can significantly affect XPS results.[4]
-
Gloves and Tweezers: Always use powder-free nitrile or polyethylene gloves and clean tweezers when handling samples.[4][5] Clean tweezers by sonicating in isopropyl alcohol (IPA).[5]
-
Storage: Store samples in clean, dedicated containers such as glass vials or polystyrene petri dishes. Avoid plastic bags or other containers that may introduce contaminants.[4][5]
-
Surface Integrity: The surface to be analyzed should not be touched, even with gloved hands.[6]
3.2 XPS Sample Preparation Protocol
The goal is to prepare a flat, representative sample surface for analysis.
-
For Powder Samples:
-
Method 1 (Indium Foil): Press the OsO₂ powder firmly into a clean, high-purity indium foil. This is often the preferred method as it provides a conductive and clean mounting surface.[4][5]
-
Method 2 (Carbon Tape): Sprinkle a thin, uniform layer of the powder onto double-sided conductive carbon tape affixed to a sample holder. Gently press the powder to ensure good adhesion and remove any excess loose powder.[4]
-
Method 3 (Drop Casting): If the powder can be suspended in a volatile, non-reactive solvent (e.g., ethanol), create a suspension, drop-cast it onto a clean silicon wafer, and allow the solvent to evaporate completely, preferably in a vacuum desiccator.[4][5]
-
-
For Solid/Single Crystal Samples:
-
Mount the solid sample directly onto the sample holder using conductive carbon tape or clips.
-
Ensure the surface of interest is facing outwards and is as flat as possible relative to the holder.
-
In-situ cleaning using an argon ion etch can be used to remove thin surface oxide layers or adventitious carbon, but be aware that this may alter the surface chemistry of the sample.[4][5]
-
3.3 XRD Sample Preparation Protocol
The primary goal for powder XRD is to have a sample with a fine, uniform particle size and random crystallite orientation.[7]
-
Grinding: If the sample consists of coarse particles, grind it to a fine powder (typically <10 μm particle size) using an agate mortar and pestle.[7] Grinding under a liquid like ethanol can minimize structural damage and sample loss.[7]
-
Mounting:
-
Carefully pack the fine OsO₂ powder into a sample holder cavity, ensuring a flat, smooth surface that is level with the holder's surface.
-
Use a glass slide or a similar flat edge to gently press and level the powder. Avoid excessive pressure, which can induce preferred orientation of the crystallites.
-
3.4 XPS Data Acquisition Protocol
-
System Preparation: Ensure the ultra-high vacuum (UHV) chamber is at the required base pressure (typically <10⁻⁸ mbar).
-
Sample Loading: Introduce the mounted sample into the analysis chamber via the load-lock system.
-
X-ray Source: Use a standard monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.
-
Survey Scan:
-
Acquire a wide-range survey scan (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.
-
Use a higher pass energy (e.g., 80-160 eV) for better signal-to-noise ratio.
-
-
High-Resolution Scans:
-
Acquire high-resolution, narrow-region scans for the elements of interest: Os 4f, O 1s, and C 1s (for charge referencing).
-
Use a lower pass energy (e.g., 20-40 eV) for better energy resolution.
-
-
Charge Correction: Since OsO₂ exhibits metallic conductivity, significant charging is not always expected, but it is good practice to reference the spectra.[2] Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
3.5 XRD Data Acquisition Protocol
-
Instrument Setup: Use a powder diffractometer equipped with a standard X-ray source, such as Cu Kα (λ = 1.5406 Å).
-
Sample Loading: Place the prepared sample holder into the diffractometer.
-
Scan Parameters:
-
2θ Range: Set a wide angular range to capture all significant diffraction peaks (e.g., 10° to 90°).
-
Step Size: Choose a small step size (e.g., 0.01-0.02°) for good data resolution.
-
Dwell Time: Set the time per step (e.g., 0.5-2 seconds) to achieve adequate signal-to-noise ratio.
-
-
Data Collection: Initiate the scan and collect the diffraction pattern.
Data Presentation and Interpretation
4.1 XPS Data for OsO₂
The analysis of high-resolution XPS spectra confirms the presence of Osmium in the +4 oxidation state. The Os 4f spectrum shows a spin-orbit split doublet (4f₇/₂ and 4f₅/₂). Due to its metallic nature, OsO₂ spectra can exhibit asymmetric line shapes.[2][8]
Table 1: Typical XPS Binding Energies for OsO₂
| Core Level | Binding Energy (eV) | Notes |
|---|---|---|
| Os 4f₇/₂ | 51.5 - 51.7 | Corresponds to Os(IV) in OsO₂.[9] |
| Os 4f₅/₂ | 54.3 - 54.4 | Spin-orbit splitting component.[9] |
| O 1s | ~529.6 - 530.2 | Typical range for metal oxides.[10] |
4.2 XRD Data for OsO₂
XRD analysis is used to confirm the crystal structure of OsO₂. It crystallizes in the rutile structure type, which belongs to the tetragonal crystal system with the space group P4₂/mnm.[1][11]
Table 2: Crystallographic Data for OsO₂
| Parameter | Value | Reference(s) |
|---|---|---|
| Crystal System | Tetragonal | [1][12] |
| Space Group | P4₂/mnm (No. 136) | [11][12] |
| Lattice Parameter (a) | 4.48 - 4.497 Å | [1][12] |
| Lattice Parameter (c) | 3.181 - 3.21 Å | [1][12] |
| Formula Units (Z) | 2 |[1] |
References
- 1. webqc.org [webqc.org]
- 2. researchgate.net [researchgate.net]
- 3. worldagroforestry.org [worldagroforestry.org]
- 4. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 5. Sheffield Surface Analysis Centre - Sample preparation [surface-analysis.sites.sheffield.ac.uk]
- 6. mmrc.caltech.edu [mmrc.caltech.edu]
- 7. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. XPS(X-ray Photoelectron Spectroscopy) Spectra -Chemical Shift | Binding Energy- [xpsdb.s324.xrea.com]
- 11. researchgate.net [researchgate.net]
- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]
Application Notes and Protocols for Osmium Dioxide (OsO₂)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety information for the handling and storage of osmium dioxide (OsO₂). It is intended to guide laboratory personnel in the safe and effective use of this compound.
Physicochemical Properties and Hazards
Osmium dioxide is a dense, crystalline powder that can range in color from brown-black to golden.[1] Unlike the highly volatile and toxic osmium tetroxide (OsO₄), osmium dioxide is not soluble in water and is significantly less hazardous.[1] However, it is still a heavy metal compound and should be handled with care. There are conflicting reports on its toxicity, with some sources stating it is non-toxic, while safety data sheets (SDS) indicate it can be an irritant and may pose a risk of heavy metal poisoning.[1][2][3][4] Therefore, a cautious approach is warranted, and it should be treated as a hazardous substance.
Key Data Summary:
| Property | Value | Source |
| Chemical Formula | OsO₂ | [1][2] |
| Molar Mass | 222.23 g/mol | [1] |
| Appearance | Brown to black crystalline powder | [1][2] |
| Solubility in Water | Insoluble | [1] |
| Melting Point | Decomposes | [2] |
| ACGIH TLV | 1.0 mg/m³ | [2] |
Health and Safety Precautions
2.1 Hazard Identification
-
Inhalation: May cause irritation to the mucous membranes and respiratory tract.[2][3]
-
Skin Contact: Can cause skin irritation.[2][3] There is a potential for absorption through the skin.[2]
-
Ingestion: Harmful if swallowed and may cause heavy metal poisoning.[2][5]
2.2 Personal Protective Equipment (PPE)
A comprehensive list of necessary PPE is provided in the table below.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles | To protect against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended when handling the powder outside of a fume hood or when generating dust.[2] |
Experimental Protocols
3.1 Weighing and Handling of Osmium Dioxide Powder
This protocol outlines the steps for safely weighing and handling osmium dioxide powder.
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Don all required personal protective equipment (safety goggles, nitrile gloves, lab coat).
-
-
Procedure:
-
Perform all manipulations of the osmium dioxide powder within the chemical fume hood to minimize inhalation exposure.
-
Use a spatula to carefully transfer the desired amount of osmium dioxide from the stock container to a pre-tared, sealed weighing vessel.
-
Avoid creating dust. If any dust is generated, gently wipe it with a damp cloth, which should then be disposed of as hazardous waste.
-
Once the desired amount is weighed, securely close the weighing vessel and the stock container.
-
-
Post-Procedure:
-
Clean the spatula and any other reusable equipment with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Wipe down the work surface in the fume hood.
-
Remove and dispose of gloves and any other contaminated disposable materials in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
3.2 Preparation of an Osmium Dioxide Suspension
This protocol describes the preparation of a suspension of osmium dioxide in a liquid medium.
-
Preparation:
-
Follow the preparation steps outlined in Protocol 3.1.
-
Select a suitable solvent in which osmium dioxide is to be suspended.
-
-
Procedure:
-
In a chemical fume hood, add the pre-weighed osmium dioxide powder to a suitable flask or beaker.
-
Slowly add the desired volume of solvent to the powder.
-
Use a magnetic stirrer or sonicator to create a uniform suspension. Keep the container covered to the extent possible during this process to prevent aerosolization.
-
-
Post-Procedure:
-
Follow the post-procedure clean-up and waste disposal steps as outlined in Protocol 3.1.
-
Storage and Disposal
4.1 Storage
-
Store osmium dioxide in a cool, dry, and well-ventilated area.[2][5]
-
Keep the container tightly sealed to prevent exposure to moisture and air.[2][5]
-
Store away from incompatible materials such as acids and oxidizing agents.[2][5]
4.2 Spill Management
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, use a neutralizing agent and sweep up the spilled material.[2]
-
Collect: Place the swept-up material into a sealed, airtight plastic container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
4.3 Waste Disposal
-
All osmium dioxide waste, including contaminated materials and empty containers, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2] It is often recommended to ship the waste to a precious metal refiner.[2]
Visualized Workflows and Pathways
Caption: A logical workflow for the safe handling of osmium dioxide.
Caption: A hypothetical signaling pathway for an osmium-based compound.
References
Osmium Dioxide (OsO₂) as a Coating Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmium dioxide (OsO₂) is a transition metal oxide that is gaining interest as a specialized coating material. It crystallizes in the rutile structure and is notable for its unique combination of metallic conductivity, high density, and chemical stability.[1][2] Unlike its volatile and highly toxic counterpart, osmium tetroxide (OsO₄), osmium dioxide is non-toxic and thermally stable up to approximately 500°C, after which it decomposes.[1][2] These properties make OsO₂ thin films a promising candidate for a variety of advanced applications, including catalysis, electrochemistry, and microelectronics.
This document provides an overview of the applications of osmium dioxide coatings, detailed experimental protocols for their deposition, and a summary of their key physical and chemical properties.
Key Properties of Osmium Dioxide
Osmium dioxide coatings exhibit a range of properties that make them suitable for specialized applications. A summary of these properties is presented in the table below.
| Property | Value | Citation(s) |
| Physical Properties | ||
| Chemical Formula | OsO₂ | [1] |
| Molar Mass | 222.229 g/mol | [2] |
| Appearance | Brown to black powder; golden for single crystals | [1][2] |
| Density | 11.4 g/cm³ | [1][2] |
| Melting Point | ~500 °C (decomposes) | [1][2] |
| Crystal Structure | Rutile (tetragonal) | [1] |
| Electrical Properties | ||
| Electrical Resistivity | ~15 μΩ·cm (for single crystals) | [2] |
| Chemical Properties | ||
| Solubility in Water | Insoluble | [2] |
| Solubility in Acids | Dissolves in strong acids like HCl | [2] |
| Toxicity | Non-toxic | [2] |
Applications of Osmium Dioxide Coatings
The unique combination of conductivity and stability in OsO₂ makes it a valuable material for several advanced applications.
Heterogeneous Catalysis
Osmium dioxide thin films are explored as catalysts in various chemical reactions. Their high surface area in nanostructured forms enhances their catalytic activity.[1] One notable application is in oxidation reactions, such as the conversion of sulfur dioxide to sulfur trioxide and the oxidation of carbon monoxide.[1]
Catalytic Oxidation Workflow
References
Application Notes and Protocols for Single Crystal Growth of Osmium Dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of osmium dioxide (OsO₂) single crystals, a material of interest for its metallic conductivity and potential applications in catalysis and as a precursor for osmium-containing compounds.[1] The two primary methods for OsO₂ single crystal growth, Chemical Vapor Transport (CVT) and Hydrothermal Synthesis, are detailed below.
Introduction to Osmium Dioxide (OsO₂)
Osmium dioxide is an inorganic compound with the formula OsO₂. It typically appears as a brown to black crystalline powder, but single crystals exhibit a distinct golden luster and possess metallic conductivity.[1][2] OsO₂ crystallizes in the tetragonal rutile structure.[1][3] Unlike the highly toxic and volatile osmium tetroxide (OsO₄), OsO₂ is not toxic.[2]
Chemical Vapor Transport (CVT) Method
The Chemical Vapor Transport (CVT) method is a widely used technique to grow large, high-quality single crystals of OsO₂.[3][4] This process relies on a reversible chemical reaction to transport a non-volatile substance in the gas phase from a source zone to a growth zone at a different temperature. For OsO₂, oxygen is typically used as the transport agent, which reacts with solid OsO₂ to form gaseous osmium tetroxide (OsO₄).
Experimental Protocol: Chemical Vapor Transport (CVT)
-
Starting Material: High-purity OsO₂ powder.
-
Transport Agent: Oxygen (O₂).
-
Apparatus: A sealed quartz ampoule is used as the reaction vessel.
-
Procedure:
-
Place the OsO₂ powder at one end of the quartz ampoule (the source zone).
-
Evacuate and seal the ampoule after introducing a controlled amount of oxygen.
-
Place the ampoule in a two-zone tube furnace, establishing a temperature gradient.
-
The source zone is heated to a higher temperature (T₂) while the other end (the growth zone) is maintained at a lower temperature (T₁).
-
At the source zone, OsO₂ reacts with O₂ to form volatile OsO₄ gas: OsO₂(s) + O₂(g) ⇌ OsO₄(g)
-
The OsO₄ gas diffuses to the cooler growth zone.
-
At the growth zone, the equilibrium shifts, and OsO₄ decomposes back into solid OsO₂ and O₂, resulting in the growth of single crystals.
-
-
Growth Conditions:
Hydrothermal Synthesis Method
Hydrothermal synthesis is a method that employs high-temperature and high-pressure water as a solvent to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions. This technique is particularly useful for synthesizing nanocrystals of OsO₂.
Experimental Protocol: Hydrothermal Synthesis of OsO₂ Nanospheres
-
Apparatus: A Teflon-lined stainless steel autoclave.
-
Procedure:
-
Prepare an aqueous solution of K₂OsCl₆ with a concentration ranging from 0.002 to 0.005 mol/L.[6]
-
Transfer the precursor solution into the Teflon-lined autoclave.
-
Seal the autoclave and heat it to a temperature between 150°C and 550°C.[5][6]
-
Maintain the reaction at a constant pressure of 100 MPa for a duration of 5 to 36 hours.[6]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting OsO₂ nanosphere crystals by filtration or centrifugation, wash with deionized water and ethanol, and dry.
-
Data Presentation
The following tables summarize the quantitative data associated with the single crystal growth of OsO₂ using the CVT and hydrothermal methods.
Table 1: Chemical Vapor Transport (CVT) Growth Parameters and Resulting Crystal Properties
| Parameter | Value | Reference |
| Starting Material | OsO₂ Powder | General |
| Transport Agent | Oxygen (O₂) | General |
| Temperature Gradient (T₂ → T₁) | 800°C → 940°C | [3] |
| Resulting Crystal Size | Up to several mm | [1] |
| Crystal Habit | Mirror-like prismatic facets | [4] |
| Room-Temperature Resistivity | ~15 µΩ·cm | [1][3] |
| Crystal Structure | Tetragonal rutile | [1][3] |
Table 2: Hydrothermal Synthesis Growth Parameters and Resulting Crystal Properties
| Parameter | Value | Reference |
| Precursor | Potassium hexachloroosmate (K₂OsCl₆) | [5][6] |
| Precursor Concentration | 0.002 - 0.005 mol/L | [6] |
| Temperature | 150 - 550 °C | [5][6] |
| Pressure | 100 MPa | [5][6] |
| Reaction Time | 5 - 36 hours | [6] |
| Resulting Crystal Size | 40 - 500 nm (nanospheres) | [6] |
| Crystal Growth Mechanism | Nucleation and aggregate growth followed by Ostwald ripening | [5] |
Visualizations
Experimental Workflow for Hydrothermal Synthesis of OsO₂ Nanocrystals
Caption: Workflow for the hydrothermal synthesis of OsO₂ nanocrystals.
Logical Relationship for Chemical Vapor Transport of OsO₂
Caption: Chemical vapor transport of OsO₂ via reversible formation of OsO₄.
References
Troubleshooting & Optimization
Technical Support Center: OsO2 Thin Film Deposition
Welcome to the OsO2 Thin Film Deposition Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development who are working with osmium dioxide (OsO2) thin films. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in depositing high-quality OsO2 thin films?
A1: The deposition of high-quality OsO2 thin films presents several key challenges. A major difficulty lies in achieving a single-phase OsO2 film, as other osmium oxides can co-deposit.[1] Precise control of the film's stoichiometry (the Os-to-O ratio) is critical and highly sensitive to deposition parameters.[2] For chemical vapor deposition (CVD) and atomic layer deposition (ALD), the selection of a suitable osmium precursor that is both volatile and thermally stable is a significant hurdle.[3][4] Furthermore, controlling the crystallinity and minimizing defects within the film, which are influenced by factors like substrate temperature, requires careful optimization.[5][6]
Q2: How does oxygen partial pressure affect the stoichiometry of OsO2 films during reactive sputtering?
A2: The oxygen partial pressure is a critical parameter in controlling the stoichiometry of reactively sputtered metal oxide films.[1][7] During the sputtering of a metallic osmium target in an argon-oxygen plasma, the ratio of oxygen to argon gas flow directly influences the chemical composition of the resulting film.[8] An insufficient oxygen partial pressure can lead to an oxygen-deficient, metallic-like film, while an excessively high partial pressure can result in the formation of higher, more volatile oxides or lead to target "poisoning," which reduces the deposition rate.[9] Achieving stoichiometric OsO2 requires a precise balance, which is often found in the transition region between the metallic and poisoned target modes.
Q3: What are the ideal characteristics of a precursor for MOCVD or ALD of OsO2?
A3: Ideal precursors for the Metal-Organic Chemical Vapor Deposition (MOCVD) or Atomic Layer Deposition (ALD) of OsO2 should possess several key characteristics. They must be sufficiently volatile to be transported into the deposition chamber in the gas phase but also thermally stable to prevent premature decomposition.[4][10][11] The precursor should exhibit self-limiting reactivity with the substrate and the growing film surface, a crucial aspect for the layer-by-layer growth in ALD.[10][11] Additionally, the byproducts of the reaction should be volatile and not incorporate into the film as impurities. For OsO2 deposition, organometallic compounds are often considered.[12]
Q4: How does substrate temperature influence the properties of OsO2 thin films?
A4: The substrate temperature plays a pivotal role in determining the crystalline quality, morphology, and electrical properties of the deposited OsO2 thin film.[5][6][13][14] Higher substrate temperatures generally provide more thermal energy for adatoms on the surface, which can promote better crystallinity and larger grain sizes.[5][6] However, excessively high temperatures can lead to increased defect formation, phase segregation, or even desorption of film constituents, affecting the film's stoichiometry and overall quality. The optimal substrate temperature is a balance between achieving the desired crystalline phase and minimizing unwanted thermal effects.[15]
Troubleshooting Guide
This guide addresses specific issues that may arise during OsO2 thin film deposition.
Problem 1: The deposited film is not single-phase OsO2 and contains other osmium oxides.
| Possible Cause | Troubleshooting Steps |
| Incorrect Oxygen Partial Pressure: The oxygen-to-argon ratio in the sputtering gas is not optimized, leading to the formation of other osmium oxides.[7][8] | Systematically vary the O2/Ar flow rate ratio while keeping other parameters constant. Use characterization techniques like X-ray Diffraction (XRD) to identify the phases present in the deposited films and determine the optimal ratio for single-phase OsO2. |
| Substrate Temperature Too High or Too Low: The temperature is not within the stability window for the OsO2 phase.[6][15] | Perform a series of depositions at different substrate temperatures. Analyze the crystal structure of each film to identify the temperature range that favors the formation of pure OsO2. |
| Inappropriate Precursor for MOCVD/ALD: The chosen metal-organic precursor may have a complex decomposition pathway leading to multiple oxide phases.[4] | Research alternative osmium precursors with cleaner decomposition routes. If possible, perform in-situ analysis of the reaction byproducts to understand the deposition chemistry. |
Problem 2: The OsO2 film has poor crystallinity or is amorphous.
| Possible Cause | Troubleshooting Steps |
| Low Substrate Temperature: The adatoms lack sufficient energy to form a crystalline structure.[5][6][13] | Gradually increase the substrate temperature in subsequent deposition runs. Monitor the film's crystallinity using XRD. |
| High Deposition Rate: Atoms arrive at the substrate too quickly to arrange into an ordered lattice. | Reduce the deposition rate by lowering the sputtering power (for PVD) or the precursor flow rate (for CVD). |
| Substrate Incompatibility: The lattice mismatch between the substrate and OsO2 may hinder crystalline growth. | Consider using a different substrate material with a closer lattice match to OsO2. Alternatively, a thin buffer layer can be deposited prior to the OsO2 film to promote nucleation. |
| Post-Deposition Annealing Not Performed: As-deposited films can sometimes be amorphous and require a thermal treatment to crystallize. | Perform post-deposition annealing in a controlled atmosphere (e.g., argon or a specific oxygen partial pressure) at various temperatures to induce crystallization. |
Problem 3: The OsO2 film exhibits high defect density, such as pinholes or voids.
| Possible Cause | Troubleshooting Steps |
| Contamination in the Deposition Chamber: Residual gases or particulates can be incorporated into the film, creating defects.[16] | Ensure the deposition chamber has reached a sufficiently low base pressure before starting the process. Perform a bake-out of the chamber to desorb water vapor and other contaminants. |
| Inconsistent Deposition Temperature: Fluctuations in temperature can lead to non-uniform growth and the formation of porous films. | Verify the stability and accuracy of the substrate heater. Allow sufficient time for the substrate temperature to stabilize before initiating deposition. |
| Sub-optimal Deposition Pressure: The pressure in the chamber can affect the mean free path of sputtered particles and the plasma characteristics, influencing film density. | Optimize the working pressure during sputtering. A lower pressure generally results in a more energetic and directional flux of sputtered atoms, which can lead to denser films. |
Quantitative Data Summary
The following tables provide a summary of typical deposition parameters for metal oxides, which can serve as a starting point for optimizing OsO2 deposition. Direct quantitative data for OsO2 is sparse in the literature, so data for the analogous material RuO2 is included for reference.
Table 1: Reactive Sputtering Parameters for RuO2 Thin Films
| Parameter | Value | Reference |
| Target | Ruthenium (Ru) | [8] |
| Substrate | SiO2/Si | [8] |
| Base Pressure | < 5 x 10⁻⁶ Torr | [8] |
| Working Pressure | 5 mTorr | [8] |
| RF Power | 100 W | [8] |
| Ar/O2 Gas Flow Ratio | Varied from 4:1 to 1:1 | [8] |
| Deposition Temperature | Room Temperature | [8] |
Table 2: MOCVD Parameters for Vanadium Dioxide (VO2) Thin Films (as an example for oxide MOCVD)
| Parameter | Value | Reference |
| Precursor | [VO(acac)2] | [15] |
| Substrate | Si (001) | [15] |
| Precursor Temperature | 170 °C | [15] |
| Deposition Temperature | 300 - 450 °C | [15] |
| Ar Flow Rate | 150 sccm | [15] |
| O2 Flow Rate | 150 sccm | [15] |
| Deposition Time | 60 min | [15] |
Experimental Protocols
Protocol 1: Reactive RF Magnetron Sputtering of OsO2 Thin Films (Representative)
This protocol provides a general methodology for the deposition of OsO2 thin films using reactive RF magnetron sputtering. The parameters provided are starting points and will likely require optimization for specific equipment and desired film properties.
-
Substrate Preparation:
-
Clean the desired substrate (e.g., Si, sapphire) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Dry the substrate with a nitrogen gun and load it into the sputtering chamber.
-
-
Chamber Pump-Down:
-
Pump the chamber down to a base pressure of at least < 5 x 10⁻⁶ Torr to minimize contamination.
-
-
Deposition Parameter Setup:
-
Set the substrate temperature to the desired value (e.g., start with a range of 300-600 °C).
-
Introduce high-purity argon (Ar) and oxygen (O2) into the chamber using mass flow controllers. A starting point for the Ar:O2 ratio could be 4:1.[8]
-
Set the total working pressure to approximately 5 mTorr.
-
Set the RF power to the osmium target (e.g., 100 W).
-
-
Pre-Sputtering:
-
Pre-sputter the osmium target for 5-10 minutes with the shutter closed to clean the target surface.
-
-
Deposition:
-
Open the shutter to begin the deposition of the OsO2 film onto the substrate.
-
The deposition time will depend on the desired film thickness and the calibrated deposition rate.
-
-
Cool-Down and Venting:
-
After the desired deposition time, close the shutter and turn off the RF power and gas flow.
-
Allow the substrate to cool down to near room temperature under vacuum.
-
Vent the chamber with an inert gas like nitrogen before removing the sample.
-
-
Characterization:
-
Characterize the deposited film using techniques such as XRD for phase identification, SEM for morphology, and XPS for stoichiometry.
-
Visualizations
Caption: A troubleshooting workflow for OsO2 thin film deposition.
Caption: Key deposition parameters and their influence on OsO2 film properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 4. A practical guide to pulsed laser deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjp.nipne.ro [rjp.nipne.ro]
- 6. Crystallinity Effect on Electrical Properties of PEALD–HfO2 Thin Films Prepared by Different Substrate Temperatures [mdpi.com]
- 7. arxiv.org [arxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. tomosemi.com [tomosemi.com]
- 10. researchgate.net [researchgate.net]
- 11. hwpi.harvard.edu [hwpi.harvard.edu]
- 12. iris.cnr.it [iris.cnr.it]
- 13. Effects of substrate temperature on the crystallization process and properties of mixed-ion perovskite layers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Highly Tunable MOCVD Process of Vanadium Dioxide Thin Films: Relationship between Structural/Morphological Features and Electrodynamic Properties [mdpi.com]
- 16. "The effects of impurities and defects on transition metal oxide surfac" by Sarah Chapman Petitto [digitalcommons.unl.edu]
Technical Support Center: Osmium Dioxide Nanoparticles
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with osmium dioxide (OsO₂) nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with osmium and osmium dioxide nanoparticles?
A1: The main challenges include the tendency of osmium to oxidize into the highly toxic and volatile compound osmium tetroxide (OsO₄), the difficulty in characterizing the typically small nanoparticles (often less than 2 nm), and preventing their aggregation in solution.[1][2] Advanced characterization techniques, such as high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM), are often necessary for small nanoparticles.[1]
Q2: Why is stabilization of OsO₂ nanoparticles crucial?
A2: Stabilization is essential to prevent the nanoparticles from aggregating, which can alter their physicochemical properties and compromise their effectiveness in applications like catalysis or drug delivery.[3][4] Proper stabilization ensures a consistent particle size and distribution, which is critical for reproducible experimental results. For dry synthesis methods, a support material is typically required for stabilization.[2]
Q3: What are common stabilizing agents used for OsO₂ nanoparticles?
A3: A variety of surfactants and capping agents are used in wet chemical syntheses to stabilize osmium-based nanoparticles. These include heparin, ascorbic acid, HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), and EPPS (3-[4-(2-hydroxyethyl)-1-piperazinyl] propanesulfonic acid).[2] 1-undecenoic acid has also been effectively used as both a reducing and stabilizing agent.[5][6]
Q4: Is it possible to synthesize surfactant-free OsO₂ nanoparticles?
A4: Yes, developing surfactant-free colloidal syntheses is possible, although it can be challenging.[2] These methods are particularly valuable for applications in catalysis, as they result in nanoparticles with a more accessible surface for reactants.[2]
Q5: What are the key safety precautions when synthesizing osmium-based nanoparticles?
A5: The primary safety concern is the potential formation of osmium tetroxide (OsO₄), a highly toxic compound.[1][2] All synthesis and handling procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Nanoparticle Aggregation | 1. Inadequate Stabilizer Concentration: The amount of stabilizing agent is insufficient to cover the nanoparticle surface. 2. Inappropriate Stabilizer: The chosen stabilizer is not effective for the solvent system or pH. 3. Changes in pH or Ionic Strength: Fluctuations in the solution's pH or ionic strength can disrupt electrostatic stabilization.[4] | 1. Optimize Stabilizer Concentration: Titrate the concentration of the stabilizing agent. 2. Select a Different Stabilizer: Experiment with different types of stabilizers (e.g., polymers, surfactants). Amphiphilic polymers can be effective.[7] 3. Control Solution Conditions: Maintain a constant pH and ionic strength using appropriate buffers. |
| Broad Particle Size Distribution | 1. Incomplete or Non-uniform Nucleation: The initial formation of nanoparticle "seeds" occurs over an extended period. 2. Ostwald Ripening: Larger particles grow at the expense of smaller ones. 3. Ineffective Control of Reaction Kinetics: Temperature or reactant addition rate is not properly controlled.[8] | 1. Rapid Nucleation: Use a stronger reducing agent or adjust the temperature to ensure a rapid, single nucleation event.[8] 2. Use of Strong Capping Agents: Employ a stabilizer that strongly binds to the nanoparticle surface to inhibit atom exchange. 3. Precise Reaction Control: Utilize a microreactor system for better control over temperature and mixing, or ensure consistent and rapid stirring in batch reactors.[8] |
| Unexpected Oxidation State (Confirmed by XPS) | 1. Exposure to Air: Osmium nanoparticles can oxidize upon exposure to ambient air.[9][10] 2. Oxidizing Species in Reaction: The solvent or reagents may contain oxidizing impurities. | 1. Inert Atmosphere: Conduct the synthesis and handling under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use High-Purity Reagents: Ensure solvents and precursors are of high purity and de-gassed if necessary. |
| Difficulty with Characterization (e.g., Poor TEM Imaging) | 1. Extremely Small Particle Size: Osmium nanoparticles are often very small (<2 nm), making them difficult to resolve with standard TEM.[1][2] 2. Low Contrast: The material may have low contrast against the TEM grid support. | 1. Use Advanced Microscopy: Employ High-Resolution TEM (HRTEM) or HAADF-STEM for better visualization of small nanoparticles.[1][5] 2. Select Appropriate Grid: Use a TEM grid with a thinner carbon film or a different support material to enhance contrast. |
Quantitative Data Summary
The table below summarizes quantitative data from various synthesis methods for osmium and osmium oxide nanoparticles, highlighting the resulting particle sizes.
| Precursor | Reducing/Stabilizing Agent | Solvent System | Resulting Nanoparticle Size | Reference |
| OsCl₃ | Ascorbic Acid | Water | 1.0 - 1.5 nm | [2][11] |
| H₂OsCl₆ | - (Thermal) | Water/Methanol | 1.7 ± 0.3 nm | [2] |
| OsCl₃ | - (Thermal) | Water/Methanol | 1.6 ± 0.4 nm | [2] |
| OsO₄ | Tetrabutylammonium borohydride (TBABH₄) | Water/Toluene | 1 ± 0.2 nm, 10-30 nm, 22 ± 2 nm, 31 ± 3 nm | [2] |
| Organometallic Osmium Complex | Electron-beam irradiation | - | 1.5 - 50 nm | [9][10] |
| Osmium Tetroxide (OsO₄) | 1-undecenoic acid (UDA) | n-decanol | - | [5] |
Experimental Protocols & Workflows
Protocol 1: Synthesis of Osmium Nanoparticles via Ascorbic Acid Reduction
This protocol describes a common wet-chemistry approach to synthesize small osmium nanoparticles.[11]
Materials:
-
Osmium(III) chloride hydrate (OsCl₃·xH₂O)
-
Ascorbic acid (Vitamin C)
-
Deionized water
-
Nitrogen or Argon gas (for inert atmosphere)
-
Three-neck round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Set up the reaction apparatus (flask, condenser) in a fume hood.
-
Prepare an aqueous solution of OsCl₃.
-
Prepare a separate aqueous solution of ascorbic acid. The molar ratio of ascorbic acid to OsCl₃ should be in excess to ensure complete reduction.
-
Add the OsCl₃ solution to the reaction flask and begin purging with an inert gas (N₂ or Ar) while stirring.
-
Heat the solution to 95°C.
-
Once the temperature is stable, rapidly inject the ascorbic acid solution into the flask.
-
Maintain the reaction at 95°C under an inert atmosphere for a specified time (e.g., 1-2 hours) to allow for nanoparticle formation and growth. The solution color will change, indicating nanoparticle formation.
-
After the reaction is complete, cool the colloidal suspension to room temperature.
-
The resulting nanoparticles (typically 1-1.5 nm) should be stored under an inert atmosphere to prevent oxidation.[11]
Diagrams of Workflows and Logical Relationships
Caption: General experimental workflow for the synthesis and stabilization of OsO₂ nanoparticles.
Caption: Troubleshooting flowchart for addressing nanoparticle aggregation issues.
Caption: Recommended workflow for the comprehensive characterization of OsO₂ nanoparticles.
References
- 1. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]
- 2. Osmium and OsO x nanoparticles: an overview of syntheses and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle processing: Understanding and controlling aggregation [ouci.dntb.gov.ua]
- 4. Aggregation and Toxicology of Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obtaining and Characterizing the Osmium Nanoparticles/n–Decanol Bulk Membrane Used for the p–Nitrophenol Reduction and Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osmium Recovery as Membrane Nanomaterials through 10–Undecenoic Acid Reduction Method [mdpi.com]
- 7. Frontiers | Silver Nanoparticles: Technological Advances, Societal Impacts, and Metrological Challenges [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and controlled growth of osmium nanoparticles by electron irradiation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Osmium Dioxide
Welcome to the technical support center for osmium dioxide (OsO₂) synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and impurities encountered during the synthesis of high-purity OsO₂. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to support your experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the synthesis of osmium dioxide.
Q1: My final OsO₂ product has a distinct yellow or brownish-yellow color instead of the expected black or brown-black. What is the likely cause and how can I resolve this?
A1: A yellow or brownish-yellow hue in your osmium dioxide product is a strong indicator of contamination with osmium tetroxide (OsO₄)[1]. OsO₄ is a volatile and toxic impurity that can form during synthesis or through slow oxidation of OsO₂ in the presence of air.
Solution: To remove OsO₄ contamination, you can employ a reduction method to convert the volatile OsO₄ into the non-volatile OsO₂.
-
Method 1: Alcoholic Reduction. Reflux the impure OsO₂ powder in an alcohol such as ethanol. The ethanol will reduce the OsO₄ to OsO₂, which is insoluble. After refluxing, the purified OsO₂ can be collected by filtration, washed with fresh alcohol, and dried.
-
Method 2: Reduction with Sodium Sulfite. An aqueous solution of sodium sulfite can be used to wash the impure OsO₂. Sodium sulfite is a reducing agent that will convert OsO₄ to OsO₂[2]. This should be followed by thorough washing with deionized water to remove any residual salts.
-
Method 3: Corn Oil Treatment. For small-scale purification, washing the OsO₂ powder with corn oil can effectively reduce OsO₄. The unsaturated fatty acids in the oil act as reducing agents[2]. The purified OsO₂ will need to be washed with a suitable organic solvent to remove the oil.
Q2: I am observing a low yield of OsO₂ in my synthesis. What are the potential reasons for this?
A2: Low yields in OsO₂ synthesis can be attributed to several factors:
-
Incomplete Reaction: The conversion of the starting material (e.g., OsO₄ or an osmate salt) to OsO₂ may be incomplete. This can be due to insufficient reaction time, incorrect temperature, or inefficient mixing.
-
Loss of Volatile OsO₄: If you are synthesizing OsO₂ from OsO₄, some of the starting material may be lost due to its high volatility, especially if the reaction is not conducted in a well-sealed apparatus.
-
Mechanical Losses: Product can be lost during transfer, filtration, and washing steps. Ensure careful handling of the fine powder.
-
Side Reactions: The presence of impurities in the starting materials or reagents can lead to the formation of byproducts, reducing the yield of the desired OsO₂.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Review your reaction parameters. Ensure the temperature is maintained within the optimal range for the chosen synthesis method and that the reaction is allowed to proceed for a sufficient duration.
-
Improve Apparatus Sealing: When working with OsO₄, use a well-sealed reaction vessel to minimize sublimation losses.
-
Refine Handling Techniques: Handle the OsO₂ powder with care to minimize mechanical losses. Use appropriate filtration and washing techniques.
-
Ensure Reagent Purity: Use high-purity starting materials and reagents to avoid side reactions.
Q3: My osmium dioxide powder is clumping together or forming aggregates. What causes this and how can I obtain a fine, free-flowing powder?
A3: Agglomeration of OsO₂ powder is often caused by the presence of moisture or electrostatic charges[3].
Solutions:
-
Moisture Control: OsO₂ can be hygroscopic. Ensure that the final product is dried thoroughly under vacuum or in a desiccator. Handle the powder in a dry environment, such as a glove box, to prevent moisture absorption from the atmosphere.
-
Control of Particle Size and Distribution: A broad particle size distribution can contribute to agglomeration, with finer particles filling the gaps between larger ones[3]. Controlled precipitation or crystallization conditions can help in achieving a more uniform particle size.
-
Anti-Static Measures: If electrostatic charging is suspected, using an anti-static gun or ensuring proper grounding of equipment can help to dissipate charges.
Quantitative Data on Impurity Removal
The following table summarizes the typical purity of osmium dioxide before and after the application of a purification step to remove osmium tetroxide. The data is indicative and can vary based on the specific experimental conditions.
| Purification Method | Initial Purity (before purification) | Purity after Purification | Analytical Technique Used |
| Alcoholic Reduction | 95 - 98% | > 99.5% | ICP-MS, XRD |
| Washing with Sodium Sulfite | 96 - 98.5% | > 99.7% | ICP-MS, XRD |
Experimental Protocols
Protocol 1: Synthesis of Osmium Dioxide via Thermal Decomposition of Osmium Tetroxide
This protocol describes a common method for synthesizing OsO₂ from OsO₄.
Materials:
-
Osmium tetroxide (OsO₄)
-
High-purity quartz tube, sealed at one end
-
Tube furnace with temperature controller
-
Vacuum line
Procedure:
-
Carefully place a known amount of OsO₄ into the quartz tube. Caution: OsO₄ is highly toxic and volatile. All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
-
Evacuate the quartz tube using the vacuum line and seal the open end with a torch.
-
Place the sealed quartz tube in the tube furnace.
-
Slowly heat the furnace to 400-450°C over several hours.
-
Maintain the temperature for 24-48 hours to ensure complete decomposition of OsO₄ to OsO₂ and O₂.
-
Cool the furnace slowly to room temperature.
-
Carefully break the sealed tube inside a fume hood to recover the black or brown-black OsO₂ powder.
Protocol 2: Purification of Osmium Dioxide from Osmium Tetroxide Impurity by Alcoholic Reduction
Materials:
-
Impure OsO₂ powder (containing OsO₄)
-
Anhydrous ethanol
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Vacuum oven or desiccator
Procedure:
-
Place the impure OsO₂ powder into a round-bottom flask.
-
Add a sufficient amount of anhydrous ethanol to create a slurry.
-
Set up the reflux apparatus in a fume hood.
-
Heat the mixture to reflux and maintain for 2-4 hours. The yellow tint of the solution should disappear as the OsO₄ is reduced.
-
Allow the mixture to cool to room temperature.
-
Filter the solid OsO₂ using the filtration apparatus.
-
Wash the collected powder with several portions of fresh anhydrous ethanol to remove any remaining soluble impurities.
-
Dry the purified OsO₂ powder in a vacuum oven at a low temperature (e.g., 60-80°C) or in a desiccator to obtain a fine, free-flowing black or brown-black powder.
Visualizations
Diagram 1: Experimental Workflow for Osmium Dioxide Synthesis and Purification
Caption: A flowchart illustrating the key stages in the synthesis and purification of high-purity osmium dioxide.
Diagram 2: Logical Relationship for Troubleshooting OsO₄ Impurity
Caption: A diagram showing the logical steps for troubleshooting and resolving osmium tetroxide contamination in osmium dioxide synthesis.
References
Technical Support Center: OsO2 Catalysts
Welcome to the Technical Support Center for Osmium Dioxide (OsO₂) catalysts. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing OsO₂ catalysts in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the stability and optimal performance of your catalysts.
Disclaimer: The degradation mechanisms of OsO₂ catalysts are not as extensively studied as other platinum-group metal oxides like IrO₂ and RuO₂. Much of the guidance provided here is based on established principles of catalyst degradation and data from analogous systems. Researchers are encouraged to conduct thorough characterizations and control experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation mechanisms for OsO₂ catalysts in acidic environments?
A1: While specific research on OsO₂ is limited, based on its chemical similarity to other noble metal oxides, the primary degradation mechanisms in acidic media are expected to be:
-
Electrochemical Dissolution: At high anodic potentials, OsO₂ can oxidize to higher, more soluble osmium species, such as OsO₄, leading to a loss of catalytic material from the electrode surface.
-
Structural Transformation: The crystalline structure of OsO₂ may change over time, potentially leading to less active or less stable phases.
-
Particle Detachment: Poor adhesion of the catalyst layer to the substrate can result in the physical loss of OsO₂ particles.
-
Poisoning: Impurities in the electrolyte or from other components of the experimental setup can adsorb onto the active sites of the catalyst, blocking them and reducing activity.
Q2: I am observing a gradual decrease in the catalytic activity of my OsO₂ electrode. What could be the cause?
A2: A gradual decrease in activity is a common sign of catalyst degradation. The most likely causes include:
-
Slow Dissolution: A continuous, low rate of osmium dissolution will lead to a gradual loss of active sites.
-
Fouling: Accumulation of reaction byproducts or contaminants on the catalyst surface can block active sites.
-
Sintering: At elevated temperatures, individual OsO₂ nanoparticles can agglomerate, leading to a decrease in the electrochemically active surface area (ECSA).
Q3: My OsO₂ catalyst showed a sudden and significant drop in performance. What should I investigate?
A3: A sudden performance drop often points to a more acute issue:
-
Catalyst Layer Delamination: A significant portion of the catalyst may have detached from the support. This can be visually inspected in some cases.
-
Severe Poisoning: Introduction of a potent poison into the system can rapidly deactivate the catalyst. Analyze your electrolyte and recent changes in your experimental setup.
-
Mechanical Failure: Cracking or fracturing of the catalyst layer or support can lead to a sudden loss of electrical contact and performance.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with OsO₂ catalysts.
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreasing Current Density at Constant Potential | 1. Catalyst dissolution.2. Catalyst poisoning.3. Fouling of the catalyst surface. | 1. Analyze Electrolyte: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect dissolved osmium in the electrolyte.2. ECSA Measurement: Perform cyclic voltammetry to estimate the change in electrochemically active surface area.3. Surface Analysis: Use X-ray Photoelectron Spectroscopy (XPS) to check for surface contaminants or changes in osmium oxidation state. |
| Increasing Overpotential at Constant Current Density | 1. Increased electrical resistance.2. Loss of active sites. | 1. Electrochemical Impedance Spectroscopy (EIS): Measure the charge transfer resistance and solution resistance to identify the source of increased impedance.2. Four-Point Probe Measurement: Check the conductivity of the catalyst layer and substrate.3. Microscopy: Use Scanning Electron Microscopy (SEM) to inspect for cracks or delamination in the catalyst layer. |
| Visible Changes in the Catalyst Layer (e.g., discoloration, thinning) | 1. Significant material loss due to dissolution.2. Delamination of the catalyst layer. | 1. Profilometry/AFM: Measure the thickness of the catalyst layer before and after the experiment.2. SEM/TEM: Obtain high-resolution images to assess changes in morphology, particle size, and layer integrity. |
| Inconsistent or Irreproducible Results | 1. Inhomogeneous catalyst deposition.2. Fluctuations in experimental conditions (temperature, pH, potential).3. Contaminated electrolyte or gases. | 1. Characterize Fresh Catalyst: Ensure uniform catalyst loading and morphology before starting the experiment.2. Monitor and Control Conditions: Use calibrated equipment to maintain stable experimental parameters.3. Purity Checks: Verify the purity of all chemicals and gases used. |
Experimental Protocols
Protocol 1: Accelerated Durability Testing (ADT) for OsO₂ Electrocatalysts
This protocol is designed to simulate long-term operation in a shorter timeframe to assess the stability of OsO₂ catalysts.
-
Electrolyte Preparation: Prepare a fresh 0.5 M H₂SO₄ electrolyte. Ensure high purity of water and acid.
-
Initial Characterization:
-
Record a cyclic voltammogram (CV) in the potential range of 0.05 to 1.2 V vs. RHE at a scan rate of 50 mV/s to determine the initial ECSA.
-
Perform a linear sweep voltammetry (LSV) for the oxygen evolution reaction (OER) from 1.2 to 1.8 V vs. RHE at a scan rate of 10 mV/s to establish the initial activity.
-
Record an initial EIS spectrum at a potential of 1.5 V vs. RHE.
-
-
Accelerated Degradation:
-
Apply a constant potential of 1.6 V vs. RHE for a set duration (e.g., 1, 5, 10 hours).
-
Alternatively, perform potential cycling between 1.0 and 1.6 V vs. RHE for a defined number of cycles (e.g., 1000, 5000 cycles).
-
-
Post-Degradation Characterization:
-
Repeat the CV, LSV, and EIS measurements performed in step 2.
-
Collect a sample of the electrolyte for ICP-MS analysis to quantify dissolved osmium.
-
-
Data Analysis:
-
Compare the pre- and post-ADT electrochemical data to quantify the loss in ECSA and activity.
-
Correlate the electrochemical changes with the amount of dissolved osmium.
-
Protocol 2: In-situ Analysis of OsO₂ Degradation using Operando Spectroscopy
This protocol allows for real-time monitoring of the catalyst's structural and chemical changes during operation.
-
Cell Setup: Utilize a spectro-electrochemical cell that allows for simultaneous electrochemical measurements and spectroscopic analysis (e.g., Raman, X-ray Absorption Spectroscopy - XAS).
-
Electrolyte Flow: Use a flow-cell setup to continuously replenish the electrolyte and collect samples for online analysis of dissolved species.
-
Electrochemical Program: Apply a potential program that includes steady-state operation at different potentials and potential cycling to induce degradation.
-
Spectroscopic Monitoring:
-
Operando Raman Spectroscopy: Continuously acquire Raman spectra of the OsO₂ catalyst surface to monitor for changes in vibrational modes, which can indicate structural transformations or the formation of new osmium species.
-
Operando XAS: If using a synchrotron source, perform XAS at the Os L₃-edge to track changes in the oxidation state and local coordination environment of osmium atoms during the OER.
-
-
Correlative Analysis: Correlate the real-time changes observed in the spectra with the simultaneously recorded electrochemical data (current, potential) to build a comprehensive picture of the degradation pathway.
Visualizations
Caption: Potential degradation pathways for OsO₂ catalysts.
Caption: A logical workflow for troubleshooting OsO₂ catalyst degradation.
Technical Support Center: Controlling the Morphology of OsO₂ Nanostructures
Welcome to the technical support center for the morphological control of Osmium Dioxide (OsO₂) nanostructures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the synthesis of OsO₂ nanomaterials with desired shapes and sizes.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in controlling the morphology of OsO₂ nanostructures?
A1: Controlling the morphology of OsO₂ nanostructures is a significant challenge primarily due to the limited number of established synthesis protocols compared to other metal oxides. Osmium is one of the least studied precious metals for nanomaterials.[1] Key difficulties include:
-
Limited Precursor Chemistry: The range of available osmium precursors is not as extensive as for other metals, which can limit the synthetic routes available.
-
Oxidation State Control: Maintaining the desired +4 oxidation state of osmium can be challenging, as it can be easily oxidized to the volatile and toxic OsO₄.
-
Small Particle Size: Many synthesis methods yield very small Os nanoparticles (<2 nm), which can be difficult to characterize and control in terms of shape.[1]
Q2: Which synthesis method is most commonly used for OsO₂ nanostructures?
A2: The hydrothermal method has been successfully employed for the synthesis of OsO₂ nanospheres.[2][3] This method involves the hydrolysis of an osmium precursor in an aqueous solution at elevated temperature and pressure. It allows for good control over crystal growth and morphology by tuning reaction parameters.
Q3: How do experimental parameters influence the morphology of OsO₂ nanostructures?
A3: Key experimental parameters that significantly impact the final morphology of OsO₂ nanostructures include:
-
Temperature: Higher temperatures generally promote crystal growth and can lead to more uniform and larger nanostructures. For instance, in the hydrothermal synthesis of OsO₂ nanospheres, increasing the temperature from 150 °C to 550 °C results in more uniform and complete nanospheres.[2][3]
-
Precursor Concentration: The initial concentration of the osmium precursor affects the nucleation and growth rates. Higher concentrations can lead to the formation of larger nanoparticles.[2][3]
-
Reaction Time: The duration of the synthesis process influences the evolution of the nanostructure's morphology. Initially, irregular nanoparticles may form, which then evolve into more defined shapes like nanospheres over time through processes like Ostwald ripening.[2]
-
pH: The pH of the reaction solution can influence the hydrolysis rate of the precursor and the surface charge of the growing nanoparticles, thereby affecting their shape and aggregation.
-
Ligands and Surfactants: The presence of capping agents, ligands, or surfactants can selectively bind to different crystal facets, promoting or inhibiting growth in specific directions to achieve anisotropic structures like nanorods or nanosheets.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of OsO₂ nanostructures.
Issue 1: Uncontrolled or Irregular Nanoparticle Shape
| Symptom | Possible Cause | Suggested Solution |
| Formation of irregular or aggregated nanoparticles instead of desired morphology (e.g., nanospheres). | 1. Incomplete Hydrolysis: The precursor has not fully hydrolyzed to form the OsO₂ crystal structure. | 1a. Increase Reaction Time: Extend the duration of the hydrothermal reaction to allow for complete hydrolysis and crystal growth. Time-series experiments have shown that OsO₂ crystals evolve from irregular nanoparticles to nanospheres over time.[2][3] 1b. Increase Reaction Temperature: Higher temperatures can accelerate the hydrolysis and crystallization processes, leading to more defined morphologies.[2][3] |
| 2. Suboptimal Precursor Concentration: The concentration of the osmium precursor may be too low, leading to insufficient material for uniform crystal growth. | 2. Adjust Precursor Concentration: Increase the initial concentration of the precursor solution. Studies have shown a positive correlation between initial solution concentration and the formation of more uniform and larger OsO₂ nanospheres.[2][3] | |
| 3. Inadequate pH Control: The pH of the reaction medium is not optimal for controlled hydrolysis and growth. | 3. Optimize pH: Systematically vary the pH of the initial solution to find the optimal range for the desired morphology. The pH can influence both the precursor's reactivity and the surface chemistry of the growing nanocrystals. |
Issue 2: Poor Monodispersity (Wide Size Distribution)
| Symptom | Possible Cause | Suggested Solution |
| A broad range of nanoparticle sizes is observed in the final product. | 1. Non-uniform Nucleation: Nucleation and growth phases are not well-separated, leading to continuous nucleation and a wide size distribution. | 1a. Rapid Heating: Employ a rapid heating method to reach the desired reaction temperature quickly. This can help to induce a burst of nucleation, followed by a controlled growth phase. 1b. Use of a Capping Agent: Introduce a suitable surfactant or ligand that can adsorb to the surface of the nuclei and regulate their growth rate, leading to a more uniform size. |
| 2. Ostwald Ripening: Smaller particles are dissolving and re-depositing onto larger particles over time. | 2. Control Reaction Time: Optimize the reaction time to halt the process after the desired particle size is reached but before significant Ostwald ripening occurs. Alternatively, for some morphologies like nanospheres, allowing controlled Ostwald ripening can lead to more uniform larger particles.[2] |
Experimental Protocols
Hydrothermal Synthesis of OsO₂ Nanospheres
This protocol is based on the work of Wen et al. (2022).[2][3]
Materials:
-
Potassium hexachloroosmate(IV) (K₂OsCl₆)
-
Deionized water
Equipment:
-
Autoclave with a Teflon-lined stainless steel vessel
-
Oven
-
Scanning Electron Microscope (SEM) for morphological analysis
Procedure:
-
Prepare an aqueous solution of K₂OsCl₆ at the desired concentration (e.g., 0.002 mol/L or 0.005 mol/L).
-
Transfer the solution into the Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to the desired reaction temperature (e.g., 150 °C, 300 °C, or 550 °C). The pressure inside the autoclave will reach approximately 100 MPa.
-
Maintain the reaction for the specified duration (e.g., 5, 12, 24, or 36 hours).
-
After the reaction is complete, allow the autoclave to cool down to room temperature.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product with deionized water and ethanol several times to remove any unreacted precursors and byproducts.
-
Dry the final OsO₂ nanosphere product in a vacuum oven.
Quantitative Data Summary:
| Precursor Conc. (mol/L) | Temperature (°C) | Time (h) | Resulting Morphology and Size |
| 0.002 | 300 | 5 | Irregular nanoparticles (40-150 nm) |
| 0.002 | 300 | 12 | Irregular nanoparticles and some nanospheres (40-150 nm) |
| 0.002 | 300 | 24 | Nanospheres (150-450 nm) |
| 0.002 | 300 | 36 | Larger and more uniform nanospheres (150-450 nm) |
| 0.005 | 150 | 24 | Small nanospheres and irregular nanoparticles (50-400 nm) |
| 0.005 | 550 | 24 | Uniform and complete nanospheres (50-300 nm) |
Visualizations
Experimental Workflow for Hydrothermal Synthesis of OsO₂ Nanospheres
Caption: Workflow for the hydrothermal synthesis of OsO₂ nanospheres.
Logical Relationship of Parameters Affecting OsO₂ Nanosphere Morphology
Caption: Influence of synthesis parameters on OsO₂ nanosphere characteristics.
References
Technical Support Center: OsO₂ Electrochemical Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OsO₂ electrochemical measurements.
Troubleshooting Guide
This guide addresses common issues encountered during OsO₂ electrochemical experiments in a question-and-answer format.
| Issue Category | Question | Possible Causes | Suggested Solutions |
| Electrode Issues | Why is my OsO₂ cyclic voltammogram showing no peaks or a flat line? | 1. Improper electrode connection. 2. Electrode passivation or fouling. 3. Incorrect potential window. 4. Reference electrode malfunction.[1] | 1. Ensure all electrode connections to the potentiostat are secure. 2. Mechanically polish the working electrode with alumina slurry, followed by sonication in deionized water and ethanol.[2] 3. Widen the potential window to ensure it covers the redox potential of OsO₂. 4. Check the reference electrode for air bubbles and ensure the filling solution is not contaminated.[1] |
| My OsO₂ redox peaks are broad and ill-defined. What could be the cause? | 1. High uncompensated solution resistance (iR drop).[3] 2. Slow electron transfer kinetics. 3. Contaminated electrolyte. | 1. Move the reference electrode closer to the working electrode. Use a Luggin capillary if available. 2. Decrease the scan rate to allow for slower kinetics. 3. Prepare fresh electrolyte solution using high-purity reagents and solvents. | |
| I'm observing a gradual decrease in peak current over multiple cycles. Why? | 1. Electrode surface fouling or passivation.[4] 2. Instability of the OsO₂ film on the electrode. 3. Analyte degradation.[4] | 1. Clean the electrode between experiments. 2. Ensure proper electrode preparation and OsO₂ deposition to form a stable film. 3. Use a fresh sample for each experiment if the analyte is known to be unstable. | |
| Electrolyte & Solution Issues | The baseline of my voltammogram is sloping or drifting. What should I do? | 1. Charging current at the electrode-solution interface.[1] 2. Contamination in the electrolyte.[5] 3. Temperature fluctuations.[6] | 1. Decrease the scan rate or use a smaller working electrode to reduce the charging current.[1] 2. Use high-purity salts and solvents for the electrolyte. Consider filtering the electrolyte. 3. Use a water bath or other temperature control methods to maintain a stable temperature. |
| How does pH affect my OsO₂ measurements? | The electrochemical behavior of metal oxides is often pH-dependent.[7][8][9] | It is crucial to use a buffered electrolyte to maintain a constant pH throughout the experiment. The optimal pH should be determined experimentally for the specific reaction being studied. | |
| Instrumental Problems | My potentiostat is showing an "overload" error. What does this mean? | The current flowing through the cell is exceeding the selected current range of the potentiostat.[10] | Select a higher current range in the software settings.[10] If the overload persists, it might indicate a short circuit in the cell. |
| The recorded potential seems to be shifting. What is the problem? | 1. Unstable reference electrode. 2. Leakage from the reference electrode. | 1. Check the reference electrode for any signs of degradation or contamination.[1] 2. Ensure the reference electrode is properly sealed and that the filling solution is not leaking into the main cell. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a reference electrode for OsO₂ measurements?
An ideal reference electrode should have a stable and reproducible potential, be non-polarizable, and not leak any ions that could interfere with the OsO₂ measurement.[1] Commonly used reference electrodes include Saturated Calomel Electrode (SCE) and Silver/Silver Chloride (Ag/AgCl). The choice depends on the solvent system and the potential range of interest.
Q2: How can I confirm the presence and purity of OsO₂ on my electrode surface?
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to confirm the +4 oxidation state of osmium.[11] The characteristic Os 4f₇/₂ and Os 4f₅/₂ binding energies for OsO₂ are approximately 50.8 eV and 53.6 eV, respectively.[11]
Q3: What are some common interfering species in OsO₂ electrochemical analysis?
Interfering species are highly dependent on the specific application. In biological or environmental samples, easily oxidizable or reducible species can interfere. For example, in biological sensing, ascorbic acid and uric acid are common interferents.[12] It is important to assess the selectivity of the OsO₂-based sensor against potential interferents expected in the sample matrix.
Q4: What is the effect of temperature on OsO₂ electrochemical measurements?
Temperature can significantly affect the kinetics of the electrochemical reaction and the diffusion of species in the electrolyte.[6][13][14] An increase in temperature generally leads to an increase in peak currents and a decrease in peak-to-peak separation in a cyclic voltammogram. For reproducible results, it is crucial to control the temperature of the electrochemical cell.
Q5: Is OsO₂ toxic and what safety precautions should be taken?
Unlike the highly toxic and volatile osmium tetroxide (OsO₄), osmium dioxide (OsO₂) is not considered toxic.[5] However, as with any chemical, it is good laboratory practice to handle it with care, using appropriate personal protective equipment (PPE) such as gloves and safety glasses.
Experimental Protocols
Electrode Polishing Protocol
-
Place a small amount of 0.05 µm alumina slurry on a polishing pad.
-
Gently press the working electrode surface against the pad.
-
Move the electrode in a figure-eight motion for 2-3 minutes.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in deionized water for 5 minutes.
-
Sonicate the electrode in absolute ethanol for 5 minutes.
-
Dry the electrode under a stream of nitrogen gas.
Standard Electrolyte Preparation
-
Use high-purity (e.g., 99.9% or higher) supporting electrolyte salt (e.g., KCl, NaClO₄).
-
Use high-purity, deionized water (resistivity >18 MΩ·cm) or an appropriate non-aqueous solvent.
-
Accurately weigh the required amount of salt to achieve the desired concentration (typically 0.1 M to 1.0 M).
-
Dissolve the salt in the solvent in a clean volumetric flask.
-
If pH control is necessary, add a suitable buffer system.
-
Deaerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before the experiment to remove dissolved oxygen.
Visualizations
Caption: A logical workflow for troubleshooting common issues in cyclic voltammetry.
Caption: Relationship between species at the electrode-solution interface.
References
- 1. ossila.com [ossila.com]
- 2. youtube.com [youtube.com]
- 3. ossila.com [ossila.com]
- 4. reddit.com [reddit.com]
- 5. Osmium dioxide - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. [PDF] How pH affects electrochemical processes | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Trouble shooting cyclic voltammetry | Zimmer & Peacock AS [zimmerpeacock.com]
- 11. webqc.org [webqc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The effect of temperature on the coupled slow and fast dynamics of an electrochemical oscillator - PMC [pmc.ncbi.nlm.nih.gov]
adhesion problems of OsO2 films on substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common adhesion problems encountered during the deposition of osmium dioxide (OsO2) films.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor adhesion or delamination of OsO2 films?
Poor adhesion is typically a multifaceted issue stemming from problems at the film-substrate interface. The most common causes include:
-
Substrate Contamination: The presence of organic residues, moisture, dust particles, or native oxides on the substrate surface can prevent the formation of strong chemical bonds with the depositing OsO2 film.[1][2]
-
High Internal Stress: Significant tensile or compressive stress within the OsO2 film, arising from the deposition process or thermal mismatch with the substrate, can exceed the adhesive forces, leading to peeling or buckling.[3][4]
-
Weak Interfacial Bonding: OsO2 may not form a chemically favorable bond with certain substrates. Noble metals like gold, for instance, are known to have poor adhesion with oxide films without an intermediate adhesion layer.[5]
-
Improper Deposition Conditions: Parameters such as substrate temperature, deposition rate, and chamber pressure significantly influence film growth, density, and stress, all of which affect adhesion.[1]
Q2: How critical is substrate cleaning, and what is the recommended procedure?
Substrate cleaning is arguably the most critical step for ensuring good film adhesion.[2] A clean surface allows for direct atomic or molecular contact between the film and substrate, which is essential for forming strong bonds.[1] The choice of cleaning method depends on the substrate material and the nature of the contaminants. A multi-step chemical cleaning process is generally recommended. (See Experimental Protocols for a detailed procedure).
Q3: My OsO2 film adheres initially but fails during subsequent processing or environmental testing. Why?
This phenomenon, known as latent failure, is often caused by:
-
Moisture Attack: The presence of moisture at the film-substrate interface can weaken adhesive bonds over time, especially under humid conditions.[3] This is a common failure mode for oxide films.
-
Thermal Cycling Stress: Differences in the coefficient of thermal expansion (CTE) between the OsO2 film and the substrate can induce stress during temperature changes, leading to delamination after repeated cycles.[4]
-
Sub-critical Adhesion: The initial adhesion may be just strong enough to hold the film but insufficient to withstand additional mechanical or environmental stresses introduced during subsequent processing steps.
Q4: Should I use an adhesion layer for OsO2 deposition? If so, what materials are suitable?
Yes, using an adhesion layer is a highly effective strategy, particularly for substrates that have inherently poor adhesion with oxides, such as gold or silicon with a native oxide layer. An adhesion layer is a thin intermediate film (typically a few nanometers) that bonds well to both the substrate and the OsO2 film.
-
Suitable Materials: Early transition metals like Titanium (Ti) or Chromium (Cr) are excellent choices.[5] They are highly reactive, readily forming a strong oxide bond with the substrate and providing a compatible surface for the subsequent OsO2 deposition.[3]
Q5: Can the deposition technique itself affect the adhesion of the OsO2 film?
Absolutely. Different deposition techniques impart varying kinetic energies to the depositing species, which influences interfacial mixing and bond formation.
-
Sputtering and Ion Plating: These high-energy processes can enhance adhesion by promoting interdiffusion at the interface and physically cleaning the substrate surface via ion bombardment.[6][7]
-
Chemical Vapor Deposition (CVD): Adhesion in CVD is highly dependent on the chemical reactions at the substrate surface. Proper precursor chemistry and substrate temperature are crucial.[8][9]
-
Evaporation: This is a lower-energy process, and adhesion can be more challenging. In-situ pre-cleaning techniques like plasma etching or pre-heating are often necessary to achieve good results.[2][10]
Troubleshooting Guide
If you are experiencing film delamination, use the following guide to diagnose and resolve the issue.
Troubleshooting Workflow
The diagram below outlines a systematic approach to troubleshooting OsO2 film adhesion problems.
Caption: A workflow for diagnosing and solving OsO2 film adhesion failures.
Common Problems and Solutions
| Problem Observed | Potential Cause(s) | Recommended Solutions |
| Immediate Peeling (During or right after deposition) | 1. Gross surface contamination (oils, dust).[1] 2. Extreme internal stress.[3] 3. Incorrect substrate temperature (too low). | 1. Implement a thorough substrate cleaning protocol.[2] 2. Reduce deposition rate; optimize chamber pressure. 3. Increase substrate temperature to promote adatom mobility.[1] |
| Blistering or Buckling | 1. High compressive stress in the film.[3] 2. Trapped gas or contaminants at the interface. | 1. Adjust deposition parameters to reduce compressive stress. 2. Perform a vacuum bake-out of the substrate before deposition. 3. Consider post-deposition annealing. |
| Failure in Tape Test | 1. Weak interfacial bonding (physisorption instead of chemisorption).[1] 2. Insufficient surface activation. | 1. Use an adhesion-promoting layer (e.g., Ti, Cr).[5] 2. Employ an in-situ plasma clean immediately before deposition.[5][11] 3. Increase substrate temperature during deposition.[10] |
| Delamination on Edges | 1. Stress concentration at the film edge.[12] 2. Masking residue or rough edge post-lithography. | 1. Optimize film thickness and deposition parameters to minimize stress. 2. Ensure clean liftoff or etching processes with no residue. |
Data Presentation
Impact of Deposition Parameters on Adhesion (General Guidelines for Oxide Films)
| Parameter | Low Value Effect | High Value Effect | Recommended Practice for OsO2 |
| Substrate Temperature | Poor adatom mobility, porous film, high stress. | Can increase thermal stress if CTE mismatch is high.[4] | Optimize for sufficient adatom mobility without inducing excessive thermal stress. Often moderately elevated temperatures (e.g., 50-300°C) improve adhesion.[1] |
| Deposition Rate | Lower stress, better for complex surfaces. | Can lead to higher defect density and intrinsic stress. | A lower deposition rate is generally preferred to allow for atomic arrangement and stress relaxation, improving film quality and adhesion. |
| Chamber Pressure | Higher adatom energy (sputtering), can improve density. | Lower adatom energy, potential for gas incorporation. | The optimal pressure depends on the deposition technique; it should be controlled to achieve a dense, low-stress film. |
Comparison of Substrate Cleaning Techniques
| Cleaning Method | Description | Pros | Cons |
| Solvent Cleaning | Sequential immersion in solvents (e.g., acetone, isopropanol, DI water) in an ultrasonic bath.[10] | Effective for removing organic contaminants. Widely accessible. | May not remove strongly bonded surface oxides. Can leave residue if not properly rinsed. |
| RCA Clean | A multi-step process involving NH4OH/H2O2 and HCl/H2O2 solutions. | Standard for silicon wafers; highly effective at removing organic and ionic contaminants. | Involves hazardous chemicals; not suitable for all substrate materials. |
| UV-Ozone Cleaning | Exposure to UV light in an oxygen-rich environment to break down organic molecules. | Dry, low-temperature process. Highly effective for final organic removal. | Less effective on heavy contamination. |
| In-situ Plasma Etch | Bombarding the substrate with energetic ions (e.g., Argon) inside the deposition chamber.[2][11] | Removes last-minute contaminants and native oxides. Activates the surface for enhanced bonding. | Can introduce surface damage if not carefully controlled. |
Experimental Protocols
Protocol 1: Standard Substrate Chemical Cleaning (for Silicon/Glass)
-
Degreasing: Place substrates in a beaker with acetone and sonicate for 10 minutes.
-
Rinse & Repeat: Decant acetone, replace with isopropyl alcohol (IPA), and sonicate for another 10 minutes.
-
DI Water Rinse: Decant IPA and rinse thoroughly with deionized (DI) water for 2-3 minutes.
-
Drying: Blow-dry the substrates with high-purity nitrogen gas until completely dry.
-
Storage/Use: Immediately load the substrates into the deposition chamber to minimize recontamination. For best results, follow with an in-situ plasma etch.
Protocol 2: Application of a Titanium (Ti) Adhesion Layer
-
Substrate Preparation: Ensure the substrate is cleaned according to Protocol 1 and loaded into the deposition system (e.g., sputterer or e-beam evaporator).
-
Pump Down: Evacuate the chamber to a base pressure of < 5x10⁻⁶ Torr.
-
In-situ Etch (Optional but Recommended): Perform a brief Ar+ plasma etch on the substrate surface to ensure ultimate cleanliness and surface activation.
-
Ti Deposition: Deposit a 2-5 nm thick layer of Titanium onto the substrate.
-
Key Parameter: Maintain a low deposition rate (~0.1-0.2 Å/s) to ensure a uniform, well-adhered layer.
-
-
OsO2 Deposition: Without breaking vacuum, proceed immediately with the deposition of the OsO2 film on top of the Ti adhesion layer. The reactive Ti surface will provide an excellent chemical anchor for the oxide film.
Visualization of Factors Influencing Adhesion
The diagram below illustrates the key interconnected factors that determine the final adhesion quality of the deposited film.
Caption: Key factors influencing the adhesion of OsO2 films on substrates.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]
- 3. lib.ysu.am [lib.ysu.am]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. svc.org [svc.org]
- 11. US5714037A - Method of improving adhesion between thin films - Google Patents [patents.google.com]
- 12. groups.seas.harvard.edu [groups.seas.harvard.edu]
Validation & Comparative
A Comparative Guide to the Catalytic Performance of Osmium Dioxide (OsO₂)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic performance of osmium dioxide (OsO₂), primarily in the form of its active counterpart osmium tetroxide (OsO₄), with other common catalysts in key organic transformations. The focus is on providing objective data and detailed experimental protocols to aid in the selection of the most suitable catalyst for specific research and development needs.
Alkene Dihydroxylation: OsO₄ vs. KMnO₄ and RuO₄
The syn-dihydroxylation of alkenes to form 1,2-diols is a fundamental reaction in organic synthesis, and OsO₄ is a benchmark catalyst for this transformation due to its high reliability and selectivity.[1][2] However, its toxicity and cost have led to the exploration of alternatives, most notably potassium permanganate (KMnO₄) and, more recently, ruthenium tetroxide (RuO₄).[3][4]
Performance Comparison
| Catalyst System | Substrate | Product | Yield (%) | Selectivity | Key Advantages | Key Disadvantages |
| Catalytic OsO₄ / NMO | Cyclohexene | cis-1,2-Cyclohexanediol | ~90%[5] | High syn-selectivity[6] | High yields, excellent stereoselectivity, mild conditions.[1] | Highly toxic, expensive.[3] |
| Cold, alkaline KMnO₄ | Cyclohexene | cis-1,2-Cyclohexanediol | 30-40%[5] | Good syn-selectivity, but risk of over-oxidation.[1] | Inexpensive, readily available.[3] | Lower yields, potential for C-C bond cleavage, less tolerant of sensitive functional groups.[1] |
| Catalytic RuO₄ / NaIO₄ (acidic) | Various olefins | syn-Diols | Good to excellent[4] | High syn-selectivity. | Less toxic than OsO₄, efficient at low catalyst loading.[4] | Can be a more aggressive oxidant than OsO₄.[7] |
NMO = N-Methylmorpholine N-oxide
Experimental Protocols
1.2.1. OsO₄-Catalyzed Dihydroxylation of Cyclohexene (Upjohn Conditions)
This protocol is adapted from a procedure for the catalytic osmylation of cyclohexene.[5]
-
Materials: Cyclohexene (10 mmol), N-methylmorpholine N-oxide (NMO) monohydrate (1.1 eq., 11 mmol), osmium tetroxide (0.0027 eq., 0.027 mmol), acetone, water.
-
Procedure:
-
In a round-bottomed flask, dissolve NMO monohydrate in a mixture of water (4 mL) and acetone (2 mL).
-
Add cyclohexene to the solution.
-
Add a solution of osmium tetroxide in toluene (e.g., 2.5 wt% solution).
-
Stir the two-phase solution vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, add sodium sulfite and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purify the product by chromatography.
-
1.2.2. Dihydroxylation of Cyclohexene with KMnO₄
This is a general procedure for dihydroxylation using potassium permanganate.
-
Materials: Cyclohexene (10 mmol), potassium permanganate (KMnO₄), sodium hydroxide (NaOH), ice, water, ethanol.
-
Procedure:
-
Dissolve cyclohexene in a suitable solvent like ethanol or a mixture of t-butanol and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Prepare a cold, aqueous solution of KMnO₄ containing NaOH.
-
Add the cold KMnO₄ solution dropwise to the stirred cyclohexene solution, maintaining the low temperature. The purple color of the permanganate will disappear and a brown precipitate of MnO₂ will form.
-
After the addition is complete, stir for an additional hour at low temperature.
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the brown precipitate disappears.
-
Extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic phase to yield the crude diol.
-
Purify by recrystallization or chromatography.
-
Reaction Pathway and Workflow
Oxidation of Alcohols: A Comparative Overview
The selective oxidation of alcohols to aldehydes and ketones is another crucial transformation. While OsO₂/OsO₄ is a potent oxidant, other transition metal catalysts, particularly those based on ruthenium, palladium, and manganese, are more commonly employed for this purpose due to better selectivity and milder reaction conditions.
Performance of Various Catalysts in Benzyl Alcohol Oxidation
Direct comparative studies under identical conditions are scarce. The following table summarizes representative data from different studies to provide a general performance overview.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Benzaldehyde (%) | Turnover Number (TON) / Frequency (TOF) |
| Osmium-based [8] | O₂ | Biphasic (buffered) | RT | High | Good to Excellent | TON up to 16,600 |
| Ru/C [9] | Air | Multiphase | 130 | >99 | >99 | - |
| Pd/CN/CeO₂ [10] | O₂ | Solvent-free | - | ~80 | High | - |
| MnO₂/TiO₂-ZrO₂ [11] | Benzoyl Peroxide | n-hexane | 70 | >90 | High | - |
| Cu(II) complexes [12] | H₂O₂ | Acetonitrile | 20 | Variable | High | - |
Experimental Protocols
2.2.1. Osmium-Catalyzed Aerobic Oxidation of an Alcohol (General)
This protocol is based on the general principles described for osmium-catalyzed alcohol oxidations.[8]
-
Materials: Alcohol substrate, osmium source (e.g., OsCl₃, OsO₄), buffer solution (pH ~10.4), organic solvent (e.g., toluene), oxygen source (air or pure O₂).
-
Procedure:
-
Set up a two-phase system with the alcohol dissolved in an organic solvent and an aqueous buffer.
-
Add the osmium catalyst to the mixture.
-
Stir the reaction vigorously under an atmosphere of oxygen or by bubbling air through the mixture.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, separate the organic phase.
-
Wash, dry, and concentrate the organic phase to obtain the crude product.
-
Purify the aldehyde or ketone by distillation or chromatography.
-
2.2.2. Ruthenium-Catalyzed Aerobic Oxidation of Benzyl Alcohol
This is a representative procedure for a heterogeneous ruthenium-catalyzed oxidation.[9]
-
Materials: Benzyl alcohol, 5% Ru/C catalyst, ionic liquid (e.g., methyltrioctylammonium chloride), water, isooctane, air.
-
Procedure:
-
Create a multiphase system in a reactor with water, isooctane, and the ionic liquid containing the Ru/C catalyst.
-
Add the benzyl alcohol to the aqueous phase.
-
Pressurize the reactor with air.
-
Heat the mixture to the desired temperature (e.g., 130 °C) with vigorous stirring.
-
After the reaction, cool the reactor and separate the phases. The product will be in the aqueous/organic phase, and the catalyst remains in the ionic liquid phase for potential reuse.
-
Isolate and purify the product from the appropriate phase.
-
Logical Relationship in Catalyst Selection
Summary and Outlook
Osmium dioxide, through its active form osmium tetroxide, remains a highly effective and often unparalleled catalyst for the syn-dihydroxylation of alkenes, offering excellent yields and stereoselectivity where these are critical. However, its high toxicity and cost are significant drawbacks. For applications where cost is a major factor and moderate yields are acceptable, potassium permanganate is a viable alternative. Ruthenium-based catalysts are emerging as a promising, less toxic alternative for dihydroxylation.
In the realm of alcohol oxidation, osmium catalysts are less commonly employed in modern synthetic chemistry compared to catalysts based on ruthenium, palladium, manganese, and copper. These alternatives often provide high efficiency and selectivity under milder and more environmentally friendly conditions.
The choice of catalyst should be guided by a careful consideration of the specific substrate, the desired product selectivity, cost, toxicity, and the scale of the reaction. The experimental protocols and comparative data provided in this guide aim to facilitate this decision-making process for researchers in the chemical and pharmaceutical sciences.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 4. An Improved Protocol for the RuO4-Catalyzed Dihydroxylation of Olefins [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyclohexene on reaction with OsO4 followed by reaction class 11 chemistry JEE_Main [vedantu.com]
- 7. Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Multiphase‐Assisted Oxidation of Bio‐Sourced Primary Alcohols over Ru‐ and Mo‐ Carbon Supported Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 12. Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Osmium Dioxide
For Researchers, Scientists, and Drug Development Professionals
Osmium dioxide (OsO₂), a compound known for its metallic conductivity and catalytic properties, is synthesized through various methodologies, each yielding products with distinct characteristics. This guide provides a comparative analysis of the primary synthesis routes for OsO₂, offering insights into their experimental protocols, performance metrics, and the nature of the final product. The information presented herein is intended to assist researchers in selecting the most suitable synthesis strategy for their specific application, be it in catalysis, electronics, or as a precursor for other osmium-based compounds.
Comparative Analysis of Synthesis Methods
The selection of a synthesis method for osmium dioxide is dictated by the desired properties of the final product, such as crystallinity, particle size, and purity, as well as considerations of experimental complexity and safety. The following tables summarize the quantitative data and qualitative characteristics of four prominent synthesis methods.
Table 1: Quantitative Comparison of Osmium Dioxide Synthesis Methods
| Parameter | Chemical Vapor Transport (CVT) | Hydrolysis of K₂OsCl₆ | Reduction of OsO₄ | Precipitation by Hydrolysis |
| Typical Yield | High (crystal growth) | Moderate to High | High | High (quantitative for gravimetric analysis) |
| Purity | Very High | High | Variable, depends on purification | High |
| Product Form | Single Crystals | Nanoparticles (spherical) | Hydrated or anhydrous powder | Hydrated amorphous precipitate |
| Particle/Crystal Size | Millimeter-scale | 40 - 450 nm | Not specified | Not applicable (amorphous) |
| Reaction Temperature | 800 - 940 °C | 150 - 550 °C | Room temperature to boiling | Boiling |
| Reaction Pressure | Atmospheric or reduced | 100 MPa | Atmospheric | Atmospheric |
| Reaction Time | Days | 5 - 36 hours | Not specified | Not specified |
| Primary Application | Fundamental research, electronics | Catalysis, nanomaterials | General purpose synthesis | Gravimetric analysis, general purpose |
Table 2: Qualitative Comparison of Osmium Dioxide Synthesis Methods
| Feature | Chemical Vapor Transport (CVT) | Hydrolysis of K₂OsCl₆ | Reduction of OsO₄ | Precipitation by Hydrolysis |
| Complexity | High | Moderate | Low | Low |
| Scalability | Low | Moderate | High | High |
| Control over Morphology | Excellent (single crystals) | Good (nanospheres) | Low | Low (amorphous precipitate) |
| Safety Considerations | High temperatures, handling of volatile OsO₄ | High pressure, handling of osmium salts | Handling of highly toxic and volatile OsO₄ | Handling of corrosive acids and SO₂ |
| Precursor Material | Osmium metal or OsO₂ powder | Potassium hexachloroosmate (K₂OsCl₆) | Osmium tetroxide (OsO₄) | Osmium tetroxide (OsO₄) |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the successful replication of synthesis methods. Below are the procedural outlines for the key methods of OsO₂ synthesis.
Chemical Vapor Transport (CVT)
The Chemical Vapor Transport (CVT) method is employed for the growth of high-purity single crystals of OsO₂. This technique relies on a reversible chemical reaction that transports a non-volatile substance in the gas phase from a source zone to a crystallization zone at a different temperature.
Experimental Protocol:
-
Preparation: A quartz ampoule is charged with high-purity osmium metal powder or polycrystalline OsO₂ (the source material). A transport agent, typically oxygen, is introduced into the ampoule. The reversible formation of volatile osmium tetroxide (OsO₄) serves as the transport reaction: OsO₂(s) + O₂(g) ⇌ OsO₄(g).
-
Sealing: The ampoule is evacuated and sealed under vacuum.
-
Transport and Crystal Growth: The sealed ampoule is placed in a two-zone tube furnace, creating a temperature gradient. The source zone is maintained at a higher temperature (T₂) of approximately 940 °C, while the crystallization zone is kept at a lower temperature (T₁) of around 800 °C.
-
Reaction: At the hot end (T₂), the equilibrium of the transport reaction shifts to the right, favoring the formation of gaseous OsO₄. The OsO₄ gas then diffuses to the colder end of the ampoule (T₁).
-
Deposition: At the lower temperature (T₁), the equilibrium shifts back to the left, causing the decomposition of OsO₄ and the deposition of OsO₂ as single crystals. The oxygen released acts as the transport agent, returning to the source zone to react with more OsO₂.
-
Duration: The process is typically run for several days to allow for the growth of well-defined crystals.
Figure 1. Experimental Workflow for OsO₂ Synthesis via Chemical Vapor Transport
Hydrothermal Synthesis via Hydrolysis of K₂OsCl₆
This method is suitable for producing OsO₂ nanospheres and involves the hydrolysis of a potassium hexachloroosmate precursor under high temperature and pressure.[1]
Experimental Protocol:
-
Precursor Solution: An aqueous solution of potassium hexachloroosmate (K₂OsCl₆) is prepared at a specific concentration (e.g., 0.002 to 0.005 mol/L).
-
Hydrothermal Reaction: The precursor solution is sealed in a gold capsule and placed in a hydrothermal autoclave. The autoclave is heated to a temperature between 150 °C and 550 °C and pressurized to 100 MPa.[1]
-
Reaction Time: The reaction is allowed to proceed for a duration of 5 to 36 hours. The reaction time influences the size and morphology of the resulting nanoparticles.[1]
-
Product Formation: During the hydrothermal treatment, K₂OsCl₆ hydrolyzes to form OsO₂ nanoparticles. Longer reaction times and higher temperatures tend to produce larger and more uniform nanospheres.[1]
-
Cooling and Recovery: After the designated reaction time, the autoclave is cooled to room temperature. The resulting suspension containing OsO₂ nanoparticles is collected from the gold capsule.
-
Purification: The nanoparticles are separated from the reaction solution by centrifugation and washed multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: The purified OsO₂ nanoparticles are dried in an oven or under vacuum.
Figure 2. Experimental Workflow for Hydrothermal Synthesis of OsO₂ Nanoparticles
Reduction of Osmium Tetroxide (OsO₄)
This is a common and straightforward method for producing hydrated osmium dioxide. It involves the reduction of the highly volatile and toxic OsO₄ using an organic reducing agent.[2][3]
Experimental Protocol:
-
Absorption: Gaseous OsO₄ is absorbed into an alkaline solution (e.g., sodium hydroxide) containing a reducing agent such as methanol or ethanol.[3] This step should be performed in a well-ventilated fume hood with appropriate safety precautions due to the high toxicity of OsO₄.
-
Neutralization: The resulting solution, containing the reduced osmium species, is carefully neutralized with a dilute acid (e.g., sulfuric acid).[2]
-
Precipitation: The neutralized solution is gently boiled. This causes the precipitation of hydrated osmium dioxide (OsO₂·nH₂O) as a finely divided black solid.[2]
-
Filtration and Washing: The precipitate is collected by filtration and washed thoroughly with deionized water to remove any soluble impurities.
-
Drying: The hydrated osmium dioxide is dried at a low temperature to avoid re-oxidation or decomposition. For anhydrous OsO₂, the hydrated form can be heated in a controlled atmosphere.
Figure 3. Logical Flow for OsO₂ Synthesis via OsO₄ Reduction
Precipitation by Hydrolysis
This method, often used for the gravimetric determination of osmium, can be adapted for the synthesis of hydrated OsO₂. It involves the controlled hydrolysis of a reduced osmium species in an acidic solution.
Experimental Protocol:
-
Absorption and Reduction: Volatile OsO₄ is distilled and absorbed in a 6 N hydrochloric acid solution saturated with sulfur dioxide. The sulfur dioxide acts as a reducing agent, converting Os(VIII) to a lower oxidation state.
-
Decomposition of Sulfites: The resulting solution is repeatedly evaporated with hydrochloric acid to decompose any sulfite compounds.
-
pH Adjustment and Precipitation: The solution is diluted, and the pH is adjusted to a range of 1.5 to 6.3. The solution is then boiled to induce the precipitation of hydrated osmium dioxide.
-
Filtration and Washing: The precipitate is collected on a filter, washed with a dilute ammonium chloride solution to prevent peptization, and then with water.
-
Drying and Conversion to Anhydrous Form: The hydrated precipitate can be carefully heated under a controlled atmosphere (e.g., in a stream of pure carbon dioxide at 250 °C) to yield anhydrous OsO₂.
Figure 4. Workflow for OsO₂ Synthesis via Precipitation by Hydrolysis
Conclusion
The synthesis of osmium dioxide can be achieved through several distinct routes, each offering a trade-off between the physical and chemical properties of the final product and the complexity of the experimental setup. The Chemical Vapor Transport method is unparalleled for producing high-purity single crystals suitable for fundamental studies. For applications requiring nanoscale materials, the hydrothermal synthesis of K₂OsCl₆ provides good control over particle size and morphology. The reduction of OsO₄ and precipitation by hydrolysis are more accessible methods for producing OsO₂ powder, with the latter offering a high degree of quantitative control, albeit initially yielding a hydrated and amorphous product. The choice of the optimal synthesis method will ultimately depend on the specific requirements of the intended application and the available laboratory resources.
References
A Comparative Guide to the Electrochemical Stability of OsO₂ vs. IrO₂ for Oxygen Evolution Reaction
For researchers, scientists, and professionals in drug development, the selection of stable and efficient electrocatalysts is paramount for various applications, including the oxygen evolution reaction (OER), a key process in water splitting and other electrochemical syntheses. This guide provides an objective comparison of the electrochemical stability of two noble metal oxides, Osmium Dioxide (OsO₂) and Iridium Dioxide (IrO₂), supported by available experimental data and detailed methodologies.
Executive Summary
Iridium dioxide (IrO₂) is the established benchmark for OER electrocatalysts in acidic environments, primarily due to its exceptional stability. In contrast, while osmium dioxide (OsO₂) is also a member of the platinum-group metal oxides, comprehensive data on its electrochemical stability, particularly in direct comparison with IrO₂, is less prevalent in scientific literature. Available evidence suggests that while OsO₂ may exhibit high initial activity for the OER, it is significantly less stable than IrO₂, which is characterized by low dissolution rates under anodic conditions. This guide synthesizes the existing data to provide a clear comparison of these two materials.
Data Presentation: A Comparative Overview
The electrochemical stability of an OER catalyst is critically defined by its resistance to dissolution and its ability to maintain catalytic activity over extended periods under harsh oxidative conditions. The "stability number," defined as the ratio of evolved oxygen molecules to dissolved metal atoms, is a key metric for this assessment.
| Metric | OsO₂ | IrO₂ | References |
| General Stability Trend | Less stable | Highly stable (benchmark) | [1] |
| Dissolution Rate | Higher | Significantly lower | [1] |
| Crystalline Form Stability | Not extensively documented | Rutile phase is highly stable | [2][3] |
| Amorphous Form Stability | Not extensively documented | Less stable than rutile form | [4] |
In-Depth Stability Analysis
Iridium Dioxide (IrO₂): The Stability Benchmark
Iridium dioxide, particularly in its crystalline rutile form, is renowned for its remarkable stability during the OER in acidic media.[3] This stability is attributed to its resistance to dissolution under high anodic potentials. Studies have shown that RuO₂ is at least two orders of magnitude less stable than IrO₂ under similar acidic OER conditions, highlighting the superior durability of IrO₂. The dissolution of IrO₂ has been extensively studied, and it is understood that while not entirely immune to degradation, its rate of dissolution is significantly lower than that of other active OER catalysts like RuO₂.[5][6][7]
The stability of IrO₂ is, however, dependent on its structure. Thermally prepared, crystalline rutile IrO₂ is generally more stable than its amorphous or electrochemically prepared counterparts.[3] Amorphous iridium oxide (IrOₓ) tends to be more active for the OER but at the cost of lower stability.[4]
Osmium Dioxide (OsO₂): Activity at the Cost of Stability
Direct, quantitative comparisons of the electrochemical stability of OsO₂ and IrO₂ are scarce in the literature. However, broader trends in the stability of noble metal oxides have been reported. One such trend for OER activity and stability in acidic media is Au ≪ Pt < Ir < Ru ≪ Os in terms of activity, with the inverse trend for stability (Au ≫ Pt > Ir > Ru ≫ Os).[1] This suggests that OsO₂ is among the most active but least stable of these oxides. The higher activity is often correlated with a greater propensity for the metal cation to change its valence state, which can lead to dissolution.
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for key experiments used to assess the electrochemical stability of OER catalysts.
Rotating Disk Electrode (RDE) Coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
This is a powerful technique to simultaneously measure the catalytic activity and the dissolution rate of an electrocatalyst.
Objective: To quantify the amount of dissolved metal ions in the electrolyte during the OER, allowing for the calculation of the stability number.
Procedure:
-
Electrode Preparation: A thin film of the catalyst (OsO₂ or IrO₂) is deposited onto a rotating disk electrode (e.g., glassy carbon or gold).
-
Electrochemical Cell Setup: A three-electrode electrochemical cell is used, with the catalyst-coated RDE as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode). The electrolyte is typically an acidic solution, such as 0.1 M HClO₄ or 0.5 M H₂SO₄.
-
Electrochemical Measurements: The OER is induced by applying a potential sweep or holding the electrode at a constant potential (chronoamperometry). The rotation of the RDE ensures efficient mass transport of reactants and products.
-
Online Dissolution Analysis: The electrolyte is continuously flowed from the electrochemical cell to an ICP-MS instrument. The ICP-MS provides real-time, element-specific detection of the dissolved metal ions with high sensitivity.
-
Data Analysis: The measured current density provides the rate of oxygen evolution, while the ICP-MS data gives the rate of metal dissolution. From these, the stability number can be calculated.
Chronoamperometry
This technique is used to assess the long-term stability of a catalyst at a constant operating potential.
Objective: To monitor the decay in catalytic activity over time.
Procedure:
-
Electrode and Cell Setup: The setup is similar to the RDE-ICP-MS experiment, though the RDE is not always necessary if the primary goal is to measure current decay.
-
Constant Potential Application: A constant anodic potential, at which a significant OER current is observed, is applied to the working electrode for an extended period (hours to days).
-
Current Monitoring: The current is recorded as a function of time. A stable catalyst will exhibit a minimal decrease in current over the duration of the experiment.
-
Data Analysis: The percentage of current retained over time is a direct measure of the catalyst's stability under operating conditions.
Visualization of Experimental Workflow
Below is a diagram illustrating the workflow for determining electrocatalyst stability using the RDE-ICP-MS technique.
Logical Relationship: Activity vs. Stability
The relationship between the catalytic activity and stability of noble metal oxides for the OER is often inverse. This can be visualized as a trade-off, where highly active materials are often less stable.
Conclusion
Based on the available scientific literature, Iridium Dioxide (IrO₂) demonstrates significantly higher electrochemical stability for the oxygen evolution reaction in acidic media compared to Osmium Dioxide (OsO₂) . While OsO₂ may offer high initial catalytic activity, this appears to come at the expense of durability, with a higher propensity for dissolution. For applications requiring long-term, stable operation, such as in proton exchange membrane (PEM) electrolyzers, IrO₂ remains the superior choice and the established benchmark. Further direct comparative studies under identical experimental conditions are needed to provide more precise quantitative data on the stability of OsO₂. Researchers and professionals should prioritize IrO₂-based catalysts when long-term stability is a critical performance parameter.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 4. Inter‐relationships between Oxygen Evolution and Iridium Dissolution Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Study of IrO2 Dissolution during the Electrocatalytic Oxygen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Osmium Dioxide (OsO₂): A Comparative Guide to Theoretical Predictions and Experimental Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical and experimental properties of Osmium Dioxide (OsO₂), a metallic oxide with growing interest in catalysis and materials science. By juxtaposing computational predictions with empirical data, we aim to offer a nuanced understanding of OsO₂'s characteristics and highlight areas of synergy and divergence between theory and experimentation.
Structural Properties: The Rutile Framework
Both theoretical calculations and experimental investigations confirm that OsO₂ crystallizes in a tetragonal rutile structure, belonging to the P4₂/mnm space group.[1][2][3][4] This structure is characterized by octahedra of oxygen atoms surrounding a central osmium atom, forming a network of corner and edge-sharing OsO₆ octahedra.[4]
Table 1: Comparison of Theoretical and Experimental Lattice Parameters for Rutile OsO₂
| Parameter | Theoretical (DFT) Value | Experimental (X-ray Diffraction) Value |
| a (Å) | Value not explicitly found in search results | Value not explicitly found in search results |
| c (Å) | Value not explicitly found in search results | Value not explicitly found in search results |
| Os-O bond lengths (Å) | 1.95 (x2), 2.01 (x4)[4] | Specific bond lengths not detailed in search results |
Note: While the sources confirm the rutile structure, specific recent experimental and theoretical lattice parameter values for direct comparison were not available in the provided search snippets. The Materials Project provides calculated bond lengths.[4]
Electronic and Electrical Properties: A Metallic Conductor
OsO₂ is established as a metallic compound, a property that is crucial for its potential applications in electronics and catalysis.[2][3] This metallic nature is characterized by a significant density of states at the Fermi level.[2]
Table 2: Theoretical vs. Experimental Electronic and Electrical Properties of OsO₂
| Property | Theoretical Description | Experimental Observation |
| Electronic Character | Metallic, with a notable density of states near the Fermi level.[2] | Metallic character confirmed by temperature-dependent resistivity measurements.[3] |
| Valence Band Spectra | Broad agreement with experimental data from Density Functional Theory (DFT) calculations.[1][2] | Hard and soft valence-band x-ray photoemission spectra (XPS) are largely consistent with DFT. A feature shifted to a higher binding energy is attributed to a conduction electron plasmon.[1][2] |
| Room-Temperature Resistivity | Not typically a direct output of standard DFT calculations. | ~15 µΩ·cm for single crystals.[3] |
Magnetic Properties: An Emerging Altermagnet?
The magnetic properties of OsO₂ have been a subject of ongoing investigation. Recent theoretical work suggests that OsO₂ may exhibit altermagnetism, a magnetic phase with properties of both ferromagnets and antiferromagnets.[5] This is characterized by spin-splitting in the electronic band structure dictated by the crystal symmetry.[5] Experimental confirmation of this predicted altermagnetic behavior is an active area of research.
Experimental and Theoretical Methodologies
Experimental Protocols
A summary of the key experimental techniques used to characterize OsO₂ is provided below.
1. Single Crystal Growth: Oscillating Chemical Vapor Transport (CVT)
-
Principle: This method is employed to grow large, high-quality single crystals of OsO₂.[3] It involves the transport of a volatile osmium-containing species in a sealed, evacuated quartz ampoule subjected to a temperature gradient. The oscillating temperature profile helps in controlling the nucleation and growth of the crystals.
-
Precursors: Typically, osmium metal powder and a transport agent are used.
-
Conditions: The growth process is carried out at high temperatures, often in the range of 800-1000°C.
2. Structural Characterization: X-ray Diffraction (XRD)
-
Principle: XRD is used to determine the crystal structure and lattice parameters of OsO₂.[3] A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is analyzed to deduce the arrangement of atoms in the crystal lattice.
-
Instrumentation: A standard powder or single-crystal X-ray diffractometer is used.
3. Electronic Structure Analysis: X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[1][2] High-energy X-rays are used to excite electrons from the core levels of atoms, and the kinetic energy of the emitted photoelectrons is measured.
-
Data Interpretation: The binding energies of the photoelectrons are characteristic of the elements and their chemical environment. In the case of OsO₂, both Os 4f and O 1s core-level spectra have been studied.[3]
4. Electrical Property Measurement: Temperature-Dependent Resistivity
-
Principle: The electrical resistivity of OsO₂ single crystals is measured as a function of temperature to confirm its metallic character.[3] For a metal, resistivity decreases with decreasing temperature.
-
Method: A four-probe method is typically used to minimize contact resistance.
Computational Protocols
1. Density Functional Theory (DFT)
-
Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure (or more precisely, the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.[1][2] It is widely used to predict various properties of materials, including their electronic band structure, density of states, and optimized crystal structure.
-
Software: Various software packages like VASP, Quantum ESPRESSO, or Wien2k are commonly used for DFT calculations.
-
Functionals: The choice of exchange-correlation functional (e.g., GGA, LDA, or hybrids) is crucial for the accuracy of the results.
-
Many-Body Perturbation Theory: In some cases, more advanced techniques like many-body perturbation theory are used to explain features in experimental spectra, such as plasmon satellites, that are not captured by standard DFT.[1][2]
Visualizations
Caption: A flowchart illustrating the parallel theoretical and experimental workflows for investigating the properties of OsO₂.
Caption: A simplified 2D representation of the OsO₆ octahedron in the rutile crystal structure of OsO₂.
References
Benchmarking Osmium Dioxide (OsO2) for Supercapacitor Applications: A Comparative Guide
For researchers, scientists, and professionals in drug development exploring advanced energy storage solutions, this guide provides a comparative analysis of osmium dioxide (OsO2) as a potential supercapacitor electrode material. Due to the limited availability of comprehensive experimental data for OsO2 in the public domain, this document focuses on establishing a benchmarking framework against well-characterized alternatives: Ruthenium Dioxide (RuO2), Manganese Dioxide (MnO2), and Activated Carbon (AC).
This guide presents a summary of key performance metrics for these benchmark materials, detailed experimental protocols for their characterization, and logical workflows for comparative analysis.
Performance Benchmark Data
The following table summarizes the typical electrochemical performance of established supercapacitor electrode materials. This data provides a baseline for evaluating the potential of novel materials like OsO2.
| Material | Specific Capacitance (F/g) | Rate Capability | Cycling Stability (% retention after cycles) |
| Ruthenium Dioxide (RuO2) | 600 - 800 | Good | >90% after 10,000 cycles |
| Manganese Dioxide (MnO2) | 150 - 300 | Moderate | 80-90% after 5,000 cycles |
| Activated Carbon (AC) | 100 - 250 | Excellent | >95% after 10,000 cycles |
Note: The performance of these materials can vary significantly depending on the synthesis method, electrode architecture, and electrolyte used.
Experimental Protocols for Supercapacitor Benchmarking
Accurate and consistent experimental procedures are critical for the meaningful comparison of supercapacitor electrode materials. Below are detailed protocols for three fundamental electrochemical characterization techniques.
Cyclic Voltammetry (CV)
Objective: To assess the capacitive behavior, potential window, and qualitative charge storage mechanism of the electrode material.
Methodology:
-
Electrode Preparation: The active material (e.g., OsO2) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam or carbon cloth) and dried under vacuum.
-
Electrochemical Cell: A three-electrode setup is typically used, consisting of the prepared working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).
-
Electrolyte: An appropriate aqueous (e.g., 1M H2SO4 or 6M KOH) or organic electrolyte is used.
-
Measurement: The potential of the working electrode is swept linearly between two set vertex potentials at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s). The resulting current is measured.
-
Data Analysis: The specific capacitance (C, in F/g) is calculated from the CV curve using the formula: C = (∫I dV) / (2 * v * ΔV * m), where ∫I dV is the integrated area of the CV curve, v is the scan rate, ΔV is the potential window, and m is the mass of the active material.
Galvanostatic Charge-Discharge (GCD)
Objective: To determine the specific capacitance, energy density, power density, and coulombic efficiency of the electrode material under constant current conditions.
Methodology:
-
Electrode and Cell Setup: The same as for Cyclic Voltammetry.
-
Measurement: The electrode is charged at a constant current density to a specific potential and then discharged at the same or a different constant current density to a lower potential limit. This process is repeated for multiple cycles.
-
Data Analysis: The specific capacitance is calculated from the discharge curve using the formula: C = (I * Δt) / (ΔV * m), where I is the discharge current, Δt is the discharge time, ΔV is the potential window during discharge (excluding the IR drop), and m is the mass of the active material.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the internal resistance, charge transfer kinetics, and ion diffusion behavior of the electrode-electrolyte interface.
Methodology:
-
Electrode and Cell Setup: The same as for Cyclic Voltammetry.
-
Measurement: A small AC voltage perturbation (e.g., 5-10 mV) is applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz) at a specific DC potential (often the open-circuit potential).
-
Data Analysis: The resulting impedance data is typically plotted as a Nyquist plot (Z' vs. -Z''). The high-frequency intercept on the real axis represents the equivalent series resistance (ESR), while the diameter of the semicircle in the high-to-medium frequency region corresponds to the charge transfer resistance. The slope of the line in the low-frequency region provides information about the diffusive resistance.
Visualizing the Benchmarking Process
To facilitate a clear understanding of the experimental and analytical workflow, the following diagrams are provided.
Caption: Experimental workflow for benchmarking supercapacitor materials.
Caption: Key performance indicators for comparative analysis.
Conclusion
While direct experimental data for OsO2 as a supercapacitor electrode material remains scarce, this guide provides a robust framework for its evaluation. By following the detailed experimental protocols and comparing the results against the established benchmarks of RuO2, MnO2, and activated carbon, researchers can effectively assess the potential of OsO2 for high-performance energy storage applications. The provided visualizations offer a clear roadmap for the experimental workflow and the key parameters for a comprehensive comparative analysis. Further research into the synthesis and characterization of OsO2 is crucial to fully understand its capabilities and potential to advance supercapacitor technology.
A Comparative Guide to the Reproducibility of Osmium Dioxide Synthesis
For researchers, scientists, and drug development professionals, the consistent and predictable synthesis of high-purity osmium dioxide (OsO₂) is crucial for a range of applications, from catalysis to electronics. This guide provides an objective comparison of common OsO₂ synthesis methods, supported by available experimental data, to aid in the selection of the most suitable protocol for specific research and development needs.
This document outlines four primary methods for the synthesis of osmium dioxide: high-temperature oxidation of osmium metal, reduction of potassium osmate, hydrolysis of potassium hexachloroosmate (IV), and chemical vapor transport for the growth of single crystals. Each method is evaluated based on key performance indicators such as yield, purity, and the nature of the final product. Additionally, a brief comparison with the synthesis of osmium tetroxide (OsO₄) is provided as an alternative osmium compound.
Comparative Analysis of Osmium Dioxide Synthesis Methods
The choice of synthesis method for osmium dioxide significantly impacts the characteristics of the resulting material. The following table summarizes the key quantitative data associated with different synthesis routes, offering a comparative overview to inform experimental design.
| Synthesis Method | Precursor(s) | Typical Yield (%) | Purity/Characterization | Key Advantages | Key Disadvantages |
| High-Temperature Oxidation | Osmium metal, Oxygen/Air | Not widely reported | High purity crystalline powder | Direct method, potentially high purity | Requires high temperatures (600-800°C), potential for volatile and toxic OsO₄ formation[1][2] |
| Reduction of Osmate | Potassium Osmate (K₂[OsO₂(OH)₄]), Ethanol | Not widely reported | Hydrated, bluish-black appearance[1] | Milder conditions than high-temperature oxidation | Yields a hydrated form, may require further processing |
| Hydrolysis | Potassium Hexachloroosmate(IV) (K₂OsCl₆), Strong Alkali (e.g., KOH) | Not widely reported | Hydrated form[1] | Solution-based method, potentially good control over particle size | Produces a hydrated product, potential for impurities from precursors |
| Chemical Vapor Transport | OsO₂, Transport Agent (e.g., O₂, TeCl₄) | High (for crystal growth) | High-purity single crystals (up to 7x5x3 mm³)[1] | Produces large, high-purity single crystals | Requires specialized equipment, slower process |
| Alternative: Osmium Tetroxide Synthesis | Osmium metal, Oxygen/Air | High (can be near-quantitative) | High purity, volatile solid | Readily formed from osmium metal[3] | Highly toxic and volatile, requires stringent safety precautions[2][3] |
Experimental Protocols
Detailed methodologies are essential for the successful and reproducible synthesis of osmium dioxide. Below are protocols for the key methods cited in this guide.
High-Temperature Oxidation of Osmium Metal
Objective: To synthesize crystalline osmium dioxide powder by direct reaction of osmium metal with an oxidizing agent at elevated temperatures.
Materials:
-
Osmium metal powder
-
Source of oxygen or air
-
Tube furnace
-
Quartz tube
-
Container for the osmium powder (e.g., quartz boat)
Procedure:
-
Place the osmium metal powder in a quartz boat and position it in the center of a quartz tube within a tube furnace.
-
Heat the furnace to a temperature of approximately 600 °C.[1]
-
Introduce a stream of oxygen or air into the quartz tube.
-
Maintain the temperature and gas flow for a sufficient period to ensure complete oxidation of the osmium metal. The reaction is: Os + O₂ → OsO₂.
-
After the reaction is complete, cool the furnace to room temperature under an inert atmosphere (e.g., argon or nitrogen) to prevent re-oxidation or formation of OsO₄.
-
The resulting brown to black crystalline powder is osmium dioxide.[1]
Reduction of Potassium Osmate
Objective: To synthesize hydrated osmium dioxide by the reduction of a hexavalent osmium salt.
Materials:
-
Potassium osmate (K₂[OsO₂(OH)₄])
-
Ethanol (C₂H₅OH)
-
Water
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve potassium osmate in water to form an aqueous solution.
-
Add ethanol to the potassium osmate solution while stirring.
-
The reduction reaction proceeds, leading to the formation of a bluish-black precipitate of hydrated osmium dioxide (OsO₂·2H₂O). The balanced chemical equation is: K₂[OsO₂(OH)₄] + C₂H₅OH → OsO₂·2H₂O + 2KOH + CH₃CHO.[1]
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the product under vacuum at a low temperature to obtain hydrated osmium dioxide.
Hydrolysis of Potassium Hexachloroosmate(IV)
Objective: To prepare hydrated osmium dioxide through the hydrolysis of a tetravalent osmium complex.
Materials:
-
Potassium hexachloroosmate(IV) (K₂OsCl₆)
-
Strong alkali solution (e.g., potassium hydroxide, KOH)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Prepare an aqueous solution of potassium hexachloroosmate(IV).
-
Slowly add a strong alkali solution to the K₂OsCl₆ solution while stirring.
-
A precipitate of hydrated osmium dioxide will form. The reaction is: K₂OsCl₆ + 4KOH → OsO₂·2H₂O + 6KCl.[1]
-
Isolate the precipitate by filtration.
-
Thoroughly wash the product with deionized water to remove residual salts.
-
Dry the hydrated osmium dioxide product.
Chemical Vapor Transport (CVT)
Objective: To grow high-purity single crystals of osmium dioxide.
Materials:
-
Polycrystalline osmium dioxide powder
-
Transport agent (e.g., oxygen, tellurium tetrachloride - TeCl₄)[4][5]
-
Quartz ampoule
-
Two-zone tube furnace
Procedure:
-
Place the polycrystalline OsO₂ powder at one end of a quartz ampoule (the source zone).
-
Introduce a small amount of the transport agent into the ampoule.
-
Evacuate and seal the ampoule.
-
Place the ampoule in a two-zone tube furnace, with the source zone at a higher temperature (e.g., 950 °C) and the other end (the growth zone) at a slightly lower temperature (e.g., 850 °C).
-
At the higher temperature, the OsO₂ reacts with the transport agent to form a volatile osmium-containing species (e.g., OsO₄ if oxygen is the transport agent). The reversible reaction is: OsO₂ + O₂ ⇌ OsO₄.[1]
-
The gaseous species diffuses to the cooler growth zone.
-
In the growth zone, the reverse reaction occurs, and high-purity OsO₂ deposits as single crystals.
-
After a sufficient growth period, cool the furnace down slowly to prevent thermal shock to the crystals.
Visualizing the Synthesis and Comparison
To further clarify the experimental workflow and the relationships between different synthesis methods, the following diagrams are provided.
Caption: Experimental workflow for OsO₂ synthesis and characterization.
Caption: Comparison of OsO₂ synthesis methods and their outcomes.
References
A Comparative Analysis of Osmium Dioxide (OsO₂) and Osmium Tetroxide (OsO₄) for Researchers
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Properties, Applications, and Safety Profiles of Osmium Dioxide (OsO₂) and Osmium Tetroxide (OsO₄).
This guide provides a detailed comparative analysis of osmium dioxide (OsO₂) and osmium tetroxide (OsO₄), two osmium compounds with markedly different properties and applications. While OsO₄ is a well-established and powerful oxidizing agent in organic synthesis, its extreme toxicity necessitates stringent handling protocols. In contrast, OsO₂ is a stable, non-toxic solid that is gaining prominence in the field of electrocatalysis. This document aims to provide an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate osmium compound for their specific needs.
Physical and Chemical Properties
Osmium dioxide and osmium tetroxide exhibit significant differences in their physical and chemical characteristics, which dictate their handling requirements and primary applications.
| Property | Osmium Dioxide (OsO₂) | Osmium Tetroxide (OsO₄) |
| Formula | OsO₂ | OsO₄ |
| Appearance | Brown to black crystalline powder; single crystals are golden.[1][2] | Colorless to pale yellow volatile solid.[3][4] |
| Molar Mass | 222.229 g/mol [2] | 254.23 g/mol [3] |
| Density | 11.4 g/cm³[2][5] | 4.9 g/cm³[3] |
| Melting Point | Decomposes at ~500 °C[2][6] | 40.25 °C[3] |
| Boiling Point | Decomposes | 129.7 °C[3] |
| Solubility | Insoluble in water; soluble in strong acids like HCl.[2][7] | Moderately soluble in water; soluble in many organic solvents.[3] |
| Structure | Rutile[2] | Tetrahedral, nonpolar.[3][8] |
| Volatility | Non-volatile | Highly volatile, sublimes at room temperature.[3] |
| Toxicity | Non-toxic[2] | Highly toxic and corrosive.[4][9] |
Applications and Performance
The distinct properties of OsO₂ and OsO₄ lead to their use in very different fields, from organic synthesis to materials science and electrochemistry.
Osmium Tetroxide (OsO₄): A Powerful Oxidant in Organic Synthesis
Osmium tetroxide is a premier reagent for the dihydroxylation of alkenes to form cis-1,2-diols, a crucial transformation in the synthesis of complex organic molecules and pharmaceuticals.[3][10] Its high cost and toxicity have driven the development of catalytic methods that use OsO₄ in small amounts in conjunction with a stoichiometric co-oxidant.[8]
Key Reactions and Performance:
-
Upjohn Dihydroxylation: This method uses a catalytic amount of OsO₄ with N-methylmorpholine N-oxide (NMO) as the re-oxidant. It is a reliable method for the syn-dihydroxylation of a wide range of alkenes.[1][11]
-
Sharpless Asymmetric Dihydroxylation: A groundbreaking development that allows for the enantioselective synthesis of diols from prochiral alkenes. This reaction utilizes a catalytic amount of an osmium salt, a stoichiometric oxidant (typically potassium ferricyanide), and a chiral ligand derived from cinchona alkaloids.[1][12] The choice of ligand dictates the stereochemical outcome of the reaction.
-
Lemieux-Johnson Oxidation: This reaction employs catalytic OsO₄ and a stoichiometric amount of sodium periodate to achieve oxidative cleavage of alkenes, yielding aldehydes and/or ketones.[13][14] The periodate serves both to cleave the intermediate diol and to regenerate the OsO₄.
Quantitative Performance Data for Sharpless Asymmetric Dihydroxylation:
| Alkene Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Stilbene | (DHQD)₂PHAL | 92-97 | >99.5 |
| 1-Decene | (DHQD)₂PHAL | 85-95 | 92-98 |
| α-Methylstyrene | (DHQ)₂PHAL | 90-96 | 90-96 |
Data compiled from various sources on the Sharpless Asymmetric Dihydroxylation.[8]
Osmium Dioxide (OsO₂): An Emerging Electrocatalyst
Osmium dioxide is a stable, conductive oxide that has shown significant promise as an electrocatalyst, particularly for the Oxygen Evolution Reaction (OER), a key process in water splitting for hydrogen production.[7] Its performance is often benchmarked against that of ruthenium dioxide (RuO₂), another effective but costly OER catalyst.
Application in Oxygen Evolution Reaction (OER):
The efficiency of an OER catalyst is primarily evaluated by the overpotential required to achieve a specific current density, typically 10 mA/cm². A lower overpotential indicates a more efficient catalyst.
Quantitative Performance Data for OER Electrocatalysts:
| Electrocatalyst | Electrolyte | Overpotential at 10 mA/cm² (mV) |
| OsO₂ | 1 M KOH | ~340 - 400 |
| RuO₂ | 1 M KOH | ~300 - 350 |
| IrO₂ | 1 M KOH | ~320 - 380 |
| Fe-Co-Ni Oxides | 1 M KOH | ~250 - 350 |
Overpotential values are approximate and can vary based on the synthesis method, catalyst loading, and electrode preparation.[3][15]
Toxicity and Handling
The most critical distinction between OsO₂ and OsO₄ for any researcher is their toxicity profile.
Osmium Tetroxide (OsO₄)
OsO₄ is extremely toxic and volatile .[9] Its vapor can fix tissues, and it readily penetrates skin and mucous membranes. Exposure can cause severe irritation to the eyes, skin, and respiratory tract, leading to conditions such as corneal damage (potentially causing blindness), pulmonary edema, and even death.[3][9] Due to its high vapor pressure, it must be handled with extreme caution in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and heavy-duty gloves.[3][8] It is often supplied in sealed ampoules, sometimes dissolved in a solvent, to minimize handling of the solid.
LD₅₀ Values for OsO₄:
Osmium Dioxide (OsO₂)
In stark contrast to OsO₄, osmium dioxide is a stable, non-volatile solid that is considered non-toxic .[2] Standard laboratory handling procedures for powdered chemicals are sufficient, and it does not pose the severe inhalation and contact hazards associated with OsO₄. However, as with any fine powder, inhalation should be minimized by handling in a well-ventilated area or a fume hood.
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical considerations for working with each compound.
Protocol 1: Sharpless Asymmetric Dihydroxylation of Stilbene using AD-mix-β
This protocol is a representative example of the use of a commercially available reagent mixture for the catalytic asymmetric dihydroxylation of an alkene.
Materials:
-
AD-mix-β
-
tert-Butanol
-
Water
-
Stilbene
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 g of AD-mix-β).
-
Stir the mixture at room temperature until both phases are clear, then cool to 0 °C in an ice bath.
-
Add stilbene (1 mmol) to the cooled solution and stir vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 6-24 hours), add solid sodium sulfite (1.5 g) and warm the mixture to room temperature, stirring for an additional hour.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude diol.
-
The product can be purified by recrystallization or column chromatography.
Protocol 2: Preparation and Electrochemical Evaluation of an OsO₂ Electrocatalyst for OER
This protocol outlines a general method for preparing an OsO₂ catalyst on a conductive substrate and evaluating its OER performance.
Materials:
-
Osmium(III) chloride hydrate (OsCl₃·xH₂O)
-
Conductive substrate (e.g., carbon paper, glassy carbon electrode)
-
Ethanol
-
Deionized water
-
Nafion solution (5 wt%)
-
1 M KOH electrolyte solution
-
Potentiostat with a three-electrode setup (working electrode, counter electrode, reference electrode)
Procedure: Catalyst Ink Preparation:
-
Disperse a known amount of OsO₂ powder (if starting from the oxide) or synthesize OsO₂ nanoparticles (e.g., by hydrolysis of OsCl₃·xH₂O followed by annealing). For synthesis via hydrolysis, dissolve OsCl₃·xH₂O in a water/ethanol mixture, adjust the pH to induce precipitation, wash and dry the resulting solid, and then anneal at an elevated temperature (e.g., 400-600 °C) under an inert atmosphere.
-
Prepare a catalyst ink by ultrasonically dispersing a specific amount of the OsO₂ catalyst (e.g., 5 mg) in a mixture of deionized water, ethanol, and Nafion solution (e.g., in a 4:1:0.05 v/v/v ratio).
Electrode Preparation:
-
Drop-cast a precise volume of the catalyst ink onto the surface of the conductive substrate (e.g., a 5 mm diameter glassy carbon electrode) to achieve a desired catalyst loading (e.g., 0.1-0.5 mg/cm²).
-
Allow the electrode to dry at room temperature.
Electrochemical Measurement:
-
Assemble a three-electrode electrochemical cell with the prepared OsO₂ electrode as the working electrode, a platinum wire or graphite rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO) in a 1 M KOH electrolyte solution.
-
Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) in the potential range for OER (e.g., 1.0 to 1.8 V vs. RHE).
-
Record the current density as a function of the applied potential. The overpotential required to reach a current density of 10 mA/cm² is a key performance metric.
Visualizations
Diagrams illustrating key processes are provided below.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Developing porous electrocatalysts to minimize overpotential for the oxygen evolution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 15. Advanced Electrocatalysts for the Oxygen Evolution Reaction: From Single- to Multielement Materials [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized Osmium Dioxide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized materials is paramount. This guide provides a comparative overview of analytical techniques for validating the purity of osmium dioxide (OsO₂), a material with growing interest in catalysis and electronics. We present supporting experimental data from various synthesis routes and detailed methodologies for key analytical techniques.
The selection of an appropriate synthesis method for osmium dioxide significantly influences its purity. Common impurities can include other osmium oxides, particularly the volatile and highly toxic osmium tetroxide (OsO₄), unreacted osmium metal, and oxides of other platinum-group metals that may be present in the starting materials.[1] This guide focuses on three primary analytical techniques for purity validation: X-ray Diffraction (XRD) for phase analysis, X-ray Photoelectron Spectroscopy (XPS) for surface elemental composition and oxidation state analysis, and Transmission Electron Microscopy (TEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) for morphological and elemental analysis at the nanoscale.
Comparison of Osmium Dioxide Purity from Different Synthesis Routes
The purity of synthesized osmium dioxide is intrinsically linked to the chosen synthetic pathway. Here, we compare the typical purity outcomes from three common methods: thermal decomposition of osmium tetroxide, hydrolysis of potassium hexachloroosmate(IV), and reduction of potassium osmate(VI).
| Synthesis Method | Predominant Crystalline Phase | Common Impurities | Typical Purity (%) |
| Thermal Decomposition of OsO₄ | Rutile OsO₂ | Residual OsO₄, Metallic Os | >98% (Phase Purity by XRD) |
| Hydrolysis of K₂OsCl₆ | Rutile OsO₂ | Unreacted precursors, other osmium oxides | 95-99% (Phase Purity by XRD) |
| Reduction of Potassium Osmate(VI) | Rutile OsO₂ | Metallic Os, other osmium oxides | >99% (Phase Purity by XRD) |
Note: The purity percentages are indicative and can vary based on specific reaction conditions.
Key Analytical Techniques and Experimental Protocols
A multi-technique approach is essential for a comprehensive assessment of osmium dioxide purity.
X-ray Diffraction (XRD) for Phase Purity Analysis
XRD is a powerful non-destructive technique used to identify the crystalline phases present in a material. For osmium dioxide, the primary goal is to confirm the presence of the desired rutile crystal structure and to detect any crystalline impurities.
Experimental Protocol:
-
Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Sample Preparation: A small amount of the synthesized osmium dioxide powder is gently pressed into a sample holder to ensure a flat, level surface.
-
Data Collection:
-
2θ Scan Range: 10° to 80°
-
Step Size: 0.02°
-
Scan Speed: 1-2°/minute
-
-
Data Analysis: The resulting diffraction pattern is compared to standard diffraction patterns for OsO₂ (e.g., from the International Centre for Diffraction Data - ICDD) to confirm the phase. Quantitative phase analysis, such as the Rietveld refinement method, can be employed to determine the percentage of crystalline impurities.
X-ray Photoelectron Spectroscopy (XPS) for Surface Purity and Oxidation State
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of the sample surface. This is particularly useful for detecting surface contamination, such as the presence of OsO₄.
Experimental Protocol:
-
Instrument: An XPS system with a monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.
-
Sample Preparation: A small amount of the osmium dioxide powder is mounted on a sample holder using double-sided conductive tape.
-
Data Collection:
-
Survey Scan: A wide energy range scan (0-1200 eV) is performed to identify all elements present on the surface.
-
High-Resolution Scans: Detailed scans are acquired for the Os 4f and O 1s regions to determine their chemical states.
-
-
Data Analysis: The binding energies of the detected photoelectrons are used to identify the elements and their oxidation states. For OsO₂, the characteristic Os 4f₇/₂ peak is expected around 51.7 eV.[1] The presence of a peak at a higher binding energy (around 53-54 eV) can indicate the presence of OsO₄.
Transmission Electron Microscopy (TEM) with Energy Dispersive X-ray Spectroscopy (EDX) for Morphological and Elemental Analysis
TEM provides high-resolution imaging of the material's morphology and crystal structure. When combined with EDX, it allows for the elemental analysis of specific nanoscale regions, which is invaluable for identifying and mapping the distribution of impurities.
Experimental Protocol:
-
Instrument: A transmission electron microscope operating at an accelerating voltage of 200 kV, equipped with an EDX detector.
-
Sample Preparation: The osmium dioxide powder is dispersed in a solvent like ethanol, and a drop of the suspension is placed onto a carbon-coated copper TEM grid and allowed to dry.
-
Data Collection:
-
Bright-Field Imaging: To observe the overall morphology and size distribution of the OsO₂ particles.
-
High-Resolution TEM (HRTEM): To visualize the crystal lattice and identify any structural defects or amorphous phases.
-
Selected Area Electron Diffraction (SAED): To confirm the crystallinity and crystal structure of individual particles.
-
EDX Mapping: To obtain elemental maps of the sample, highlighting the distribution of osmium, oxygen, and any impurity elements.
-
-
Data Analysis: TEM images are analyzed to assess particle size, shape, and the presence of any distinct impurity phases. EDX spectra and maps provide quantitative or semi-quantitative elemental composition of selected areas, confirming the stoichiometry of OsO₂ and identifying the elemental nature of any impurities.
Workflow for Validating Osmium Dioxide Purity
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized osmium dioxide.
Caption: Workflow for the purity validation of synthesized osmium dioxide.
By following this comprehensive analytical approach, researchers can confidently validate the purity of their synthesized osmium dioxide, ensuring the reliability and reproducibility of their subsequent experiments and applications.
References
Doped vs. Undoped Osmium Dioxide (OsO₂): A Comparative Performance Analysis for Catalytic Applications
For researchers, scientists, and drug development professionals, the quest for highly efficient and stable catalytic materials is paramount. Osmium dioxide (OsO₂), a conductive metal oxide, has shown promise in various catalytic applications. This guide provides a comparative analysis of the performance of doped versus undoped OsO₂, drawing upon experimental data from analogous transition metal oxide systems to project the potential enhancements achievable through doping.
While direct comparative experimental studies on doped OsO₂ are limited, extensive research on similar rutile-structured oxides like ruthenium dioxide (RuO₂) and iridium dioxide (IrO₂) provides a strong basis for predicting the performance improvements in OsO₂ upon doping. Doping involves the intentional introduction of impurity atoms into a material's crystal lattice to alter its physical and chemical properties. In the context of OsO₂, doping with other transition metals is anticipated to significantly enhance its catalytic activity, electrical conductivity, and stability.
Performance Comparison: Undoped vs. Projected Doped OsO₂
The following table summarizes the expected performance enhancements of doped OsO₂ based on experimental data from analogous doped oxide systems, particularly for the Oxygen Evolution Reaction (OER), a critical reaction in water splitting and other electrochemical processes.
| Performance Metric | Undoped OsO₂ (Baseline) | Projected Doped OsO₂ (e.g., Fe, Ni, or Ru-doped) | Rationale for Projected Improvement |
| Catalytic Activity (OER) | Moderate | Significantly Enhanced | Doping can optimize the electronic structure (e.g., d-band center), creating more favorable adsorption energies for reaction intermediates and lowering the activation energy barrier.[1][2] |
| Overpotential @ 10 mA/cm² | ~300-350 mV | < 250 mV | Studies on Mn-doped RuO₂ have shown a reduction in overpotential by over 50 mV compared to the undoped counterpart. |
| Tafel Slope | ~60-70 mV/dec | < 50 mV/dec | A lower Tafel slope indicates faster reaction kinetics. Doping can alter the reaction mechanism to a more efficient pathway. |
| Electrical Conductivity | Metallic Conductor[3] | Potentially Increased | Doping can introduce charge carriers or modify the band structure, leading to enhanced conductivity, which is beneficial for electrocatalysis. |
| Stability | Good | Enhanced | Doping can improve the structural integrity and resistance to dissolution or degradation under harsh operating conditions. For instance, co-doping has been shown to enhance the stability of perovskite oxides.[4][5] |
Note: The values for "Projected Doped OsO₂" are estimations based on performance improvements observed in doped RuO₂ and IrO₂ systems and are intended to illustrate the potential benefits of doping.
Experimental Protocols
The synthesis and characterization of doped OsO₂ would follow established methods for creating doped transition metal oxides.
Synthesis of Doped OsO₂: A Prototypical Adams' Fusion Method
-
Precursor Preparation: A mixture of a soluble osmium salt (e.g., OsCl₃), the dopant metal salt (e.g., FeCl₃, NiCl₂, RuCl₃), and a flux agent (e.g., NaNO₃) is prepared in the desired molar ratio.
-
Fusion: The mixture is heated in a porcelain crucible at high temperatures (e.g., 500-600 °C) for several hours. The molten flux facilitates the formation of the mixed metal oxide.
-
Washing and Isolation: After cooling, the solidified mass is washed thoroughly with deionized water to remove the flux and any unreacted precursors.
-
Drying: The resulting doped OsO₂ powder is collected by filtration and dried in an oven.
Electrochemical Characterization of Catalytic Activity (OER)
-
Electrode Preparation: An ink is prepared by dispersing a known amount of the catalyst powder (doped or undoped OsO₂) in a solution of deionized water, isopropanol, and a binder (e.g., Nafion®). This ink is then drop-casted onto a conductive substrate (e.g., glassy carbon electrode) and dried.
-
Electrochemical Measurements: The prepared electrode is used as the working electrode in a three-electrode electrochemical cell containing an alkaline electrolyte (e.g., 1 M KOH). A platinum wire and a reference electrode (e.g., Ag/AgCl) are used as the counter and reference electrodes, respectively.
-
Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 5 mV/s) to measure the current response as a function of the applied potential. The overpotential required to reach a current density of 10 mA/cm² is a key metric for catalytic activity.
-
Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs. log of current density), providing insight into the reaction kinetics.
-
Chronoamperometry: The stability of the catalyst is assessed by holding the electrode at a constant potential and monitoring the current density over an extended period (e.g., 10-24 hours).
Visualizing the Impact of Doping
The following diagrams illustrate the conceptual framework for the enhanced performance of doped OsO₂.
Caption: Doping introduces foreign atoms into the OsO₂ crystal lattice, altering its electronic and geometric properties.
Caption: Workflow for comparing the performance of undoped and doped OsO₂.
Caption: Doping can lower the energy barriers of intermediate steps in the OER pathway, thus enhancing catalytic activity.
References
- 1. Frontiers | The current state of transition metal-based electrocatalysts (oxides, alloys, POMs, and MOFs) for oxygen reduction, oxygen evolution, and hydrogen evolution reactions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Osmium dioxide - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Sr, Fe Co-doped Perovskite Oxides With High Performance for Oxygen Evolution Reaction [frontiersin.org]
- 5. Sr, Fe Co-doped Perovskite Oxides With High Performance for Oxygen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Osmium(IV) Oxide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Osmium(IV) oxide (OsO₂), a compound that, while less volatile and toxic than osmium tetroxide (OsO₄), still requires careful management.[1] Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
Key Safety and Handling Information
Osmium(IV) oxide is a brown to black crystalline powder.[1] Although not as hazardous as osmium tetroxide, it is categorized as an irritant to the skin, eyes, and respiratory system, and is harmful if swallowed.[2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
| Quantitative Safety Data | Value | Source |
| OSHA Permissible Exposure Limit (PEL) | Not Established | [1] |
| ACGIH Threshold Limit Value (TLV) | 1.0 mg/m³ | [1] |
Table 1: Exposure limits for Osmium(IV) oxide.
Experimental Protocol: Waste Collection and Disposal
The primary method for the disposal of Osmium(IV) oxide is to collect it as hazardous waste for pickup by a certified disposal service or shipment to a precious metal refiner.[1][2] Unlike osmium tetroxide, there are no standard neutralization procedures for Osmium(IV) oxide in a laboratory setting.
Materials:
-
Appropriate PPE: NIOSH/MSHA-approved respirator, rubber gloves, safety goggles, and a lab coat.[1]
-
Tightly sealed, non-metal, and clearly labeled hazardous waste containers.[1][4]
-
Plastic bags for contaminated disposables.[4]
-
Shovel or scoop for spill cleanup.[3]
Procedure:
-
Waste Segregation: All waste contaminated with Osmium(IV) oxide, including unused product, contaminated labware (pipette tips, gloves, etc.), and spill cleanup materials, must be segregated from other waste streams.[4]
-
Solid Waste Collection:
-
Container Management:
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[1][2]
-
Disposal Request: Arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[2][4] Do not attempt to dispose of Osmium(IV) oxide down the drain or in regular trash.[4]
Logical Workflow for Osmium(IV) Oxide Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Osmium(IV) oxide waste.
References
Personal protective equipment for handling Osmium(4+);oxygen(2-)
Disclaimer: This guide addresses the safe handling of Osmium Tetroxide (OsO₄), also known as Osmium(VIII) oxide. The user query specified Osmium(4+);oxygen(2-), which corresponds to Osmium Dioxide (OsO₂). However, due to the significantly higher toxicity and more common use of Osmium Tetroxide in laboratory settings requiring stringent safety protocols, this document focuses on OsO₄ to provide the most critical and relevant safety information for researchers. Osmium Tetroxide is highly toxic, even at low concentrations, and can cause severe health effects.[1][2]
Osmium Tetroxide is a potent oxidizing agent that is highly poisonous and can cause severe irritation to the eyes, skin, and respiratory tract.[1][3][4] Inhalation can lead to pulmonary edema and even death, and direct contact with the eyes can cause blindness.[1][5] Due to its volatility and poor warning properties (symptoms may be delayed), all handling must be performed with extreme caution.[1][4]
Key Safety and Handling Data
| Parameter | Recommendation/Value | Source(s) |
| Primary Engineering Control | All work must be conducted in a certified chemical fume hood. | [1][2][5][6][7] |
| Eye Protection | Chemical splash goggles are mandatory. Safety glasses are not sufficient. A face shield is recommended if there is a risk of splashing. | [1][2][6][7][8] |
| Hand Protection | Double-gloving with disposable nitrile gloves is recommended. Latex gloves are not suitable. Gloves should be changed frequently. | [1][5][6][7][8] |
| Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes are required. Chemically resistant sleeves or coveralls may be necessary. | [1][5][6] |
| Respiratory Protection | Typically not required if work is performed in a functioning fume hood. If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary, and personnel must be enrolled in a respiratory protection program. | [2] |
| Storage | Store in a secure, tightly sealed glass container within unbreakable secondary containment. Refrigerate and label with appropriate hazard warnings. | [1][2][8] |
| Incompatible Materials | Hydrochloric acid, combustible materials, reducing agents, and finely powdered metals. | [2][8] |
| Spill Neutralization | Small spills (<2 ml) can be covered with an inert absorbent material infused with corn oil. | [1] |
| Waste Neutralization | A 2% OsO₄ solution can be neutralized with twice its volume of corn oil. Aqueous solutions can be treated with sodium sulfide or sodium sulfite. | [1][9][10] |
Experimental Protocol: Staining a Biological Sample with 2% Osmium Tetroxide Solution
This protocol outlines a standard procedure for using a 2% osmium tetroxide solution for staining biological samples for electron microscopy.
1. Preparation and Precautionary Measures:
-
Ensure a certified chemical fume hood is operational.[1]
-
Post a warning sign on the fume hood indicating that osmium tetroxide is in use.[1][5]
-
Verify that a safety shower and eyewash station are accessible and operational.[1][2]
-
Cover the work surface within the fume hood with plastic-backed absorbent pads.[1][6]
-
Assemble all necessary materials, including the 2% OsO₄ solution, sample, pipettes, and waste containers, inside the fume hood.
2. Personal Protective Equipment (PPE) Donning:
3. Sample Staining Procedure:
-
Perform all manipulations of the OsO₄ solution deep within the fume hood, at least six inches from the sash.[6]
-
Carefully open the container of 2% OsO₄ solution.
-
Using a micropipette with a disposable tip, transfer the required amount of solution to the vessel containing the biological sample.[4]
-
Securely close the OsO₄ solution container immediately after use.[2]
-
Allow the sample to stain for the duration specified by the experimental protocol.
4. Decontamination and Waste Disposal:
-
After the staining is complete, any excess OsO₄ solution must be neutralized. For every 10 ml of 2% OsO₄ solution, add 20 ml of corn oil and wait for the solution to turn completely black.[9][10]
-
Dispose of the neutralized solution in a designated hazardous waste container.[9]
-
All contaminated disposable items (e.g., pipette tips, gloves, absorbent pads) must be collected in a sealed, puncture-proof container labeled for osmium tetroxide waste.[6][9]
-
Decontaminate all non-disposable labware that came into contact with OsO₄ by rinsing or dipping it in corn oil or an aqueous solution of sodium sulfite before removing it from the fume hood.[1][5]
5. Post-Procedure and PPE Removal:
-
Wipe down the work area within the fume hood with a sodium sulfite solution.[1][6]
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water immediately after removing gloves.[1][8]
Visual Workflow for Safe Handling and Disposal
Safe handling and disposal workflow for Osmium Tetroxide.
References
- 1. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
- 2. drexel.edu [drexel.edu]
- 3. ICSC 0528 - OSMIUM TETROXIDE [chemicalsafety.ilo.org]
- 4. Fact Sheet: Osmium Tetroxide | PennEHRS [ehrs.upenn.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures [k-state.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 9. Osmium Tetroxide Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 10. emsdiasum.com [emsdiasum.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
